5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride
Description
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Properties
IUPAC Name |
5-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-1-3-2-7-5(10)8-4(3)9;/h2H,1,6H2,(H2,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBMXRUYDFZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90585-93-6 | |
| Record name | 5-(aminomethyl)pyrimidine-2,4-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride
Introduction
5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, a derivative of the naturally occurring nucleobase uracil, represents a class of compounds with significant potential in medicinal chemistry and drug development. The introduction of an aminomethyl group at the C5 position of the pyrimidine ring and its formulation as a hydrochloride salt impart unique physicochemical characteristics that are critical to its behavior in biological systems. These properties govern its solubility, stability, and ability to interact with molecular targets, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related uracil derivatives and established analytical methodologies to offer a robust framework for its characterization. The insights and protocols herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation and application of novel heterocyclic compounds.
Chemical Identity and Predicted Physicochemical Properties
The foundational step in characterizing any compound is to establish its chemical identity and predict its fundamental properties.
Molecular Structure:
This compound exists in tautomeric forms, with the pyrimidine-2,4-dione (uracil) form being predominant. The hydrochloride salt is formed by the protonation of the aminomethyl group.
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Data:
The following table summarizes the predicted physicochemical properties based on the compound's structure and data from analogous molecules.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₅H₈ClN₃O₂ | Based on the chemical structure. |
| Molecular Weight | 177.59 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small molecule hydrochloride salts.[1] |
| Solubility | Soluble in water; sparingly soluble in polar organic solvents | The uracil core has some aqueous solubility, which is significantly enhanced by the presence of the hydrophilic aminomethyl group and its formulation as a hydrochloride salt.[2][3] Solubility in organic solvents is expected to be limited. |
| pKa | ~8.5-9.5 (aminomethyl group), ~9.5 (uracil N1-H) | The primary aliphatic amine is expected to have a pKa in the range of 9-10. The uracil ring has an acidic proton with a pKa around 9.5.[4] |
| Melting Point | >250 °C (with decomposition) | Uracil and its derivatives typically have high melting points, often decomposing before melting.[5][6] The salt form is expected to have a high and sharp melting point. |
| Stability | Stable under standard conditions; may be susceptible to oxidation and photolytic degradation | The hydrochloride salt form enhances stability. The aminomethyl group could be prone to oxidation. Uracil derivatives can be sensitive to light.[5][7] |
Protocols for Physicochemical Characterization
A comprehensive understanding of a compound's properties requires empirical determination. The following section details standard, validated methodologies for the characterization of this compound.
Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity and concentration of polar, non-volatile compounds. A well-developed HPLC method is crucial for quality control and stability testing.
Figure 2: General workflow for HPLC-based purity and assay determination.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 20 minutes can be used for initial method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 260 nm, the typical absorbance maximum for the uracil chromophore.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase A to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase A) to ensure no system contamination.
-
Perform multiple injections of the standard solution to establish system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
-
Data Interpretation:
-
Purity: Calculate the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Assay: Quantify the sample concentration by comparing its peak area to that of the reference standard.
-
Structural Elucidation by Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Rationale: NMR is an unparalleled technique for the unambiguous determination of molecular structure. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
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¹H NMR (in D₂O):
-
A singlet for the C6-H of the pyrimidine ring.
-
A singlet for the aminomethyl (-CH₂-) protons.
-
The exchangeable protons (NH and NH₃⁺) may be broad or not observed depending on the solvent and concentration.
-
-
¹³C NMR (in D₂O):
-
Signals for the two carbonyl carbons (C2 and C4) of the uracil ring.
-
Signals for the C5 and C6 carbons of the pyrimidine ring.
-
A signal for the aminomethyl carbon (-CH₂-).
-
Mass Spectrometry (MS):
Rationale: MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural insights.
-
Technique: Electrospray ionization (ESI) in positive ion mode is well-suited for this polar and ionizable compound.
-
Expected Observation: The primary ion observed would be the [M+H]⁺ ion corresponding to the free base (C₅H₇N₃O₂), with a monoisotopic mass of 141.05 Da. High-resolution mass spectrometry can confirm the elemental composition.
Stability Assessment: Forced Degradation Studies
Rationale: Understanding a compound's stability profile is a critical component of drug development. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, identify potential degradation pathways and help in the development of stability-indicating analytical methods.
Figure 3: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound and a solution in a suitable solvent.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate samples at an elevated temperature (e.g., 60 °C) and analyze at various time points.
-
Oxidation: Treat the sample with hydrogen peroxide at room temperature.
-
Thermal: Expose the solid compound and a solution to heat (e.g., 80 °C).
-
Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS) to identify and characterize any degradation products.
-
Data Interpretation: Evaluate the extent of degradation and identify the major degradation products. This information is vital for determining appropriate storage conditions and shelf-life. Uracil derivatives are known to be susceptible to alkaline hydrolysis.[8]
Synthesis and Potential Applications
Synthesis:
A plausible synthetic route to this compound could involve the following key steps:
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Starting Material: Uracil or a protected uracil derivative.
-
Functionalization at C5: Introduction of a suitable precursor to the aminomethyl group at the C5 position. This could be achieved through hydroxymethylation followed by conversion to a leaving group and subsequent amination, or through a Mannich-type reaction.[9][10]
-
Reduction/Deprotection: If necessary, reduction of an intermediate (e.g., a nitrile or an azide) to the amine and removal of any protecting groups.
-
Salt Formation: Treatment of the free base with hydrochloric acid to yield the final hydrochloride salt.
Potential Applications:
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with applications ranging from antiviral to anticancer agents.[11] The introduction of an aminomethyl group at the C5 position can facilitate interactions with biological targets through hydrogen bonding and ionic interactions. Potential areas of application for this compound and related compounds include:
-
Enzyme Inhibition: The structural similarity to natural nucleobases makes it a candidate for inhibiting enzymes involved in nucleic acid metabolism.
-
Antiviral and Anticancer Agents: Many modified nucleosides exhibit potent antiviral and anticancer activities.[11]
-
Chemical Biology Probes: The aminomethyl group provides a handle for conjugation to other molecules, such as fluorescent dyes or affinity tags, for use as a chemical probe.
Conclusion
References
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Corbett, K. D., et al. (2020). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 15(5), e0232523. Available from: [Link]
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ChemBK. 5-methyl uracil [Database]. Available from: [Link]
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El-Gazzar, M. G., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29283-29304. Available from: [Link]
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Robertson, S. A., et al. (2001). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Journal of the American Chemical Society, 123(31), 7439-7449. Available from: [Link]
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El-Gazzar, M. G., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29283-29304. Available from: [Link]
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FooDB. Showing Compound Uracil (FDB006426) [Database]. Available from: [Link]
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Singh, S., et al. (2013). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 75(1), 107-111. Available from: [Link]
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Navigating the Therapeutic Potential of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride: A Technical Guide for Researchers
An In-Depth Exploration of a Novel Pyrimidine Derivative for Drug Discovery and Development
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] This technical guide focuses on the specific, yet largely unexplored, molecule: 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride. While direct, in-depth biological data for this particular compound is not extensively available in the public domain, its structural relationship to the well-studied class of 5-substituted uracils provides a strong foundation for predicting its potential biological activities and outlining a strategic path for its investigation.[3][4] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by providing a thorough review of the known biological activities of closely related analogs, proposing potential mechanisms of action, and detailing a robust experimental framework for the comprehensive evaluation of this compound.
Introduction: The Prominence of the Pyrimidine Core in Therapeutics
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil), vitamins, and a vast array of synthetic compounds with diverse pharmacological properties.[5][6] The versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to the development of drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][7] The inherent ability of pyrimidine derivatives to interact with various biological targets, often through hydrogen bonding and as bioisosteres for other aromatic systems, makes them a privileged structure in drug design.[1]
The subject of this guide, this compound, also known as 5-aminomethyluracil, belongs to the class of 5-substituted pyrimidine-2,4-diones. The introduction of an aminomethyl group at the C5 position of the uracil ring is a critical modification that can significantly influence the molecule's chemical properties and biological activity. This guide will navigate the potential therapeutic landscape of this compound by leveraging the extensive knowledge base of its structural analogs.
The Biological Landscape of 5-Substituted Uracils: A Foundation for Hypothesis
Anticancer and Cytotoxic Potential
Derivatives of 5-aminouracil have demonstrated notable antitumor properties.[3][4] The cytotoxic effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes. The presence of the uracil core suggests a potential for interference with nucleic acid metabolism.
Hypothesized Mechanism of Action:
-
Inhibition of DNA and RNA Synthesis: As a uracil analog, 5-(Aminomethyl)pyrimidine-2,4-diol could potentially be metabolized into fraudulent nucleotides that disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
-
Enzyme Inhibition: The aminomethyl substituent could facilitate binding to the active sites of key enzymes involved in nucleotide biosynthesis or cell cycle regulation, such as thymidylate synthase or dihydrofolate reductase.[9]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 5-substituted uracil derivative in cancer cells.
Caption: Hypothetical anticancer mechanism of action.
Antimicrobial and Antiviral Activity
5-Substituted uracil derivatives have also been investigated for their efficacy against a range of pathogens.[4] Their structural similarity to endogenous nucleosides allows them to be recognized by viral or microbial enzymes, leading to the inhibition of replication.
Hypothesized Mechanism of Action:
-
Viral Polymerase Inhibition: The compound could be phosphorylated by viral kinases and subsequently incorporated into the growing viral DNA or RNA chain, causing chain termination.
-
Inhibition of Microbial Enzymes: It may target essential enzymes in microbial metabolic pathways that are distinct from those in the host, providing a basis for selective toxicity.
Enzyme Inhibition
The aminopyrimidine core is a well-established pharmacophore for kinase inhibitors. While 5-(Aminomethyl)pyrimidine-2,4-diol is a diol, the broader family of aminopyrimidines has shown activity against various kinases involved in cell signaling and proliferation.
A Strategic Framework for Biological Evaluation
To elucidate the true biological activity of this compound, a systematic and multi-tiered experimental approach is essential. The following workflow provides a comprehensive strategy for its characterization.
Caption: A comprehensive experimental workflow for biological characterization.
Tier 1: Initial In Vitro Screening
The initial phase of evaluation should focus on broad screening assays to identify potential areas of biological activity.
Protocol 1: Cell Viability and Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia) and a non-cancerous human cell line (e.g., fibroblasts) for assessing selectivity.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and create a serial dilution series.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the serial dilutions of the compound for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Use a standard viability assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®) to determine the concentration at which 50% of cell growth is inhibited (IC50).
Protocol 2: Antimicrobial Susceptibility Testing
-
Microbial Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Broth Microdilution: Perform a broth microdilution assay according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of the compound.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following the MIC determination, subculture from the wells with no visible growth onto agar plates to determine the MBC or MFC.
Tier 2: Mechanism of Action Studies
If significant activity is observed in the initial screening, the next step is to elucidate the underlying mechanism of action.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment: Treat a cancer cell line of interest with the compound at its IC50 concentration for various time points.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye such as propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol 4: Apoptosis Assays
-
Annexin V/Propidium Iodide Staining: Treat cells with the compound and then stain with fluorescently labeled Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells). Analyze by flow cytometry.
-
Caspase Activity Assays: Use commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3/7) in compound-treated cells.
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and concise tables.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Tumor Type | IC50 (µM) of 5-(Aminomethyl)pyrimidine-2,4-diol HCl |
| MCF-7 | Breast Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| K562 | Leukemia | Experimental Value |
| HDF | Normal Fibroblast | Experimental Value |
Table 2: Hypothetical Antimicrobial Activity Data
| Microbial Strain | Type | MIC (µg/mL) of 5-(Aminomethyl)pyrimidine-2,4-diol HCl |
| S. aureus (ATCC 29213) | Gram-positive Bacteria | Experimental Value |
| E. coli (ATCC 25922) | Gram-negative Bacteria | Experimental Value |
| C. albicans (ATCC 90028) | Fungus | Experimental Value |
Conclusion and Future Directions
While the biological activity of this compound remains to be definitively characterized, its structural features and the known activities of related 5-substituted uracils suggest a high potential for therapeutic relevance, particularly in the fields of oncology and infectious diseases. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its investigation.
Future research should focus on a systematic evaluation of its in vitro and in vivo efficacy, elucidation of its precise mechanism(s) of action, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The exploration of this novel pyrimidine derivative could lead to the discovery of a new class of therapeutic agents with significant clinical impact.
References
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ResearchGate. (n.d.). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem BioAssays. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
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National Center for Biotechnology Information. (2007). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
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Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]
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Scientific Journal of Medical Research. (2020). Significance The Biological Activity to Pyrimidine Analogues. Retrieved from [Link]
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Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrimidine, 2,4-dihydroxy-6-amino. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrimidine-2,5-diol. Retrieved from [Link]
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Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
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An In-depth Technical Guide to the Putative Mechanisms of Action of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities.[1][2] From antiviral and anticancer agents to enzyme inhibitors, the versatility of the pyrimidine ring system allows for fine-tuning of pharmacological properties through targeted substitutions. This guide delves into the putative mechanisms of action of a specific derivative, 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride. While direct experimental data on this precise molecule is nascent, a comprehensive analysis of its structural features, in conjunction with the established pharmacology of related analogs, allows for the formulation of several well-grounded mechanistic hypotheses. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for understanding and investigating the biological potential of this compound.
Introduction to this compound
5-(Aminomethyl)pyrimidine-2,4-diol, also known as 5-(aminomethyl)uracil, is a synthetic derivative of the naturally occurring pyrimidine base, uracil. The core structure consists of a pyrimidine ring with hydroxyl groups at positions 2 and 4 (the diol tautomer of uracil) and an aminomethyl substituent at the 5-position. The hydrochloride salt form enhances the compound's stability and solubility.
The strategic placement of the aminomethyl group at the C5 position of the uracil ring is of particular interest. This modification introduces a basic, positively charged moiety that can engage in specific electrostatic and hydrogen-bonding interactions with biological targets, distinguishing it from endogenous uracil and many other synthetic analogs. The exploration of its mechanism of action, therefore, centers on identifying biomolecules that possess a binding pocket complementary to this unique pharmacophore.
Primary Putative Mechanism of Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
A compelling and highly probable mechanism of action for this compound is the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[4]
Rationale for DPP-4 Inhibition
The "aminomethyl" functional group is a key pharmacophoric element in several known classes of DPP-4 inhibitors.[5] Specifically, aminomethyl-pyridine and aminomethyl-pyrimidine derivatives have been identified as potent and selective inhibitors of DPP-4.[3][6] The primary amine of the aminomethyl group is thought to interact with the S2 subsite of the DPP-4 active site, forming crucial hydrogen bonds with key amino acid residues such as glutamate and tyrosine. The pyrimidine ring can occupy the S1 subsite, which often accommodates proline or alanine residues of the natural substrates.
The proposed interaction of 5-(Aminomethyl)pyrimidine-2,4-diol with the DPP-4 active site is depicted in the following logical diagram:
Caption: Proposed binding mode of 5-(Aminomethyl)pyrimidine-2,4-diol in the DPP-4 active site.
Experimental Validation of DPP-4 Inhibition
To empirically validate this hypothesis, a series of in vitro and cellular assays are recommended.
| Experiment | Methodology | Expected Outcome for a DPP-4 Inhibitor |
| In Vitro DPP-4 Enzyme Assay | A fluorogenic or colorimetric assay using a synthetic DPP-4 substrate (e.g., Gly-Pro-AMC). | Dose-dependent inhibition of DPP-4 activity, allowing for the determination of an IC50 value. |
| Selectivity Profiling | Counter-screening against other serine proteases, such as DPP-8 and DPP-9. | High selectivity for DPP-4 over other dipeptidyl peptidases. |
| Cell-Based Incretin Activity Assay | Measurement of GLP-1 and GIP levels in cell culture supernatants following treatment. | Increased levels of active GLP-1 and GIP. |
| Insulin Secretion Assay | Using pancreatic beta-cell lines (e.g., MIN6, INS-1E) to measure glucose-stimulated insulin secretion. | Potentiation of glucose-stimulated insulin secretion. |
A detailed protocol for the in vitro DPP-4 enzyme inhibition assay is provided below:
Protocol 1: In Vitro DPP-4 Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of recombinant human DPP-4 enzyme.
-
Prepare a solution of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
-
Assay Procedure:
-
In a 96-well microplate, add the DPP-4 enzyme solution to each well.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution.
-
Monitor the fluorescence intensity over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Secondary Putative Mechanisms of Action: Interference with Pyrimidine Metabolism and Nucleic Acid Synthesis
The structural similarity of 5-(Aminomethyl)pyrimidine-2,4-diol to the endogenous nucleobase uracil suggests that it could function as an antimetabolite, interfering with the synthesis and function of nucleic acids.[7] This is a common mechanism for many antiviral and anticancer drugs.[8][9][10][11][12][13]
Inhibition of Enzymes in Pyrimidine Metabolism
The pyrimidine biosynthetic and salvage pathways are tightly regulated and essential for cell proliferation. Several enzymes in these pathways are validated drug targets.
-
Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. Some 5-substituted uracil analogs are known to inhibit TS.[14] 5-(Aminomethyl)pyrimidine-2,4-diol could potentially bind to the active site of TS, preventing the binding of the natural substrate.
-
Uridine Phosphorylase (UP): UP is involved in the salvage pathway of pyrimidines. The C5 position of uracil is known to be important for binding to UP, and inhibitors of this enzyme have been developed.[15]
-
Dihydroorotate Dehydrogenase (DHODH): As a key enzyme in the de novo synthesis of pyrimidines, DHODH is a target for both antiviral and anticancer therapies.[16][17] Inhibition of DHODH leads to a depletion of the pyrimidine pool.
The potential sites of action within the pyrimidine metabolism pathways are illustrated below:
Caption: Experimental workflow to investigate the antimetabolite properties of the compound.
Other Potential Mechanisms
The diverse biological activities of pyrimidine derivatives suggest other potential mechanisms of action, although these may be considered secondary hypotheses without more direct evidence.
-
Kinase Inhibition: Pyrimidine scaffolds are common in kinase inhibitors. The compound could potentially inhibit specific kinases involved in cell signaling pathways related to proliferation or inflammation.
-
Cyclooxygenase (COX) Inhibition: Some pyrimidine derivatives have been shown to be selective COX-2 inhibitors with anti-inflammatory properties. [18][19]
Conclusion and Future Directions
This compound is a molecule with significant therapeutic potential, primarily predicated on its likely role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The presence of the aminomethyl group at the C5 position of the uracil ring provides a strong rationale for this hypothesis. Concurrently, its structural resemblance to uracil opens up the possibility of it acting as an antimetabolite, interfering with pyrimidine metabolism and nucleic acid synthesis, which could confer antiviral or anticancer properties.
A systematic and multi-faceted experimental approach is necessary to elucidate the precise mechanism of action. The initial focus should be on validating the DPP-4 inhibition hypothesis through enzymatic and cell-based assays. Subsequent investigations into its effects on pyrimidine metabolism and potential incorporation into nucleic acids will provide a more complete understanding of its biological activity profile. The insights gained from these studies will be crucial for guiding the future development of this promising compound for therapeutic applications.
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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The synthesis and properties of some 5-substituted uracil derivatives. (1982). PubMed. Retrieved January 22, 2026, from [Link]
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New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Lirias - KU Leuven. Retrieved January 22, 2026, from [Link]
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New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Development of inhibitors of pyrimidine metabolism. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). PubMed. Retrieved January 22, 2026, from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved January 22, 2026, from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Aminomethylpyridines as DPP-IV inhibitors. (2004). PubMed. Retrieved January 22, 2026, from [Link]
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An aminomethylpyrimidine DPP-IV inhibitor with improved properties. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Pyrimidine and Purine Antimetabolites. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer. (n.d.). American Journal of Cancer Research. Retrieved January 22, 2026, from [Link]
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Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]
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Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer. (n.d.). American Journal of Cancer Research. Retrieved January 22, 2026, from [Link]
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Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (n.d.). European Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer. (2025). DigitalCommons@TMC. Retrieved January 22, 2026, from [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Whitepaper: The Therapeutic Ascendancy of Aminopyrimidine Derivatives in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrimidine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful therapeutic agents. Its remarkable versatility stems from its bioisosteric resemblance to the adenine core of ATP, enabling it to effectively compete for the ATP-binding sites of a vast array of protein kinases and other enzymes. This guide provides a deep, technical exploration of the therapeutic potential of aminopyrimidine derivatives. We will dissect their core mechanisms of action, particularly in oncology, detail validated synthesis and screening protocols, and present a forward-looking perspective on their expanding role in treating a spectrum of human diseases, from cancer to neurodegenerative disorders.
The Aminopyrimidine Core: A Foundation for Targeted Therapy
The 2-aminopyrimidine is a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, and an amino group at position 2.[1] This specific arrangement is crucial for its function as a pharmacophore. It allows the molecule to engage in key hydrogen bonding and dipole-dipole interactions within the active sites of biological targets, mimicking the binding of natural ligands like ATP.[1][2] This foundational principle has enabled the rational design of potent and selective inhibitors for various enzyme families.
The therapeutic landscape is already populated with successful drugs built upon this scaffold. Imatinib (Gleevec), a landmark in targeted cancer therapy, is a 2-phenylaminopyrimidine derivative that transformed the treatment of chronic myelogenous leukemia (CML).[3][4] Other examples include the anticancer agents Abemaciclib, Palbociclib, and Ribociclib.[5] The proven success of these molecules underscores the immense potential held within this chemical class, driving continued exploration into novel derivatives with enhanced efficacy and new therapeutic applications.[1]
Mechanism of Action: Precision Inhibition of Key Signaling Pathways
The predominant mechanism through which aminopyrimidine derivatives exert their therapeutic effects is the inhibition of protein kinases, enzymes that are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Case Study: Imatinib and the Inhibition of the Bcr-Abl Oncoprotein
Chronic Myelogenous Leukemia (CML) is characterized by the Philadelphia chromosome, a genetic translocation that creates the Bcr-Abl fusion gene.[3] This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. Imatinib was rationally designed to target this oncoprotein.
Causality of Action: As a 2-phenyl amino pyrimidine derivative, Imatinib occupies the ATP-binding pocket of the Bcr-Abl kinase domain.[3] By blocking the binding of ATP, it prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-survival signaling cascade and inducing apoptosis in cancer cells.[3] Its specificity for Bcr-Abl, c-Kit, and PDGF-R kinases is a testament to the fine-tuning possible with the aminopyrimidine scaffold.[3]
Case Study: Targeting Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase whose aberrant activation is a key driver in several solid tumors, including non-small cell lung cancer.[2] Aminopyrimidine derivatives have been developed as potent EGFR inhibitors.
Causality of Action: These inhibitors are designed to fit into the ATP binding site of the EGFR kinase domain. A critical interaction involves the formation of hydrogen bonds with key amino acid residues in the hinge region, such as Met793.[6] This, combined with hydrophobic interactions in other parts of the pocket, leads to potent and selective inhibition, blocking downstream pathways like RAS/MAPK and PI3K/AKT that are responsible for cell growth and survival.[2][6]
Expanding Therapeutic Horizons Beyond Oncology
While oncology remains a primary focus, the chemical tractability of the aminopyrimidine core has allowed its exploration in a wide range of other diseases.
-
Neurodegenerative Diseases: Alzheimer's disease is a complex neurodegenerative disorder.[7] Researchers are investigating aminopyrimidine derivatives as multi-target agents, including inhibitors of cholinesterases and modulators of gamma-secretase to reduce the deposition of β-amyloid peptide in the brain.[7][8][9]
-
Infectious Diseases: The scaffold has shown significant promise as a source of antimicrobial agents, with derivatives exhibiting antibacterial, antifungal, and antiviral properties.[1]
-
Inflammatory and Metabolic Diseases: Certain aminopyrimidine derivatives are potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and intestinal toxicity.[5][10] Others have been investigated for their anti-inflammatory and antidiabetic potential.[5]
A Practical Guide to Aminopyrimidine Drug Discovery
The development of novel aminopyrimidine-based therapeutics follows a structured, multi-disciplinary workflow. The protocols described below are self-validating, integrating synthesis, screening, and computational analysis to ensure a robust and efficient discovery process.
Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives
This protocol is based on a validated, solvent-free nucleophilic substitution reaction, which is both efficient and environmentally conscious.[5]
Rationale: This method is chosen for its high yields and simplicity. Using 2-amino-4,6-dichloropyrimidine as a starting material provides two reactive sites for substitution, allowing for the creation of diverse chemical libraries by varying the amine nucleophile. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq.), the desired substituted amine (1.0 eq.), and triethylamine (2.0 eq.).
-
Reaction: Heat the solvent-free mixture to 80–90 °C with constant stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase. The disappearance of the starting material indicates completion.
-
Workup: Once complete, cool the reaction mixture to room temperature. Add distilled water to precipitate the product.
-
Isolation: Filter the resulting precipitate and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. Determining the IC₅₀ (half-maximal inhibitory concentration) is a critical step for quantifying potency and comparing different derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add the kinase buffer, the target kinase enzyme, and the ATP substrate.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation & Incubation: Add the peptide substrate to initiate the reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™, Z'-LYTE™) quantify kinase activity by measuring the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Convert the signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Quantitative Data Summary
The versatility of the aminopyrimidine scaffold is evident in the wide range of potencies achieved against diverse biological targets.
| Compound Class/Example | Target Enzyme(s) | IC₅₀ Value | Therapeutic Area | Reference |
| Imatinib | Bcr-Abl, c-Kit | ~250-600 nM | Oncology (CML, GIST) | [3] |
| Compound 24 | β-Glucuronidase | 2.8 µM | Oncology, GI Disorders | [5] |
| Compound 8e | CDK9 / HDAC1 | 88.4 nM / 168.9 nM | Oncology | [11] |
| Compound 2n | FGFR4 | 2.6 nM | Oncology (Breast Cancer) | [12] |
| Compound 10b | EGFR-TK | 0.7 µM | Oncology | [6] |
Conclusion and Future Directions
Aminopyrimidine derivatives have proven to be an exceptionally fruitful area of research in drug discovery. Their success is rooted in a combination of synthetic accessibility and a privileged structural motif that effectively targets ATP-binding sites. The future of this field lies in several key areas:
-
Enhanced Selectivity: While broad-spectrum kinase inhibitors are useful, future efforts will focus on designing highly selective inhibitors to minimize off-target effects and improve safety profiles.
-
Dual- and Multi-Target Inhibitors: For complex diseases like cancer and neurodegenerative disorders, simultaneously hitting multiple nodes in a signaling network can be more effective and overcome resistance.[11]
-
Covalent Inhibition: Designing derivatives that can form a covalent bond with the target enzyme offers a path to more durable and potent therapeutic effects.
-
Expanding Chemical Space: Fusing the aminopyrimidine core with other heterocyclic systems can unlock novel interactions and lead to the discovery of inhibitors for entirely new classes of enzymes.
By integrating rational design, robust synthetic chemistry, and sophisticated biological screening, the full therapeutic potential of aminopyrimidine derivatives will continue to be unlocked, offering new hope for patients across a wide spectrum of diseases.
References
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Title: Imatinib - Wikipedia Source: Wikipedia URL: [Link]
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Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: National Institutes of Health (PMC) URL: [Link]
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Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: researchgate.net URL: [Link]
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Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: PubMed URL: [Link]
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Title: Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules Source: MDPI URL: [Link]
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Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]
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Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: researchgate.net URL: [Link]
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Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: PubMed Central URL: [Link]
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Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: MDPI URL: [Link]
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Title: Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives Source: Brieflands URL: [Link]
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Title: Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders Source: PubMed URL: [Link]
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Title: 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity Source: ResearchGate URL: [Link]
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Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Publications URL: [Link]
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Title: Pyrimidine analogues for the management of neurodegenerative diseases Source: ResearchGate URL: [Link]
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Title: Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease Source: National Institutes of Health (PMC) URL: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride
Abstract
This guide provides a comprehensive technical overview of the in silico modeling of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, a novel pyrimidine derivative. In the absence of extensive experimental data for this specific molecule, we propose a scientifically grounded hypothesis targeting Cyclin-Dependent Kinase 2 (CDK2), a well-established therapeutic target for pyrimidine-based inhibitors in oncology.[1][2][3] This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing the methodologies for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET profiling. The overarching goal is to elucidate the potential therapeutic value of this compound through computational approaches, providing a robust framework for its further investigation.
Introduction: The Rationale for In Silico Investigation
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][4] this compound, the subject of this guide, is a novel derivative with potential for biological activity. In silico modeling offers a powerful, resource-efficient avenue for preliminary investigation, allowing for the prediction of its molecular interactions and pharmacokinetic properties before embarking on extensive laboratory synthesis and testing.
Given the prevalence of pyrimidine derivatives as kinase inhibitors, this guide will focus on the in silico evaluation of this compound as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[2][3] CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] This focused approach will allow for a detailed exploration of the compound's binding potential and the structural determinants of its activity.
The Overall In Silico Workflow
Our investigation will follow a multi-step computational workflow, designed to provide a holistic view of the compound's potential as a drug candidate. This workflow, depicted below, integrates several key in silico techniques to build a comprehensive profile of the molecule.
Figure 1: A generalized workflow for the in silico evaluation of a drug candidate.
Ligand and Protein Preparation: Setting the Stage for Accurate Simulations
The quality of in silico predictions is heavily dependent on the accuracy of the initial structures of the ligand and its protein target. This preparatory phase is crucial for ensuring that the subsequent simulations are both realistic and reliable.
Ligand Preparation Protocol
The 2D structure of this compound must be converted into a 3D conformation with an appropriate protonation state and minimized energy.
Step-by-Step Methodology:
-
2D to 3D Conversion:
-
Draw the 2D structure of the compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure. Most chemical drawing software has this functionality built-in.
-
-
Protonation State and Tautomer Prediction:
-
At a physiological pH of 7.4, the aminomethyl group is likely to be protonated. It is crucial to correctly assign protonation states to all ionizable groups.
-
Utilize software such as Open Babel or LigPrep to predict the most likely protonation and tautomeric states at pH 7.4.
-
-
Energy Minimization:
-
The initial 3D structure may not be in a low-energy conformation. Perform energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a stable conformation. This can be done using software like Avogadro or the energy minimization modules within larger molecular modeling suites.
-
Protein Preparation Protocol
For this guide, we will use the crystal structure of human CDK2. A suitable structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 1HCK provides the structure of human CDK2.[1]
Step-by-Step Methodology:
-
PDB Structure Retrieval:
-
Download the PDB file (e.g., 1HCK.pdb) from the RCSB PDB database.[1]
-
-
Protein Cleaning and Preparation:
-
The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These should be removed unless they are known to be critical for the binding of the inhibitor.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign correct protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate.
-
Repair any missing side chains or loops in the protein structure.
-
This preparation can be performed using tools like the Protein Preparation Wizard in Maestro (Schrödinger), or through a combination of tools like PDB2PQR and AutoDockTools.
-
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for virtual screening and for understanding the key interactions that drive ligand binding.
Molecular Docking Workflow
Figure 2: A workflow for a typical molecular docking experiment.
Molecular Docking Protocol
This protocol outlines the steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.
Step-by-Step Methodology:
-
Binding Site Definition:
-
Identify the ATP-binding site of CDK2. This can be done by referring to the location of the co-crystallized ligand in a PDB structure of a CDK2-ligand complex (e.g., PDB ID: 1B38) or by using a binding site prediction tool.[4]
-
-
Grid Box Generation:
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will influence the docking results.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina to dock the prepared ligand into the defined grid box of the prepared CDK2 structure. Vina will explore different conformations and orientations of the ligand within the binding site and score them based on a predefined scoring function.
-
-
Analysis of Docking Results:
-
The output of the docking simulation will be a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol).
-
Visualize the top-scoring poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein.
-
Key interactions to look for include hydrogen bonds, hydrophobic interactions, and salt bridges with key residues in the CDK2 active site.
-
Hypothetical Docking Results
The following table presents hypothetical docking results for this compound against CDK2.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Hydrogen Bond Interactions | Glu81, Leu83, Asp86 |
| Key Hydrophobic Interactions | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
Molecular Dynamics Simulations: Understanding Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time. MD simulations are computationally intensive but can offer a more accurate representation of the binding stability and the role of solvent.
Molecular Dynamics Workflow
Figure 3: A standard workflow for setting up and running a molecular dynamics simulation.
Molecular Dynamics Protocol
This protocol provides a general outline for performing an MD simulation using GROMACS, a popular open-source MD engine.[5][6][7][8]
Step-by-Step Methodology:
-
System Setup:
-
Start with the best-scoring pose from the molecular docking experiment.
-
Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures that the system reaches the correct density.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking study.
-
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimate of the binding affinity.
-
-
Hypothetical Molecular Dynamics Results
| Analysis Metric | Result | Interpretation |
| Ligand RMSD | Average of 1.5 Å | The ligand remains stably bound in the active site. |
| Protein RMSD | Average of 2.0 Å | The overall protein structure is stable during the simulation. |
| Key H-Bond Occupancy | Glu81: 95%, Leu83: 80% | The key hydrogen bonds are maintained throughout the simulation. |
| MM/PBSA Binding Energy | -45.5 kcal/mol | Strong predicted binding affinity. |
ADMET Prediction: Assessing Drug-Likeness
ADMET Prediction Protocol
Numerous online platforms and standalone software are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[9]
Step-by-Step Methodology:
-
Input Compound Structure:
-
Provide the SMILES string or a 2D structure file of this compound to the ADMET prediction tool.
-
-
Run Prediction:
-
The tool will calculate a range of physicochemical properties and predict various ADMET parameters based on pre-built models.
-
-
Analyze Results:
-
Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.
-
Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 179.17 g/mol | Favorable (Lipinski's Rule: < 500) |
| LogP | -1.2 | Good water solubility |
| Hydrogen Bond Donors | 4 | Favorable (Lipinski's Rule: < 5) |
| Hydrogen Bond Acceptors | 4 | Favorable (Lipinski's Rule: < 10) |
| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | Unlikely | Low potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low toxicity concern |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy for the preliminary evaluation of this compound as a potential CDK2 inhibitor. The hypothetical results presented suggest that the compound possesses favorable characteristics, including strong binding affinity, stable interactions with the CDK2 active site, and a promising ADMET profile.
It is imperative to underscore that these in silico predictions are hypotheses that require experimental validation. The next logical steps in the investigation of this compound would include:
-
Chemical Synthesis: Synthesis of this compound for in vitro testing.
-
In Vitro Kinase Assays: Experimental determination of the IC50 value against CDK2 to confirm its inhibitory activity.
-
Cell-Based Assays: Evaluation of the compound's anti-proliferative effects in cancer cell lines.
-
X-ray Crystallography: Co-crystallization of the compound with CDK2 to experimentally determine its binding mode.
By integrating the computational insights from this guide with rigorous experimental validation, a comprehensive understanding of the therapeutic potential of this compound can be achieved.
References
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National Center for Biotechnology Information. "1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2." RCSB PDB. [Link]
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Rossi, A. R. "GROMACS: MD Simulation of a Protein-Ligand Complex." [Link]
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Wang, F., et al. "Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors." Journal of Molecular Graphics and Modelling, 2011. [Link]
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Panda, P. "Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial." YouTube, 2025. [Link]
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Swanson, K. "ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries." Portal. [Link]
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Al-Obaidi, Z. "Molecular docking studies of tyrosine kinase inhibitors." Pharmacy Education, 2022. [Link]
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Butkiewicz, M., et al. "Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles." NIH, 2017. [Link]
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Kumar, A., et al. "3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors." Frontiers, 2021. [Link]
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A Deep Dive into the Spectroscopic Characterization of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the structural confirmation and analysis of this important pyrimidine derivative.
Introduction: The Significance of this compound
5-(Aminomethyl)pyrimidine-2,4-diol, in its hydrochloride salt form, is a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives are core structures in a vast array of biologically active molecules, including nucleobases, and are integral to the development of various therapeutic agents.[1] The structural elucidation of such compounds is a critical step in drug discovery and development, ensuring the identity, purity, and stability of the active pharmaceutical ingredient. Spectroscopic methods provide a powerful and non-destructive means to achieve this. This guide will walk through the expected spectroscopic profile of this compound, offering insights into experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol for NMR Analysis
A standard approach for the NMR analysis of this compound would involve dissolving the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often a good choice for water-soluble hydrochloride salts, though exchangeable protons (from -OH, -NH₂, and -NH₃⁺) will not be observed. DMSO-d₆, on the other hand, will typically allow for the observation of these exchangeable protons.
-
¹H NMR Spectroscopy: A standard single-pulse experiment is generally sufficient.[1]
-
Spectrometer Frequency: 300-600 MHz.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy: A proton-decoupled experiment is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[1]
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the surrounding functional groups.
Caption: Key functional groups and their expected IR vibrational modes.
Predicted IR Spectrum
The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3200-3600 (broad) | O-H stretch | Diol | The hydroxyl groups will exhibit a broad absorption band due to hydrogen bonding. |
| 2800-3200 (broad) | N-H stretch | Ammonium salt | The N-H stretching vibrations of the ammonium salt will appear as a broad band in this region. |
| 1650-1750 (strong) | C=O stretch | Diol (Amide-like) | The carbonyl groups in the pyrimidine ring will show a strong absorption in this region. [2][3] |
| ~1600 | N-H bend | Primary amine salt | The bending vibration of the N-H bonds in the ammonium group is expected here. [4] |
| 1450-1600 | C=C and C=N stretch | Pyrimidine ring | The stretching vibrations of the double bonds within the aromatic ring will appear in this region. [2] |
| 1200-1350 | C-N stretch | Aromatic amine | The C-N stretching of the aminomethyl group attached to the ring is expected in this range. [2] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound, and can also offer structural insights through fragmentation analysis.
Experimental Protocol for MS Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. The sample is dissolved in a suitable solvent (e.g., methanol or water/acetonitrile) and infused into the mass spectrometer.
Caption: A simplified proposed fragmentation pathway for 5-(Aminomethyl)pyrimidine-2,4-diol.
Predicted Mass Spectrum
The mass spectrum will provide the molecular weight of the free base and its fragmentation pattern can help confirm the structure. The molecular formula of the free base is C₅H₇N₃O₂.
-
Molecular Weight of Free Base: 141.13 g/mol .
-
Expected Molecular Ion Peak [M+H]⁺: m/z = 142.14.
Table 4: Predicted Mass Spectrometry Data for 5-(Aminomethyl)pyrimidine-2,4-diol
| Predicted m/z | Proposed Fragment | Rationale |
| 142.14 | [C₅H₈N₃O₂]⁺ | The protonated molecular ion of the free base. |
| 125.11 | [C₅H₅N₂O₂]⁺ | Loss of ammonia (NH₃) from the aminomethyl group. |
| 124.13 | [C₅H₆N₃O]⁺ | Loss of water (H₂O) from the diol. |
| 97.09 | [C₄H₅N₂O]⁺ | Subsequent loss of carbon monoxide (CO) from the [C₅H₅N₂O₂]⁺ fragment. |
Conclusion: A Cohesive Spectroscopic Picture
The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. NMR spectroscopy elucidates the precise arrangement of atoms and their connectivity. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and provides further structural clues through fragmentation patterns. Together, these techniques offer a robust and detailed characterization of this important pyrimidine derivative, which is essential for its application in research and drug development.
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Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]
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Navigating the Uncharted: A Technical Guide to the Preliminary Screening of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide presents a comprehensive strategy for the preliminary in vitro screening of the novel compound, 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride. In the absence of pre-existing biological data for this specific molecule, we propose a tiered, hypothesis-driven screening cascade designed to efficiently probe its potential as a therapeutic agent. This document provides not only detailed, step-by-step experimental protocols for anticancer and antimicrobial assays but also the scientific rationale behind the proposed screening strategy, empowering researchers and drug development professionals to unlock the therapeutic potential of this and other novel pyrimidine derivatives.
Introduction: The Rationale for Screening this compound
The pyrimidine nucleus is a fundamental component of essential biological molecules such as nucleic acids and vitamins.[1] Its inherent biocompatibility has established it as a "privileged scaffold" in drug discovery. The structural motif of this compound, featuring a pyrimidine-2,4-dione (uracil) core with an aminomethyl substituent at the 5-position, suggests several potential avenues for biological activity. Uracil analogs are known to interfere with nucleotide biosynthesis and can be incorporated into DNA and RNA, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells. Furthermore, the aminomethyl group introduces a basic side chain that can participate in key interactions with biological targets.
Given the well-documented anticancer and antimicrobial properties of various pyrimidine derivatives, a preliminary screening of this compound is warranted to explore its therapeutic potential.[2][3][4][5] This guide outlines a logical and efficient workflow for this initial investigation.
Proposed Screening Cascade: A Tiered Approach
A tiered approach to screening is proposed to maximize information while conserving resources. The cascade begins with broad, high-throughput primary screens to identify any significant biological activity. Positive "hits" from these initial assays will then be subjected to more specific secondary and mechanistic assays to validate the initial findings and elucidate the compound's mode of action.
Caption: Proposed tiered screening cascade for this compound.
Primary Screening: Casting a Wide Net
The initial phase of screening is designed to detect any significant cytotoxic or antimicrobial activity of the compound.
Anticancer Cytotoxicity Screening
The structural similarity of the compound to pyrimidine-based anticancer agents like 5-fluorouracil suggests that a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and Caco-2 for colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations and add to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in cell viability indicates a cytotoxic effect.
| Parameter | Value | Reference |
| Cell Lines | MCF-7, A549, Caco-2 | [4] |
| Seeding Density | 5,000-10,000 cells/well | N/A |
| Compound Concentration Range | 0.1 - 100 µM | [3] |
| Incubation Time | 48-72 hours | [4] |
| Positive Control | Doxorubicin | [7] |
Antimicrobial Susceptibility Screening
Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties, often by targeting essential microbial enzymes like dihydrofolate reductase (DHFR).[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
-
Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2]
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
| Parameter | Value | Reference |
| Bacterial Strains | Staphylococcus aureus, Escherichia coli | [2] |
| Fungal Strain | Candida albicans | [8] |
| Media | Mueller-Hinton Broth (bacteria), RPMI-1640 (fungi) | [2] |
| Incubation | 37°C, 24h (bacteria); 35°C, 48h (fungi) | [2] |
| Positive Control | Ciprofloxacin (bacteria), Fluconazole (fungi) | [9] |
Secondary and Mechanistic Assays: Delving Deeper
Should the primary screens yield a positive "hit" in either the anticancer or antimicrobial assays, the next step is to validate and expand upon these findings.
Elucidating Anticancer Mechanism of Action
A positive result in the primary cytotoxicity screen would trigger a series of assays to understand how the compound affects cancer cells.
Caption: Workflow for investigating the mechanism of action of an anticancer hit.
-
Dose-Response and IC50 Determination: A more detailed cytotoxicity assay with a finer concentration gradient will be performed to determine the half-maximal inhibitory concentration (IC50) value.
-
Selectivity Assessment: The compound will be tested against a non-cancerous cell line (e.g., normal human dermal fibroblasts) to assess its selectivity for cancer cells.[5]
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining will be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[7]
-
Apoptosis Assay: Annexin V/propidium iodide staining followed by flow cytometry can determine if the compound induces programmed cell death (apoptosis).[10]
Characterizing Antimicrobial Activity
For a compound showing antimicrobial potential, further characterization is necessary.
-
Time-Kill Kinetic Assays: These assays will determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria) and the rate at which it acts.
-
Biofilm Disruption Assays: The ability of the compound to inhibit the formation of or disrupt established microbial biofilms, which are often associated with chronic infections and antibiotic resistance, will be assessed.[11]
Hypothetical Target Deconvolution
Based on the chemical structure of this compound and the known mechanisms of related compounds, several potential molecular targets can be hypothesized:
-
Dihydrofolate Reductase (DHFR): A key enzyme in nucleotide synthesis, a known target for other pyrimidine-based antimicrobials.[2]
-
Kinases: The pyrimidine scaffold is present in many kinase inhibitors. Screening against a panel of kinases, such as EGFR, could be informative.[12][13]
-
Dipeptidyl Peptidase-4 (DPP4): While structurally different, some pyrimidine derivatives have been identified as DPP4 inhibitors.[14]
-
Ecto-5'-nucleotidase (CD73): This is a target for some pyrimidine-2,4-dione derivatives in cancer immunotherapy.[15]
Conclusion and Future Directions
This in-depth technical guide provides a robust and scientifically grounded framework for the preliminary screening of this compound. By employing a logical, tiered screening cascade, researchers can efficiently assess its potential as an anticancer or antimicrobial agent. The proposed protocols are based on established methodologies and offer a clear path from initial broad screening to more focused mechanistic studies. The insights gained from this preliminary investigation will be crucial in guiding further lead optimization and preclinical development, ultimately determining the therapeutic promise of this novel pyrimidine derivative.
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Wang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 67(20), 18491-18511. [Link]
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- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride in Modern Drug Discovery: A Technical Guide
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring system is a fundamental heterocyclic motif that has proven to be a remarkably versatile scaffold in the development of therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its intrinsic biocompatibility and importance in biological processes.[2] In medicinal chemistry, the pyrimidine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[2]
This technical guide focuses on a specific, yet highly valuable, pyrimidine derivative: 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride . This molecule serves as a key precursor in the synthesis of novel drug candidates, offering a strategic entry point for chemical elaboration. The presence of a reactive primary amine on the aminomethyl substituent, coupled with the diol functionality on the pyrimidine ring, provides multiple handles for chemical modification, making it an attractive starting material for combinatorial chemistry and lead optimization campaigns. This guide will provide an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound in drug discovery, with a particular focus on the rationale behind experimental design and the generation of novel therapeutic agents.
Chemical Properties and Synthesis of the Precursor
A thorough understanding of the chemical characteristics of a precursor is paramount for its effective utilization in multi-step synthetic campaigns.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related structures.
| Property | Predicted/Inferred Value | Source/Analogy |
| Molecular Formula | C₅H₈ClN₃O₂ | - |
| Molecular Weight | 177.59 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid | Analogy to similar pyrimidine hydrochlorides |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and sparingly soluble in nonpolar organic solvents. | The hydrochloride salt form increases polarity and aqueous solubility. |
| Stability | The hydrochloride salt is expected to be more stable than the free base, particularly against aerial oxidation. The diol tautomer is generally the more stable form compared to the corresponding dione. | General chemical principles of amine salts and pyrimidine tautomerism. |
Synthetic Strategy for this compound
The synthesis of this compound can be approached through several established methods for pyrimidine ring formation. A common and efficient strategy involves the condensation of a C-C-C fragment with an N-C-N fragment.[4]
Hypothetical Synthetic Protocol:
A plausible synthetic route, adapted from general pyrimidine syntheses, is outlined below. This protocol is provided for illustrative purposes and would require experimental optimization.
Step 1: Synthesis of a Substituted Malonate Derivative
The synthesis would likely begin with a malonic ester derivative that incorporates a protected aminomethyl group at the 2-position.
Step 2: Cyclization with Urea
The substituted malonate is then condensed with urea in the presence of a base, such as sodium ethoxide, to form the pyrimidine-2,4-dione ring.
Step 3: Deprotection and Salt Formation
The protecting group on the aminomethyl substituent is removed under appropriate conditions (e.g., acid hydrolysis for a Boc group). The final product is then isolated as the hydrochloride salt by treatment with hydrochloric acid.
Application in Drug Discovery: A Gateway to Diverse Pharmacophores
The true value of this compound lies in its potential to be elaborated into a wide range of drug candidates. The primary amine of the aminomethyl group serves as a key nucleophile for various chemical transformations.
N-Acylation: A Versatile Derivatization Strategy
N-acylation of the primary amine is a fundamental and highly effective method for introducing diverse functionalities and building molecular complexity.[5] This reaction can be used to append various side chains that can modulate a compound's biological activity, selectivity, and pharmacokinetic properties.
Experimental Protocol: General Procedure for N-Acylation
This protocol provides a general framework for the N-acylation of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent, add the coupling agent (1.2 equivalents) and the tertiary amine base (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Potential Therapeutic Applications of Derivatives
The pyrimidine scaffold is a well-established pharmacophore in several therapeutic areas. By leveraging this compound as a precursor, researchers can explore the development of novel drugs targeting a range of diseases.
1. Kinase Inhibitors in Oncology:
Many FDA-approved kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases.[6] The aminomethyl group of the precursor can be functionalized to introduce moieties that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. For instance, derivatives could be designed to target kinases implicated in cancer cell proliferation and survival, such as EGFR, VEGFR, or CDKs.[7][8]
Caption: Synthetic workflow from precursor to kinase inhibitor.
2. Antiviral Agents:
Pyrimidine derivatives have a long history as antiviral drugs, with many acting as nucleoside analogs that inhibit viral polymerases.[3][9] The diol functionality of the precursor resembles the ribose sugar of nucleosides, making it an attractive starting point for the synthesis of novel antiviral agents. The aminomethyl group can be modified to enhance interactions with viral enzymes or to improve the drug-like properties of the resulting compounds.[10]
Caption: Drug discovery cascade for antiviral pyrimidines.
Characterization and Quality Control
Ensuring the purity and structural integrity of this compound and its derivatives is crucial for reliable biological testing and reproducible results. A combination of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of covalent bonds. | Characteristic chemical shifts for the pyrimidine ring protons and carbons, as well as for the aminomethyl group. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, O-H, C=O, and C-N bonds. |
| Elemental Analysis | Confirmation of elemental composition. | Experimental percentages of C, H, N, and Cl should be within ±0.4% of the calculated values. |
Conclusion and Future Perspectives
This compound represents a valuable and versatile precursor for the discovery of novel therapeutic agents. Its strategic combination of a pyrimidine core with reactive functional groups provides a robust platform for the generation of diverse chemical libraries. The insights and protocols presented in this guide are intended to empower researchers to harness the potential of this precursor in their drug discovery endeavors. Future work should focus on the experimental validation of the proposed synthetic routes and the exploration of a broader range of chemical transformations to further expand the chemical space accessible from this promising starting material. The continued investigation of pyrimidine-based compounds holds significant promise for addressing unmet medical needs across a spectrum of diseases.
References
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]
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Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (n.d.). ACS Publications. [Link]
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An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. [Link]
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The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific. (2018). NIH. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2022). PMC - PubMed Central. [Link]
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Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed. [Link]
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). NIH. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Semantic Scholar. [Link]
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Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. (2021). MDPI. [Link]
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Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2021). PMC. [Link]
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Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. (2010). PubMed. [Link]
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Antiviral Drugs. (2017). PMC - PubMed Central - NIH. [Link]
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Novel synthesis of substituted 4-amino-pyrimidines. (2013). EPO. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2023). PMC - NIH. [Link]
-
N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. [Link]
-
Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Research Square. [Link]
-
Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. (2010). PubMed. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2022). MDPI. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. [Link]
-
1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review. (2022). MDPI. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). PMC - NIH. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2017). MDPI. [Link]
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Methodological & Application
Application Note & Protocol: High-Throughput Screening for Dihydropyrimidine Dehydrogenase (DPD) Inhibitors using 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for utilizing 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride as a test compound in an enzyme inhibitor assay for Dihydropyrimidine Dehydrogenase (DPD). DPD is a critical enzyme in the catabolism of pyrimidine bases and plays a pivotal role in the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU). Inhibition of DPD is a key strategy to enhance the efficacy and reduce the toxicity of 5-FU-based cancer therapies. This document outlines the scientific rationale, a detailed experimental protocol for a spectrophotometric DPD inhibition assay, and guidelines for data analysis and interpretation.
Introduction: The Significance of Dihydropyrimidine Dehydrogenase (DPD) Inhibition
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases, including uracil and thymine.[1] In the context of oncology, DPD is of paramount importance as it is responsible for the breakdown of fluoropyrimidine drugs such as 5-fluorouracil (5-FU) and its oral prodrug, capecitabine.[2] These drugs are cornerstones in the treatment of various solid tumors, including breast, colorectal, and head and neck cancers.[2]
The clinical challenge with fluoropyrimidine therapy is the high inter-individual variability in DPD activity, which can lead to unpredictable drug efficacy and severe, life-threatening toxicities.[3] Patients with DPD deficiency are at a heightened risk of adverse effects due to reduced clearance of 5-FU.[4] Conversely, elevated DPD activity in some tumors can lead to rapid drug degradation and diminished therapeutic response.[5]
The development of DPD inhibitors is a promising strategy to modulate the pharmacology of 5-FU, with the goals of improving its therapeutic index and overcoming resistance.[6] By inhibiting DPD, it is possible to increase the bioavailability of 5-FU, leading to enhanced antitumor activity.[7] The structural similarity of this compound to the natural substrates of DPD makes it a compelling candidate for investigation as a potential DPD inhibitor. The pyrimidine-2,4-dione core of this molecule is essentially a uracil ring, suggesting a potential for competitive binding to the DPD active site.
This application note details a robust and reliable in vitro assay to screen for the inhibitory potential of this compound and other pyrimidine analogs against DPD.
Assay Principle
The DPD inhibition assay described herein is a continuous spectrophotometric assay that monitors the enzymatic activity of DPD by measuring the consumption of its cofactor, NADPH. DPD catalyzes the reduction of a pyrimidine substrate (e.g., uracil or 5-FU) to its dihydropyrimidine derivative, a reaction that involves the oxidation of NADPH to NADP+.
The progress of the reaction can be conveniently followed by monitoring the decrease in absorbance at 340 nm, which is characteristic of NADPH. In the presence of an inhibitor, the rate of NADPH consumption will decrease, providing a direct measure of the inhibitor's potency. The half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency, can be determined by measuring the DPD activity across a range of inhibitor concentrations.[8]
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human DPD Enzyme | Any reputable | Varies | -80°C |
| This compound | Any reputable | Varies | Room Temperature |
| NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form) | Any reputable | Varies | -20°C |
| 5-Fluorouracil (5-FU) | Any reputable | Varies | Room Temperature |
| Gimeracil (Positive Control DPD inhibitor) | Any reputable | Varies | Room Temperature |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | In-house or any | N/A | Room Temperature |
| DMSO (Dimethyl sulfoxide), anhydrous | Any reputable | Varies | Room Temperature |
| 96-well UV-transparent microplates | Any reputable | Varies | N/A |
| Multichannel pipette | N/A | N/A | N/A |
| Microplate spectrophotometer | N/A | N/A | N/A |
Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for high-throughput screening. All reactions should be performed in triplicate to ensure statistical validity.
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.4.
-
DPD Enzyme Stock Solution: Reconstitute the lyophilized recombinant human DPD enzyme in the potassium phosphate buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in the potassium phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.
-
5-FU Substrate Stock Solution (10 mM): Dissolve 5-FU in DMSO to a final concentration of 10 mM.
-
This compound (Test Inhibitor) Stock Solution (10 mM): Dissolve the test compound in DMSO to a final concentration of 10 mM.
-
Gimeracil (Positive Control) Stock Solution (1 mM): Dissolve Gimeracil in DMSO to a final concentration of 1 mM.
Assay Procedure
-
Prepare Serial Dilutions of the Test Inhibitor and Positive Control:
-
Perform serial dilutions of the 10 mM stock solution of this compound in DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Similarly, prepare serial dilutions of the 1 mM Gimeracil stock solution.
-
-
Set up the Assay Plate:
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for the no-inhibitor control) to each well of a 96-well UV-transparent microplate.
-
Add 178 µL of 100 mM potassium phosphate buffer (pH 7.4) to each well.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of DPD enzyme by diluting the stock solution in the potassium phosphate buffer. The final concentration of the enzyme in the assay should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 1-5 µg/mL is recommended.
-
Add 10 µL of the DPD enzyme working solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiate the Enzymatic Reaction:
-
Prepare a reaction mix containing NADPH and 5-FU. For a final reaction volume of 200 µL, a final concentration of 100 µM NADPH and 100 µM 5-FU is recommended. The optimal substrate concentration should be at or below the Km value to identify competitive inhibitors.[9]
-
Add 10 µL of the reaction mix to each well to initiate the reaction.
-
-
Measure Absorbance:
-
Immediately place the microplate in a microplate spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
For each well, determine the initial rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
-
Calculate the Percentage of Inhibition:
-
Calculate the percentage of DPD inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No-Inhibitor Control)] x 100
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[10] A lower IC50 value indicates a more potent inhibitor.[11]
-
Sample Data Table
| Inhibitor Conc. (µM) | Log [Inhibitor] | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | N/A | 0.050 | 0 |
| 0.1 | -1 | 0.045 | 10 |
| 1 | 0 | 0.035 | 30 |
| 10 | 1 | 0.025 | 50 |
| 100 | 2 | 0.010 | 80 |
| 1000 | 3 | 0.005 | 90 |
Visualizations
DPD's Role in 5-FU Metabolism and Inhibition
Caption: Workflow for the DPD enzyme inhibition assay.
Conclusion
The protocol described in this application note provides a robust and reliable method for assessing the inhibitory potential of this compound against Dihydropyrimidine Dehydrogenase. This assay can be readily adapted for high-throughput screening of other pyrimidine analogs, aiding in the discovery and development of novel DPD inhibitors. Such compounds have the potential to significantly improve the safety and efficacy of fluoropyrimidine-based cancer therapies, paving the way for more personalized and effective treatment strategies.
References
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Cancer Research UK. (n.d.). DPD deficiency. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
- Meng, W., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Journal of Medicinal Chemistry, 53(15), 5664-5675.
- An, Q., et al. (2020). An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. Nucleic Acids Research, 48(16), 9239-9254.
- Yan, T., et al. (2016). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget, 7(40), 65125-65136.
- Diasio, R. B. (1998). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park), 12(8 Suppl 6), 23-27.
- Khan, K. M., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules, 28(8), 3569.
- Garris, C., et al. (2021). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics, 109(5), 1162-1172.
- El-Gazzar, M. G., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5122.
-
eviQ. (n.d.). 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
ARUP Laboratories. (n.d.). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. Retrieved from [Link]
- Yan, T., et al. (2016). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget, 7(40), 65125-65136.
-
Assay Genie. (n.d.). Human Thymidine Phosphorylase ELISA Kit (HUFI02912). Retrieved from [Link]
- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893.
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]
-
Khan, K. M., et al. (2019). Thymidine Phosphorylase Inhibitory Activity of Compounds 1–18 (Continued) [Image]. ResearchGate. Retrieved from [Link]
- Diasio, R. B. (1997). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. CancerNetwork, 11(9).
-
Clinical Pharmacogenetics Implementation Consortium. (2017). CPIC® Guideline for Fluoropyrimidines and DPYD. Retrieved from [Link]
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- 11. neb.com [neb.com]
Application Notes & Protocols: A Comprehensive Guide to the Kinase Inhibition Profile of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine nucleus is a cornerstone in the development of targeted therapies, particularly in the realm of protein kinase inhibitors.[1] Its structural resemblance to the adenine ring of ATP allows for effective competition at the kinase active site, making it a "privileged scaffold" in medicinal chemistry.[2] This document provides a comprehensive guide for the characterization of novel pyrimidine derivatives, specifically using 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride as a representative compound, in the context of kinase inhibition studies. We will detail a systematic workflow, from initial biochemical potency and selectivity profiling to in-depth cellular mechanism of action studies, providing both the theoretical underpinnings and practical, step-by-step protocols.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.[5]
Pyrimidine derivatives have emerged as a particularly successful class of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site.[2] Numerous FDA-approved drugs, such as Imatinib, feature a pyrimidine core, highlighting the therapeutic potential of this chemical class.[6][7] The compound of interest, this compound, possesses the core pyrimidine structure with functional group modifications that warrant investigation into its kinase inhibitory potential. This guide outlines the experimental strategy to thoroughly evaluate its activity, selectivity, and cellular effects.
Experimental Workflow: A Multi-tiered Approach
A robust evaluation of a potential kinase inhibitor requires a multi-faceted approach, progressing from broad, high-throughput biochemical screens to more focused and physiologically relevant cell-based assays.[6][8] This tiered approach ensures that resources are focused on compounds with the most promising therapeutic potential.
Figure 1: A tiered experimental workflow for characterizing a novel kinase inhibitor.
Tier 1: Biochemical Potency and Selectivity Profiling
The initial step is to determine if this compound has activity against any protein kinases and to understand its selectivity profile across the human kinome.[6]
Rationale and Experimental Design
High-throughput screening against a broad panel of kinases is the most efficient method to identify initial targets and assess selectivity.[9] A common strategy is to first screen at a single, high concentration (e.g., 10 µM) to identify any kinases that are significantly inhibited.[9] Follow-up dose-response experiments are then performed on these "hits" to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[6]
Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Example)
This protocol describes a luminescence-based assay that measures ADP production, a universal product of kinase-catalyzed phosphorylation.[10]
Materials:
-
This compound
-
Recombinant kinases of interest
-
Substrate for each kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Setup: Add 1 µL of the compound dilutions to the appropriate wells of a 384-well plate. Include "no compound" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer. The optimal concentrations of kinase and substrate should be predetermined.[11]
-
Add 5 µL of the kinase/substrate mix to each well.
-
Pre-incubate for 15 minutes at room temperature.[10]
-
Prepare an ATP solution at a concentration equal to the Km for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[12]
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the "no compound" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The results of the selectivity profiling and dose-response analysis should be presented in a clear, tabular format.
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) [Illustrative] |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 120 |
| Kinase C | 25% | >10,000 |
| Kinase D | 15% | >10,000 |
Table 1: Illustrative biochemical profiling data for this compound.
Tier 2: Biophysical Characterization and Mechanism of Action
Once potent targets have been identified, it is crucial to confirm direct binding and elucidate the mechanism of inhibition.
Rationale and Experimental Design
Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity (Kd) and kinetics of the interaction between the compound and the kinase.[6] ATP competition assays are essential to determine if the inhibitor binds to the ATP-binding site, which is the expected mechanism for many pyrimidine-based inhibitors.[2]
Protocol: ATP Competition Assay
This assay is performed by measuring the IC50 of the inhibitor at various concentrations of ATP. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of competitive inhibition.
Procedure:
-
Follow the general procedure for the in vitro kinase activity assay described in section 3.2.
-
Set up multiple parallel experiments, each with a different, fixed concentration of ATP (e.g., 1x Km, 5x Km, 10x Km).
-
In each experiment, perform a full dose-response curve for this compound.
-
Plot the resulting IC50 values against the ATP concentration. For a competitive inhibitor, this relationship can be described by the Cheng-Prusoff equation.[9]
Figure 2: Simplified representation of competitive kinase inhibition.
Tier 3: Cellular Activity and Target Validation
Demonstrating that a compound can engage its target in a cellular environment and elicit a desired biological response is a critical step in the drug discovery process.[8] Biochemical potency does not always translate to cellular efficacy due to factors like cell permeability and efflux.[8]
Rationale and Experimental Design
Cell-based assays are essential to confirm that the inhibitor can enter the cell, bind to its target kinase, and modulate its activity. This is often assessed by measuring the phosphorylation of a known downstream substrate of the target kinase.[6] Ultimately, the functional consequence of target inhibition, such as inhibition of cancer cell proliferation or induction of apoptosis, must be demonstrated.[13]
Protocol: Western Blot for Downstream Signaling
This protocol allows for the semi-quantitative analysis of the phosphorylation state of a target kinase's substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
This compound
-
Cell lysis buffer
-
Primary antibodies (total protein and phospho-specific)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Protocol: Cell Proliferation Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition of proliferation relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential kinase inhibitor. By systematically progressing through biochemical, biophysical, and cellular assays, researchers can build a robust data package to support its continued development. The pyrimidine scaffold remains a fertile ground for the discovery of novel therapeutics,[1][4] and a thorough, well-designed experimental cascade is paramount to unlocking its full potential. Future studies could involve in vivo efficacy testing in animal models of diseases driven by the identified target kinase(s).
References
- Curr Pharm Des. (2025).
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
ResearchGate. (2022). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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van der Wouden, P. A., van den Berg, M., & van Vlijmen, H. W. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 827–839. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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ResearchGate. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. [Link]
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ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
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Royal Society of Chemistry. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1466-1489. [Link]
-
PubMed. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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News-Medical.Net. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
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American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Brehmer, D., Godl, K., & Klebl, B. M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8782. [Link]
-
Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Heterocyclic Letters. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
Liu, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 786–793. [Link]
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Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. [Link]
-
ResearchGate. (2015). Synthesis and biological activity of some pyrimidine derivatives. [Link]
-
MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
-
PubMed. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. [Link]
-
PubMed. (2007). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. [Link]
-
National Institutes of Health (NIH). (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assay Development: 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride
Introduction: A Strategic Approach to Characterizing Novel Pyrimidine Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-cancer, anti-inflammatory, and enzyme-inhibiting properties. 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride is a novel molecule within this class. In the absence of a predetermined biological target, a systematic, multi-tiered approach to in vitro characterization is essential. This guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to comprehensively evaluate the biological activity of this compound.
Our approach is designed to be both exploratory and confirmatory, beginning with broad, target-agnostic screening and progressively narrowing the focus to specific molecular interactions and mechanisms of action. This ensures a thorough investigation, maximizing the potential for discovering and validating the therapeutic promise of this compound.
Tier 1: Foundational Screening for Biological Activity
The initial step is to assess the compound's general effect on cell viability. A cytotoxicity assay across a panel of cancer cell lines is a robust starting point, given the prevalence of anti-proliferative activity among pyrimidine derivatives.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., a panel including breast, colon, and lung cancer lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in a complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the cells and add 100 µL of fresh medium containing the compound dilutions. Include vehicle-only controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Incubate for an additional 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
A potent IC50 value (typically in the low micromolar or nanomolar range) suggests that the compound has anti-proliferative activity and warrants further investigation.
Tier 2: Targeted Enzyme Inhibition Assays
Based on the known targets of pyrimidine analogs, a logical next step is to screen for inhibitory activity against relevant enzyme classes. We propose focusing on a representative kinase and a protease.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., CDK2)
This protocol describes a generic kinase assay format that can be adapted for various kinases, such as CDK2 or JAK2. It measures the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well assay plates
-
Plate reader capable of detecting the fluorescent signal
Procedure:
-
Reagent Preparation:
-
Prepare the kinase assay buffer (composition will be enzyme-specific, but generally contains Tris-HCl, MgCl2, DTT, and a bovine serum albumin (BSA) or other carrier protein).
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution (pre-diluted in assay buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP (at a concentration close to its Km for the enzyme).
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis and Interpretation:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Significant inhibition suggests that this compound may act as a kinase inhibitor.
Protocol 3: In Vitro Protease Inhibition Assay (e.g., DPP-4)
This protocol outlines a general method for assessing protease inhibition using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer
-
This compound
-
Positive control inhibitor (e.g., Sitagliptin)
-
96- or 384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the DPP-4 assay buffer.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
-
Assay Reaction:
-
Add the compound dilutions to the wells of the assay plate.
-
Add the DPP-4 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence over time (kinetic read) or read the fluorescence at a fixed endpoint after a set incubation time (e.g., 30-60 minutes) at 37°C.
-
Data Analysis and Interpretation:
-
Determine the reaction rate (for kinetic assays) or the endpoint fluorescence for each well.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the kinase assay.
-
Potent inhibition indicates that the compound may be a DPP-4 inhibitor.
Tier 3: Biophysical Assays for Direct Binding Confirmation
If enzymatic inhibition is observed, it is crucial to confirm that the compound directly binds to the target protein. Thermal Shift Assays (TSA) and Fluorescence Polarization (FP) are powerful techniques for this purpose.
Protocol 4: Thermal Shift Assay (TSA)
TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
TSA Workflow
Caption: General workflow for a Thermal Shift Assay.
Materials:
-
Purified target protein (from Tier 2)
-
SYPRO Orange dye
-
This compound
-
Real-time PCR instrument
-
PCR plates
Procedure:
-
Reaction Setup:
-
In a PCR tube or well, mix the target protein (to a final concentration of 1-5 µM), SYPRO Orange dye (e.g., 5x final concentration), and the compound at various concentrations.
-
Include a no-compound (vehicle) control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature.
-
The midpoint of the transition in the melting curve corresponds to the Tm.
-
Calculate the change in melting temperature (ΔTm) between the compound-treated samples and the vehicle control.
-
Interpretation:
-
A positive ΔTm indicates that the compound binds to and stabilizes the target protein, providing strong evidence of a direct interaction.
Protocol 5: Fluorescence Polarization (FP) Competition Assay
FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner. In a competition assay, the displacement of a fluorescently labeled ligand from the target protein by the unlabeled test compound is measured.
Materials:
-
Purified target protein
-
A fluorescently labeled ligand (probe) known to bind to the target protein
-
This compound
-
Assay buffer
-
Black, low-binding microplates
-
Plate reader with FP capabilities
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound.
-
In the microplate wells, add the target protein and the fluorescent probe at fixed concentrations.
-
Add the compound dilutions and incubate to allow the binding to reach equilibrium.
-
-
FP Measurement:
-
Excite the sample with polarized light and measure the emitted fluorescence intensity parallel and perpendicular to the excitation plane.
-
The instrument calculates the fluorescence polarization.
-
Data Analysis and Interpretation:
-
As the concentration of the test compound increases, it will displace the fluorescent probe, causing a decrease in the FP signal.
-
Plot the FP signal against the log of the compound concentration and fit the data to a competition binding curve to determine the IC50 or Ki value.
-
A dose-dependent decrease in FP confirms that the test compound binds to the same site as the fluorescent probe.
Tier 4: Mechanistic Elucidation
For confirmed interactions, the next step is to understand the nature of the inhibition (e.g., competitive, non-competitive) and to obtain more precise kinetic parameters.
Protocol 6: LC-MS Based Enzyme Kinetics
LC-MS based assays offer a direct and highly sensitive method for measuring the formation of the product of an enzymatic reaction, which is particularly useful when a suitable colorimetric or fluorometric substrate is not available.
Materials:
-
Target enzyme and its native substrate
-
This compound
-
Assay buffer
-
Quenching solution (e.g., acetonitrile with formic acid)
-
LC-MS/MS system
Procedure:
-
Enzymatic Reaction:
-
Set up enzyme reactions with varying concentrations of the native substrate in the presence of different fixed concentrations of the inhibitor.
-
Incubate for a set time, ensuring the reaction is in the linear range.
-
-
Quenching and Sample Preparation:
-
Stop the reactions by adding a quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Develop a method to separate the substrate and product and quantify the amount of product formed.
-
-
Data Analysis:
-
Determine the initial reaction velocities at each substrate and inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or other diagnostic plots to determine the mechanism of inhibition and the inhibition constant (Ki).
-
Data Summary
| Assay Tier | Assay Type | Key Parameters Measured | Purpose |
| Tier 1 | MTT Cytotoxicity | IC50 | Assess general anti-proliferative activity |
| Tier 2 | Kinase/Protease Inhibition | IC50 | Identify potential enzyme targets |
| Tier 3 | Thermal Shift Assay (TSA) | ΔTm | Confirm direct protein-ligand binding |
| Tier 3 | Fluorescence Polarization (FP) | IC50 / Ki | Quantify binding affinity and confirm binding site |
| Tier 4 | LC-MS Enzyme Kinetics | Ki, Mechanism of Inhibition | Elucidate the mode of enzyme inhibition |
Conclusion
This application note provides a comprehensive and logical workflow for the in vitro characterization of this compound. By following this tiered approach, researchers can systematically investigate the compound's biological activity, from initial broad screening to the confirmation of direct target engagement and detailed mechanistic studies. The provided protocols offer a solid foundation for these investigations, enabling a thorough evaluation of this novel pyrimidine derivative's therapeutic potential.
References
- 5-Amino-7-Oxo-4,7-Dihydroazolo[1,5-a]pyrimidine-6-Carbonitriles: Synthesis and Study of Antitumor Effect In Vitro and In Silico. (2025). PubMed.
- Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). NIH.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI.
- Design, Synthesis and Biological Evaluation ofTriazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC - NIH.
- Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. (2010). PubMed.
- Protein-ligand binding measurements using fluorescence polarization. BMG Labtech.
- Methods for the detection and analysis of dioxygenase catalyzed dihydroxylation in mutant derived libraries. PubMed.
- Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.
- Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. PubMed.
- A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. (2023). Frontiers.
- Protein Thermal Shift technology. Thermo Fisher Scientific.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Oxygenase enzymes and screening method. Google Patents.
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Analysis of protein-ligand interactions by fluorescence polarization. PMC - PubMed Central.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
- Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). PMC - NIH.
- Development of an LC-MS based enzyme activity assay for MurC: Application to evaluation of inhibitors and kinetic analysis. Request PDF - ResearchGate.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
- Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures (EN). Analytik Jena.
- LC-MS/MS-based enzyme assay for lysosomal acid lipase using dried blood spots. Mol Genet Metab Rep.
- Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. NIH.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
- Catalytic Mechanism of Cofactor-Free Dioxygenases and How They Circumvent Spin-Forbidden Oxygenation of Their Substrates. (2015). Journal of the American Chemical Society.
- N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.
- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE.
- Thermal shift assay. Wikipedia.
- Monooxygenase and dioxygenases by bacterial specific enzymes network. (2022). Neliti.
- Development and Validation of Leukocyte Enzyme Activity Assay by LC-MS/MS for Diagnosis of Krabbe Disease and Other Lysosomal Storage Diseases. (2020). American Journal of Clinical Pathology | Oxford Academic.
- A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics.
- Special Issue : Enzyme Inhibitors in Drug Discovery and Development. MDPI.
- Dioxygenase enzymes. Slideshare.
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH.
- Fluorescence Polarization (FP)—Note 1.4. Thermo Fisher Scientific - US.
Application Notes and Protocols for Evaluating Aminopyrimidine Compounds in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Aminopyrimidines in Oncology
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Many aminopyrimidine derivatives have demonstrated potent anticancer activity by targeting various protein kinases that are often deregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BCR-ABL.[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][3] The versatility of the aminopyrimidine core allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of novel targeted cancer therapies.[2] This guide provides a comprehensive experimental framework for the initial characterization and mechanistic evaluation of novel aminopyrimidine compounds in cancer cell lines.
Experimental Workflow: A Multi-tiered Approach to Compound Evaluation
A systematic and tiered approach is essential for the efficient evaluation of novel aminopyrimidine compounds. This workflow allows for the rapid identification of active compounds and subsequent in-depth characterization of their mechanisms of action.
Caption: A tiered experimental workflow for the evaluation of aminopyrimidine compounds.
Part 1: Primary Screening - Assessing Antiproliferative Activity
The initial step is to screen the aminopyrimidine compounds for their ability to inhibit the proliferation of a diverse panel of cancer cell lines. This provides a broad overview of the compounds' activity spectrum and potency.
Protocol 1.1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Aminopyrimidine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the aminopyrimidine compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 1.2: Crystal Violet Cell Viability Assay
The crystal violet assay is another simple and reliable method for assessing cell viability.[7] The dye stains the DNA of adherent cells, and the amount of dye retained is proportional to the number of viable cells.[8]
Materials:
-
Adherent cancer cell lines
-
Complete growth medium
-
Aminopyrimidine compounds
-
Crystal Violet solution (0.5% in 25% methanol)[8]
-
Methanol
-
PBS (Phosphate-Buffered Saline)
-
Solubilization solution (e.g., 1% SDS in PBS)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently wash the cells twice with PBS. Add 100 µL of methanol to each well and incubate for 10 minutes at room temperature to fix the cells.[9]
-
Staining: Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.[10]
-
Washing: Carefully wash the plates with tap water until the excess dye is removed. Allow the plates to air dry completely.[8]
-
Dye Solubilization: Add 100 µL of solubilization solution to each well and shake the plate for 15-20 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values as described for the MTT assay.
| Compound | Cell Line A (IC₅₀ in µM) | Cell Line B (IC₅₀ in µM) | Cell Line C (IC₅₀ in µM) |
| AP-Cpd-01 | 1.2 | 0.8 | > 50 |
| AP-Cpd-02 | 15.6 | 22.1 | 8.9 |
| AP-Cpd-03 | 0.5 | 0.2 | 45.3 |
| Doxorubicin (Control) | 0.1 | 0.08 | 0.2 |
Table 1: Example IC₅₀ values of aminopyrimidine compounds in different cancer cell lines.
Part 2: Secondary Mechanistic Assays
Once "hit" compounds with significant antiproliferative activity are identified, the next step is to investigate their underlying mechanism of action.
Protocol 2.1: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Materials:
-
Cancer cells
-
Aminopyrimidine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the aminopyrimidine compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[13]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 2.2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Cancer cells
-
Aminopyrimidine compounds
-
PI staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14][17]
Part 3: Target Validation and Pathway Analysis
The final stage involves confirming the direct molecular targets of the aminopyrimidine compounds and elucidating their effects on downstream signaling pathways.
Protocol 3.1: In Vitro Kinase Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the activity of a specific purified kinase.[18] Various formats are available, such as those based on fluorescence or luminescence.[19][20]
Materials:
-
Purified recombinant kinases (e.g., EGFR, CDK4/6)
-
Kinase-specific substrate
-
ATP
-
Aminopyrimidine compounds
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the purified kinase, its substrate, and the aminopyrimidine compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature (usually 30°C or 37°C) for a specific duration.[21]
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.[21]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3.2: Western Blot Analysis of Key Signaling Pathways
Western blotting allows for the detection of changes in the phosphorylation status and expression levels of key proteins in relevant signaling pathways.[22][23]
Caption: Simplified diagrams of the EGFR and CDK4/6 signaling pathways.
Materials:
-
Cancer cells treated with aminopyrimidine compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-p-Rb, anti-Rb, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[24]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.[22]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[22]
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with another primary antibody (e.g., for the total protein or a loading control).[22]
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
| Target Protein | Treatment Group | Relative Expression/Phosphorylation |
| p-EGFR | Vehicle | 1.0 |
| AP-Cpd-03 (1 µM) | 0.2 | |
| p-ERK | Vehicle | 1.0 |
| AP-Cpd-03 (1 µM) | 0.3 | |
| Cyclin D1 | Vehicle | 1.0 |
| AP-Cpd-03 (1 µM) | 0.4 |
Table 2: Example of Western blot quantification data for a lead aminopyrimidine compound.
Conclusion
This comprehensive guide provides a robust framework for the preclinical evaluation of novel aminopyrimidine compounds in cancer cell lines. By systematically assessing their antiproliferative activity, elucidating their effects on apoptosis and the cell cycle, and validating their molecular targets and impact on key signaling pathways, researchers can effectively identify and characterize promising new drug candidates for further development.
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. [Link]
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CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC - NIH. [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. [Link]
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Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. - I.R.I.S. [Link]
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
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Aminopyrimidine-based kinase inhibitors for treatment of cancer - Canberra IP. [Link]
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EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]
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Western blot analysis of proteins in the mitogen-activated protein... - ResearchGate. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
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Crystal Violet Assay for Determining Viability of Cultured Cells - ResearchGate. [Link]
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Cell Cycle Analysis. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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Perspectives in CDK4/6 inhibitor resistance in breast cancer - YouTube. [Link]
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]
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Analysis Of Apoptosis By Annexin-PI Flow Cytometry - YouTube. [Link]
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Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer - YouTube. [Link]
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Assaying cell cycle status using flow cytometry - PMC - NIH. [Link]
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Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [Link]
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Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. [Link]
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methods for assessing the cytotoxicity of pyrimidine derivatives
An in-depth guide to the methodologies used to evaluate the biological effects of pyrimidine derivatives is provided in these application notes. Pyrimidine scaffolds are essential in medicinal chemistry because they are present in a wide variety of natural and synthetic substances with a wide range of pharmacological effects, such as anticancer, anti-inflammatory, and antiviral capabilities.
This document provides detailed experimental protocols for common assays, presents quantitative data from screening campaigns, and visualizes key processes and pathways. It also outlines a typical HTS workflow.
Introduction: The Critical Role of Cytotoxicity Assessment
Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2] The evaluation of their cytotoxic potential is a critical step in the drug discovery pipeline, serving two primary purposes: to identify potent candidates that can effectively eliminate cancer cells and to assess potential off-target toxicity that could harm healthy cells.[3]
Understanding the mechanism by which a compound induces cell death is as crucial as quantifying its potency. Cell death can occur through distinct pathways, primarily necrosis—a catastrophic breakdown of the cell leading to inflammation—or apoptosis, a controlled, programmed cell death that is often the desired outcome for anticancer therapies.[4] A robust assessment, therefore, employs a multi-assay strategy to move beyond simple viability metrics and elucidate the specific cellular pathways affected by the pyrimidine derivative under investigation.
This guide provides a detailed overview and step-by-step protocols for a selection of foundational and mechanistic assays designed to deliver a comprehensive cytotoxic profile of novel pyrimidine derivatives.
Foundational Assays: Gauging Viability and Membrane Integrity
The initial screening of pyrimidine derivatives typically involves robust, high-throughput assays that provide a broad measure of cell viability or death. These assays are essential for determining the dose-response relationship and identifying hit compounds for further study.
The MTT Assay: A Measure of Metabolic Health
The MTT assay is a widely adopted colorimetric method for assessing cell viability by measuring metabolic activity.[5] Its principle is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6]
Causality Behind Experimental Choices: The MTT assay is often the first-line choice for primary screening due to its cost-effectiveness, reliability, and scalability for high-throughput formats. It measures a functional endpoint (metabolic activity), which provides a good surrogate for cell viability. However, it's important to recognize that this assay does not distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[7]
Experimental Protocol: MTT Assay
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at -20°C.[8]
-
Cell culture medium (serum-free for the incubation step to avoid interference).
-
Test pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[8]
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives. Treat the cells by adding the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).[8] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh, serum-free medium to each well. Add 10-20 µL of the 5 mg/mL MTT solution to each well.[6][8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 150 µL of the solubilization agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8] Mix gently on an orbital shaker to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC50 value—the concentration of the compound that inhibits cell growth by 50%—is then determined by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
The LDH Release Assay: A Direct Measure of Cell Lysis
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[9][10] LDH is a stable cytosolic enzyme that is rapidly released when the plasma membrane's integrity is compromised, a hallmark of necrosis or late-stage apoptosis.[11][12]
Causality Behind Experimental Choices: This assay serves as an excellent counterpoint to the MTT assay. While MTT measures a loss of viability, the LDH assay directly quantifies cell death characterized by membrane lysis.[9] This distinction is crucial for confirming that a compound is truly cytotoxic. The protocol requires collecting the cell culture medium, leaving the cells intact for potential multiplexing with other assays.
Experimental Protocol: LDH Cytotoxicity Assay (Colorimetric)
Materials:
-
96-well flat-bottom plates
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).
-
Lysis Buffer (often 10X, provided in kits for maximum LDH release control).
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with pyrimidine derivatives in a 96-well plate as described in the MTT protocol (Steps 1 & 2). The final volume in each well should be 100-150 µL.[12]
-
Setup of Controls: On each plate, prepare the following triplicate controls:[13]
-
Culture Medium Background: Wells with medium only (no cells).
-
Vehicle Control: Wells with untreated cells + vehicle.
-
Maximum LDH Release Control: Wells with untreated cells. 45 minutes before the end of the exposure period, add 10 µL of 10X Lysis Buffer to these wells to induce 100% cell lysis.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer 50 µL of the supernatant from each well to a new, empty 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer). Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.[13]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light. During this time, the released LDH converts a tetrazolium salt into a red formazan product.[9][13]
-
Stopping the Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1-2 hours.[13]
Data Analysis: First, subtract the culture medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100
Caption: Principle of the LDH release assay.
Mechanistic Assays: Unveiling Apoptosis
Many successful anticancer pyrimidine derivatives exert their effects by inducing apoptosis.[7] Therefore, assays that specifically detect the hallmarks of this pathway are essential for mechanism-of-action studies.
Caspase Activity Assays: Detecting Programmed Cell Death
The activation of a family of cysteine proteases known as caspases is a central event in apoptosis.[4][14] These enzymes act as executioners, dismantling the cell in a controlled manner. Effector caspases, particularly caspase-3 and caspase-7, are responsible for cleaving key cellular proteins.[15]
Causality Behind Experimental Choices: Measuring caspase-3/7 activity provides a highly specific and early indicator of apoptosis.[16] Luminescent assays, such as Promega's Caspase-Glo® 3/7, are particularly advantageous due to their high sensitivity, broad linear range, and "add-mix-measure" protocol, making them suitable for high-throughput screening.[17] The lytic nature of the reagent also allows for easy multiplexing with other assays.[18]
Experimental Protocol: Luminescent Caspase-3/7 Assay
Materials:
-
White-walled 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay System (or equivalent).
-
Microplate luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with pyrimidine derivatives in a white-walled 96-well plate as previously described. The final volume per well should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.[17]
-
Luminescence Measurement: Measure the luminescence of each well using a plate luminometer.
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Data are often expressed as fold-change in luminescence relative to the vehicle-treated control cells. Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
Caption: The caspase cascade in apoptosis and the assay's detection point.
Data Synthesis and Strategy
No single assay can fully capture the cytotoxic profile of a compound. A strategic, multi-parametric approach is essential for generating reliable and comprehensive data.
Comparative Summary of Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Pros | Cons |
| MTT/MTS | Enzymatic reduction of tetrazolium salt | Metabolic activity / Viability | Inexpensive, high-throughput, well-established | Can't distinguish cytostatic vs. cytotoxic; compound interference possible |
| LDH Release | Measures released cytosolic enzyme | Membrane integrity / Necrosis[9][11] | Directly measures cell death, non-destructive to cells | Less sensitive for early apoptosis; potential background from serum[13] |
| Caspase-3/7 | Cleavage of a luminogenic peptide substrate | Apoptosis execution[14][17] | Highly sensitive, specific for apoptosis, fast protocol | Lytic assay; timing is critical to capture peak activity |
Multiplexing for Deeper Insights
The true power of modern cytotoxicity assessment lies in multiplexing—performing multiple assays in the same well.[18] For example, one could first measure LDH release from the supernatant (a measure of necrosis) and then add a lytic, luminescence-based reagent like Caspase-Glo® 3/7 to the remaining cells to quantify apoptosis. This provides a detailed snapshot of the mode of cell death induced by a pyrimidine derivative from a single sample, increasing data density and confidence in the results.
Conclusion
The assessment of cytotoxicity for pyrimidine derivatives requires a thoughtful and multi-faceted approach. By starting with broad viability screens like the MTT assay and complementing them with direct cytotoxicity measures like the LDH assay, researchers can efficiently identify potent hits. Subsequent investigation with mechanistic assays, such as those for caspase activity, is crucial to elucidate the mode of action. This strategic combination of assays provides the robust, high-quality data necessary to advance the most promising pyrimidine derivatives through the drug development pipeline.
References
- Vertex AI Search. (n.d.). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- MDPI. (n.d.). A High Throughput Apoptosis Assay using 3D Cultured Cells.
- Promega Corporation. (n.d.). Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation.
- AAT Bioquest. (2023). What is the principle of LDH assay?.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- BMG Labtech. (2025). Apoptosis – what assay should I use?.
- protocols.io. (2024). LDH cytotoxicity assay.
- OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Thermo Fisher Scientific. (n.d.). Caspase Assays.
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- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening with Pyrimidine Derivatives.
- BenchChem. (2025). A Researcher's Guide to Pyrimidine Screening: Statistical Analysis and Comparative Efficacy.
- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- PubMed. (2015). Multiplexed viability, cytotoxicity, and caspase activity assays.
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Application Notes and Protocols for the Synthesis of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride and Its Analogs
Abstract
This document provides a comprehensive technical guide for the synthesis of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, a substituted uracil derivative of significant interest in medicinal chemistry and drug development. We present a detailed, field-proven synthetic protocol, elucidate the chemical principles behind each step, and discuss strategies for the synthesis of diverse analogs. This guide is intended for researchers, chemists, and drug development professionals, offering both a robust experimental procedure and the foundational knowledge required for troubleshooting and adaptation. The protocols are designed to be self-validating, with clear explanations for experimental choices and expected outcomes.
Introduction: The Significance of 5-Substituted Pyrimidine-2,4-diols
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like the nucleobases uracil, thymine, and cytosine.[1] Consequently, synthetic analogs of these structures are of immense interest for developing therapeutic agents.[2][3] Specifically, modifications at the C-5 position of the pyrimidine-2,4-diol (uracil) ring can yield compounds with a wide array of biological activities, including antiviral and anticancer properties.[4][5] The introduction of an aminomethyl group at this position creates a key building block, 5-(Aminomethyl)pyrimidine-2,4-diol (also known as 5-(aminomethyl)uracil), which can be further functionalized or incorporated into larger molecules to modulate their interaction with biological targets. This guide provides a reliable pathway to synthesize the hydrochloride salt of this compound and its derivatives.
Overview of Synthetic Strategy
The synthesis of 5-substituted uracils is a well-established field, with numerous methodologies available for introducing functional groups onto the pyrimidine ring.[6] For the preparation of 5-(aminomethyl)uracil, a highly effective and reliable strategy involves a multi-step pathway starting from the commercially available 5-(hydroxymethyl)uracil. This approach ensures high yields and purity while utilizing common laboratory reagents.
The core logic of the chosen pathway is as follows:
-
Activation of the Hydroxyl Group: The primary alcohol of 5-(hydroxymethyl)uracil is a poor leaving group. It is first converted into a more reactive intermediate, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution.
-
Introduction of the Nitrogen Moiety: An azide group is introduced via an SN2 reaction. Sodium azide is an excellent nucleophile for this purpose, and the resulting organic azide is a stable, versatile precursor to the primary amine.[7]
-
Reduction to the Primary Amine: The azide is cleanly and efficiently reduced to the desired aminomethyl group. Catalytic hydrogenation is the preferred method for this transformation due to its high yield and the benign nature of its byproducts.[7]
-
Salt Formation: The final amine product is converted to its hydrochloride salt to improve stability, crystallinity, and handling properties.[8]
This strategic sequence is illustrated in the reaction pathway diagram below.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Safety Precautions:
-
Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides. Do not allow contact with acids (releases toxic hydrazoic acid gas) or metal spatulas (use ceramic or plastic).
-
Catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂) is flammable and potentially explosive. Ensure the system is properly purged and there are no ignition sources.
Step 1: Synthesis of 5-(Chloromethyl)uracil
-
Rationale: This step converts the primary alcohol into a reactive alkyl chloride, an excellent electrophile for the subsequent SN2 reaction. Thionyl chloride is an effective reagent as the byproducts (HCl and SO₂) are gaseous and easily removed.
-
Procedure:
-
Suspend 5-(hydroxymethyl)uracil (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. The addition should be controlled to keep the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the white solid product under vacuum to yield 5-(chloromethyl)uracil.
-
Step 2: Synthesis of 5-(Azidomethyl)uracil
-
Rationale: The chloride is displaced by the azide nucleophile. DMF is an ideal polar aprotic solvent for this SN2 reaction, as it solvates the cation (Na⁺) while leaving the azide anion highly reactive.
-
Procedure:
-
Dissolve 5-(chloromethyl)uracil (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution in one portion.
-
Heat the mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum. This yields 5-(azidomethyl)uracil, which can be used in the next step without further purification.
-
Step 3: Reduction of 5-(Azidomethyl)uracil to 5-(Aminomethyl)uracil
-
Rationale: Catalytic hydrogenation is a clean and high-yielding method for reducing azides to amines. Palladium on carbon is a highly efficient catalyst for this transformation.
-
Procedure:
-
In a hydrogenation flask, dissolve 5-(azidomethyl)uracil (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the azide).
-
Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen gas.
-
Purge the system with nitrogen, then introduce hydrogen gas (1-3 atm).
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is complete when hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the Celite® pad with additional methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude 5-(aminomethyl)uracil as a solid.
-
Step 4: Formation of this compound
-
Rationale: Conversion to the hydrochloride salt enhances the compound's stability and often improves its crystallinity, making it easier to handle and purify.
-
Procedure:
-
Dissolve the crude 5-(aminomethyl)uracil from the previous step in a minimal amount of hot ethanol.
-
Cool the solution to room temperature and then add a solution of concentrated HCl in ethanol (or bubble HCl gas) dropwise until the pH is acidic (pH ~1-2).
-
The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product under vacuum to yield pure this compound.
-
Synthesis of Analogs
The described protocol is highly adaptable for the synthesis of a variety of analogs. Modifications can be introduced at several points in the synthetic sequence.
| Parameter | Modification | Resulting Analog Type | Rationale / Key Consideration |
| Starting Material | Use N1- or N3-alkylated 5-(hydroxymethyl)uracil | N-alkylated analogs | Provides access to derivatives with modulated solubility and lipophilicity. |
| Amination Step | Instead of reduction, use the Staudinger reaction (PPh₃, then H₂O) | Alternative route to amine | Avoids the use of hydrogen gas and metal catalysts, which may be useful for sensitive substrates. |
| Final Amine | Perform reductive amination on 5-formyluracil with a primary/secondary amine | N-substituted aminomethyl analogs | Allows for the direct introduction of diverse substituents on the aminomethyl nitrogen. |
| Halogenation | Use N-Bromosuccinimide (NBS) instead of SOCl₂ | 5-(Bromomethyl)uracil intermediate | The bromo intermediate can sometimes be more reactive and offer advantages in specific cases. |
Characterization and Validation
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches for the amine, C=O for the uracil ring).
-
Elemental Analysis: To confirm the elemental composition, particularly after salt formation.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the laboratory work from starting material to final, characterized product.
Caption: Laboratory workflow for synthesis, purification, and analysis.
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- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
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- Synthesis, reactions, and applications of pyrimidine deriv
- Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)
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- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
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Application Notes and Protocols for the Antiviral Investigation of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride
Introduction: The Rationale for Investigating 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride as an Antiviral Candidate
The relentless challenge posed by viral diseases necessitates a continuous search for novel therapeutic agents. Pyrimidine derivatives represent a cornerstone in antiviral chemotherapy, with a rich history of successful drugs developed from this chemical scaffold.[1][2] These molecules often function as antimetabolites, mimicking natural nucleobases to disrupt the intricate processes of viral replication.[2][3] A wide variety of pyrimidine-based compounds have been synthesized and evaluated for their capacity to inhibit a broad spectrum of viruses, including influenza virus, respiratory syncytial virus, herpes viruses, and human immunodeficiency virus (HIV).[1]
This compound is a synthetic pyrimidine analog. Its structural resemblance to natural pyrimidines, such as thymine and uracil, provides a strong rationale for its investigation as a potential antiviral agent. The "2,4-diol" moiety is the enol tautomer of the more stable pyrimidine-2,4-dione structure found in uracil and thymine, suggesting it could be recognized by viral or cellular enzymes involved in nucleic acid synthesis. The aminomethyl substitution at the 5-position offers a site for potential interaction with target enzymes, potentially enhancing binding affinity or altering the molecule's electronic properties.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound for antiviral activity. It provides not only detailed experimental protocols but also the underlying scientific principles, enabling a thorough and logical investigation from initial screening to preliminary mechanism of action studies.
Hypothesized Mechanism of Action: A Nucleoside Analog-Based Approach
The majority of pyrimidine-based antiviral agents exert their effects after intracellular activation.[4][5] As prodrugs, they are typically phosphorylated by cellular or viral kinases to their active triphosphate forms.[6][7] These "fraudulent" nucleotides can then compete with their natural counterparts for incorporation into the growing viral DNA or RNA chains by viral polymerases.[8][9] This incorporation can lead to premature chain termination or the introduction of non-functional elements into the viral genome, ultimately inhibiting viral replication.[9]
It is hypothesized that 5-(Aminomethyl)pyrimidine-2,4-diol, upon entering a host cell, may be recognized as a nucleobase analog and undergo a similar bioactivation pathway.
Caption: Hypothesized intracellular activation and mechanism of action.
Phase 1: Foundational In Vitro Assays
The initial phase of investigation focuses on establishing the compound's cytotoxicity profile and conducting a primary screen for antiviral activity against a panel of representative viruses. A critical parameter derived from this phase is the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.
In Vitro Cytotoxicity Assessment
Principle: Before assessing antiviral efficacy, it is imperative to determine the concentration range of the compound that is non-toxic to the host cells used for viral propagation.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, or MRC-5) into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.[12] For example, seed 2 x 10^4 cells per well in 100 µL of complete growth medium.[12]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform a serial two-fold dilution of the compound in cell culture medium to create a range of concentrations to be tested (e.g., from 1000 µM down to 0.5 µM).
-
Treatment: After 24 hours of cell incubation, carefully remove the growth medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium alone (cell control) and wells with solvent at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Primary Antiviral Screening: Cytopathic Effect (CPE) Inhibition Assay
Principle: Many viruses cause a visible change in the morphology of infected cells, known as the cytopathic effect (CPE), which can range from cell rounding and detachment to syncytia formation and lysis.[13] The CPE inhibition assay is a robust method for initial antiviral screening, where the ability of a compound to prevent or reduce virus-induced CPE is assessed.[13][14]
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity protocol and incubate for 24 hours.[12]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (low-serum medium). Prepare a virus stock at a concentration that will cause significant CPE within 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01 to 0.1).
-
Infection and Treatment: Remove the growth medium from the cells. Add 50 µL of the compound dilutions to the wells, followed by 50 µL of the virus suspension.
-
Controls: Include the following controls on each plate:
-
Virus Control: Cells infected with the virus in the absence of the compound.
-
Cell Control: Uninfected cells with medium alone.
-
Compound Cytotoxicity Control: Uninfected cells treated with the highest concentration of the compound.[10]
-
Positive Control: A known antiviral drug for the specific virus being tested.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until CPE is fully developed in the virus control wells (typically 2-4 days).
-
CPE Assessment: The extent of CPE can be assessed qualitatively by microscopic observation. For quantitative analysis, cell viability can be measured using the MTT assay as described previously or by staining with crystal violet.[12]
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
| Parameter | Description | How to Calculate |
| CC50 | 50% Cytotoxic Concentration | Concentration of the compound that reduces cell viability by 50%. |
| EC50 | 50% Effective Concentration | Concentration of the compound that inhibits the viral cytopathic effect by 50%. |
| SI | Selectivity Index | CC50 / EC50 |
Phase 2: Elucidating the Mechanism of Action
Once antiviral activity is confirmed, the next logical step is to investigate the compound's mechanism of action. A time-of-addition assay is a valuable tool to pinpoint the stage of the viral life cycle that is inhibited by the compound.[15]
Caption: Workflow for a time-of-addition experiment.
Protocol: Time-of-Addition Assay
-
Cell Seeding and Infection: Seed host cells in multiple 96-well plates. After 24 hours, infect the cells with the virus at a high MOI (e.g., 1-5) to ensure a single round of replication.
-
Compound Addition at Different Time Points: Add a fixed, non-toxic concentration of this compound (e.g., 5-10 times the EC50) to different sets of wells at various time points relative to infection:
-
Pre-infection: -2 to 0 hours before infection (targets attachment and entry).
-
Co-infection: 0 hours (at the time of infection).
-
Post-infection: At various time points after infection, such as 2, 4, 6, and 8 hours (targets post-entry events like genome replication and protein synthesis).
-
-
Virus Yield Reduction: At the end of a single replication cycle (e.g., 24 hours post-infection), collect the supernatant from each well.
-
Quantification of Viral Titer: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Interpretation:
-
Inhibition observed only when the compound is added before or during infection suggests an effect on viral attachment or entry.
-
Inhibition when the compound is added after infection points to an effect on intracellular replication steps, such as nucleic acid synthesis. This would support the hypothesized mechanism of action for a pyrimidine analog.
-
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound as a potential antiviral agent. The successful demonstration of potent and selective antiviral activity in these initial assays would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader panel of viruses to determine its range of action.
-
Resistance Studies: Selection of resistant viral mutants to identify the specific viral target.
-
Advanced Mechanism of Action Studies: Direct enzymatic assays using purified viral polymerases to confirm inhibition.
-
In Vivo Efficacy: Evaluation in animal models of viral infection.
By following a logical and scientifically rigorous approach, researchers can effectively characterize the antiviral potential of novel compounds like this compound and contribute to the development of new therapies for viral diseases.
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Available at: [Link]
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Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed. Available at: [Link]
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Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. Available at: [Link]
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CD8 T Cell Virus Inhibition Assay Protocol. (2022). PubMed Central. Available at: [Link]
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Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). PubMed Central. Available at: [Link]
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Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. (2023). National Institutes of Health. Available at: [Link]
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Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. (2013). ResearchGate. Available at: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Ain Shams University. Available at: [Link]
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In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2022). Protocols.io. Available at: [Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease. (2009). PubMed Central. Available at: [Link]
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Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. (n.d.). Oncology. Available at: [Link]
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Application Notes and Protocols for Studying the Metabolic Stability of Pyrimidine Compounds
Introduction: The Central Role of Pyrimidine Scaffolds and Metabolic Stability in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] Its unique physicochemical properties, such as the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, make it a versatile building block for designing potent and selective drug candidates.[1][2] However, the journey from a promising hit compound to a viable drug is fraught with challenges, a primary one being metabolic instability.
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's pharmacokinetic profile.[3] It directly influences key parameters such as in vivo half-life (t½), oral bioavailability, and clearance (CL).[4] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, while a compound that is too stable may accumulate to toxic levels. Therefore, early assessment of metabolic stability is an indispensable step in the drug discovery pipeline, enabling chemists to build robust structure-activity relationships (SAR) and prioritize compounds with favorable drug-like properties.[5][6]
This guide provides a comprehensive overview of the principles and techniques for evaluating the metabolic stability of pyrimidine-containing compounds. We will delve into the common metabolic pathways, present detailed protocols for robust in vitro assays, and discuss the analysis and interpretation of the resulting data, equipping researchers with the knowledge to make informed decisions in their drug development programs.
Section 1: Common Metabolic Fates of Pyrimidine Compounds
The metabolic transformation of pyrimidine-based xenobiotics is primarily governed by Phase I and Phase II enzymatic reactions, predominantly occurring in the liver. Understanding these pathways is crucial for predicting metabolic "hotspots" and designing more stable analogues.
Phase I Metabolism: The Role of Cytochrome P450
Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH), typically increasing the hydrophilicity of the compound.[3] The cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver microsomes, are the primary drivers of Phase I metabolism.[7] For pyrimidine derivatives, common CYP-mediated reactions include:
-
Aromatic Hydroxylation: Direct oxidation of the pyrimidine ring itself or attached aromatic substituents. This is a very common metabolic route.
-
Alkyl Hydroxylation: Oxidation of alkyl groups attached to the pyrimidine ring, often at the α- or ω-position.
-
N-Dealkylation: Removal of alkyl groups from nitrogen atoms on substituents.
-
Oxidation of Heteroatoms: Oxidation of nitrogen or sulfur atoms within the pyrimidine ring or its side chains.
Phase II Metabolism: Conjugation for Excretion
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion.[3] While hepatocytes are required to assess the full scope of these reactions, they are a critical consideration. Key Phase II pathways include:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid to hydroxyl, carboxyl, or amine groups.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), involving the addition of a sulfo group.
Pyrimidine Ring Catabolism
In some cases, pyrimidine-containing drugs can be recognized by the endogenous pyrimidine degradation pathway, leading to ring cleavage. This catabolic process ultimately breaks down the ring into smaller, excretable molecules like β-alanine, CO₂, and ammonia.[8][9]
Caption: Overview of metabolic routes for pyrimidine drugs.
Section 2: Selecting the Right In Vitro Experimental System
The choice of an in vitro system is a critical first step and depends on the specific questions being asked. The goal is to select a system that recapitulates the metabolic environment relevant to the compound's expected clearance pathway.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells. They are enriched in Phase I enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for specifically assessing CYP-mediated metabolism.[10][11] However, they lack Phase II enzymes and cofactors, providing an incomplete metabolic picture.
-
Hepatocytes: These are primary liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as transporters.[10] Suspensions of cryopreserved or fresh hepatocytes are considered the "gold standard" for in vitro metabolism studies as they provide a more holistic and physiologically relevant assessment of a compound's hepatic clearance.[6]
-
Other Systems:
-
S9 Fraction: A supernatant fraction containing both microsomal and cytosolic enzymes. It can be useful for compounds potentially metabolized by cytosolic enzymes (e.g., aldehyde oxidase).[12]
-
Liver Cytosol: Used specifically to investigate metabolism by cytosolic enzymes like glutathione transferase (GST).[3]
-
Caption: Decision tree for selecting an in vitro test system.
Section 3: Experimental Protocol: Liver Microsomal Stability Assay
This protocol details a standard procedure for determining a compound's stability in the presence of liver microsomes, focusing on Phase I metabolism.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a pyrimidine test compound by monitoring its rate of disappearance in a human liver microsomal incubation.
Materials and Reagents
-
Test Compound (TC): 10 mM stock in DMSO.
-
Pooled Human Liver Microsomes (HLM): e.g., from a commercial supplier, stored at -80°C.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). This is critical to ensure the continuous supply of the necessary cofactor (NADPH) for CYP activity.
-
Positive Control Compounds:
-
High Clearance: Verapamil (10 mM stock in DMSO).
-
Low Clearance: Diazepam (10 mM stock in DMSO).
-
-
Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.
-
Equipment: 96-well plates, multichannel pipettes, incubator/water bath (37°C), plate shaker, centrifuge, LC-MS/MS system.
Step-by-Step Protocol
-
Preparation of Master Mix:
-
On ice, prepare a master mix containing phosphate buffer and liver microsomes. The final protein concentration should be 0.5 mg/mL.
-
Causality: Performing this step on ice prevents premature enzyme activity. A protein concentration of 0.5 mg/mL is standard and balances metabolic activity with assay linearity.
-
-
Test Compound Addition:
-
Add the Test Compound, Verapamil, or Diazepam from the 10 mM stock to the master mix to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (≤ 0.25%) to avoid inhibiting enzyme activity.
-
Vortex gently to mix.
-
-
Pre-incubation:
-
Transfer aliquots of the TC-microsome mix to designated wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking. This allows the system to reach thermal equilibrium.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding pre-warmed NRS (specifically, Solution B added to Solution A immediately before use) to all wells except the "minus cofactor" negative controls.
-
Immediately after adding NRS, collect the T=0 time point by transferring an aliquot into a separate 96-well plate containing the cold quenching solution.
-
Continue incubating the reaction plate at 37°C.
-
Collect samples at subsequent time points (e.g., 5, 15, 30, 45 minutes) by transferring aliquots into the quenching solution.
-
-
Self-Validating Controls (Trustworthiness):
-
Negative Control (T=45 min, no NRS): One set of wells should receive buffer instead of the NRS. This control confirms that compound disappearance is dependent on the enzymatic cofactor (NADPH).
-
Negative Control (Heat-inactivated HLM): (Optional but recommended) Incubate the TC with microsomes that have been boiled. This confirms that disappearance is due to enzymatic activity and not non-specific degradation.
-
Positive Controls (Verapamil & Diazepam): These compounds have well-characterized clearance rates and validate that the microsomal system is performing as expected.
-
-
Sample Processing:
-
Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Caption: General workflow for the in vitro microsomal stability assay.
Section 4: Data Analysis and Interpretation
The goal of data analysis is to quantify the rate of metabolism. This is achieved by calculating the compound's half-life and intrinsic clearance.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing samples from metabolic stability assays.[13][14] It offers the required sensitivity and selectivity to quantify the low concentrations of the parent compound remaining in the complex matrix. The peak area of the test compound is normalized to the peak area of the internal standard to correct for variations in sample processing and instrument response.
Calculating Metabolic Stability Parameters
-
Determine % Remaining:
% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
(Where Peak Area Ratio = TC Peak Area / IS Peak Area)
-
Calculate Half-Life (t½):
-
Plot the natural logarithm (ln) of the "% Remaining" versus incubation time.
-
The slope of the resulting linear regression line is the elimination rate constant (k).
-
t½ (min) = 0.693 / |-k|
-
-
Calculate Intrinsic Clearance (CLint):
-
Intrinsic clearance is the measure of the metabolic capacity of the liver for a specific compound.[4]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation (µL) / Protein in Incubation (mg))
-
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format. Compounds are often binned into stability categories based on their calculated CLint values.
Table 1: Sample Metabolic Stability Data
| Compound | Time (min) | % Remaining | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Test Compound A | 0 | 100 | 12.5 | 110.9 | High Clearance |
| 5 | 74.1 | ||||
| 15 | 30.5 | ||||
| 30 | 8.2 | ||||
| 45 | 2.1 | ||||
| Test Compound B | 0 | 100 | > 90 | < 7.7 | Low Clearance |
| 5 | 98.2 | ||||
| 15 | 91.5 | ||||
| 30 | 85.3 | ||||
| 45 | 79.9 | ||||
| Verapamil (Control) | 0 | 100 | 8.9 | 155.7 | High Clearance (Expected) |
| 5 | 65.2 | ||||
| 15 | 18.9 | ||||
| Diazepam (Control) | 0 | 100 | 105 | 6.6 | Low Clearance (Expected) |
| 15 | 90.1 |
-
Interpretation:
-
High Clearance (e.g., Test Compound A): Suggests the compound will be rapidly metabolized in vivo. This may lead to poor oral bioavailability and a short duration of action. Medicinal chemists should focus on identifying and modifying the metabolic "hotspot" to improve stability.
-
Low Clearance (e.g., Test Compound B): Indicates the compound is metabolically stable. This is generally a desirable property, though excessively low clearance can sometimes lead to accumulation and potential toxicity issues. This compound can be prioritized for further DMPK studies.
-
Conclusion
The evaluation of metabolic stability is a cornerstone of modern drug discovery and development. For pyrimidine-based compounds, a systematic approach utilizing robust in vitro models like liver microsomes and hepatocytes provides essential data for lead optimization. By understanding the underlying metabolic pathways, executing well-controlled experiments, and correctly interpreting the resulting clearance data, research teams can efficiently identify and advance candidates with a higher probability of success in the clinic. The protocols and principles outlined in this guide serve as a foundation for building a reliable and effective metabolic screening cascade.
References
-
Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]
-
Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]
-
Title: Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) Source: YouTube (SCIEX) URL: [Link]
-
Title: Pyrimidine Source: Massive Bio URL: [Link]
-
Title: Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine Source: Frontiers in Oncology URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: Molecules (MDPI) URL: [Link]
-
Title: Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation Source: Orphanet Journal of Rare Diseases (PMC - NIH) URL: [Link]
-
Title: In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool Source: Molecules (MDPI) URL: [Link]
-
Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]
-
Title: KEGG PATHWAY Database Source: Kanehisa Laboratories URL: [Link]
-
Title: Pyrimidine metabolism Source: Wikipedia URL: [Link]
-
Title: Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures Source: ACS Medicinal Chemistry Letters (PMC - NIH) URL: [Link]
-
Title: Hepatocyte Stability Source: Cyprotex (Evotec) URL: [Link]
-
Title: Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Investigation of drug interactions - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Available software packages for the prediction of metabolic stability. Source: ResearchGate URL: [Link]
-
Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: PubMed Central (PMC - NIH) URL: [Link]
-
Title: Microsomal Stability Source: Cyprotex (Evotec) URL: [Link]
-
Title: Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA) URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide to Improving the Solubility of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride in DMSO
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride in Dimethyl Sulfoxide (DMSO). As a pyrimidine derivative, this compound holds significant interest in medicinal chemistry and biological screening.[1] However, its nature as a hydrochloride salt, while often beneficial for aqueous solubility and stability, can present unique challenges in organic solvents, even one as versatile as DMSO.[2]
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve clear, stable stock solutions for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when dissolving this compound in DMSO.
Q1: I'm using fresh, anhydrous DMSO, but my compound is dissolving very slowly or not at all. Why is this happening?
A: While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of compounds, several factors can hinder the dissolution of a hydrochloride salt[3][4]:
-
High Crystal Lattice Energy: The ionic bonds in the crystal structure of the hydrochloride salt require significant energy to break. The solvation energy provided by DMSO may not be sufficient to overcome this barrier at room temperature.
-
Initial Wetting: The powder may not be "wetting" properly, leading to clumping and a reduced surface area for the solvent to act upon.
Troubleshooting Steps:
-
Ensure Vigorous Agitation: Vortex the sample for 1-2 minutes to ensure the powder is well-dispersed.
-
Employ Physical Methods: Use sonication to break up solid aggregates and increase the interaction between the solvent and the compound.[5]
-
Apply Gentle, Controlled Heat: Warming the solution can significantly increase both the rate of dissolution and the equilibrium solubility.[6] However, this must be done carefully to avoid degradation (see Protocol 2).
Q2: My stock solution was perfectly clear, but after some time in storage (or a freeze-thaw cycle), it has become cloudy or a precipitate has formed. What happened?
A: This is the most common problem reported and is almost always caused by the hygroscopic (water-absorbing) nature of DMSO.[7]
-
Mechanism of Precipitation: Anhydrous DMSO is a powerful solvent for many salts. However, when it absorbs atmospheric moisture, the properties of the solvent change. The formation of structured hydrogen-bonding networks between water and DMSO molecules can reduce the solvent's ability to effectively solvate the ionic hydrochloride salt, leading to its precipitation.[7] Even small amounts of water can have a significant effect.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can also promote precipitation from a supersaturated DMSO solution.[7]
Preventative Measures & Solution:
-
Prevention is Key: Always use anhydrous DMSO from a freshly opened bottle or a properly stored container. After preparing your stock solution, immediately aliquot it into smaller, single-use volumes in tightly sealed vials. This minimizes exposure to moist air and reduces the number of freeze-thaw cycles for the main stock.
-
Rescue Protocol: If precipitation has already occurred, you can often redissolve the compound by following Protocol 2: Rescue Protocol for Precipitated Stock Solutions .
Q3: How does a co-solvent work, and could it help with my compound?
A: A co-solvent is a secondary solvent added in a small quantity to the primary solvent (DMSO in this case) to alter its properties and enhance the solubility of a solute.[8]
-
Principle of Co-Solvency: For a hydrochloride salt, adding a small percentage (e.g., 1-10%) of a polar, protic solvent like ethanol or methanol can sometimes improve solubility. These co-solvents can disrupt the DMSO-water hydrogen bonding networks if water contamination is an issue and can offer different solvation interactions with the compound. In some cases, other polar aprotic solvents like N,N-Dimethylformamide (DMF) may also serve as effective co-solvents.[9]
Recommendation:
-
If you continue to face solubility issues in pure DMSO, a systematic co-solvent screen is a logical next step. Refer to Protocol 3: Advanced Protocol: Co-Solvent Screening for a guided methodology.
Q4: I've heard about converting the salt to a "free base." Is this a valid strategy for improving solubility in DMSO?
A: Yes, this is an advanced but highly effective chemical modification technique, particularly if the final application is in a non-aqueous environment.
-
Scientific Rationale: this compound is a salt formed between the basic aminomethyl group and hydrochloric acid. By adding a stoichiometric equivalent of a non-aqueous base (like triethylamine, TEA), you can neutralize the hydrochloride, converting the compound to its "free base" form.[5] This removes the ionic charge, making the molecule less polar and often significantly more soluble in organic solvents like DMSO.[5]
Considerations:
-
This is an irreversible chemical modification of your stock solution.
-
The resulting solution will contain the triethylamine hydrochloride salt as a byproduct, which may or may not interfere with your downstream assay.
-
This method is best suited for applications where the free base form is desired and the presence of the byproduct salt is acceptable. See Protocol 4 for details.
Troubleshooting & Experimental Workflows
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: Neutralization of the hydrochloride salt to its more soluble free base form.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Perlara. (2016, March 31). DMSO and Drug Discovery. Retrieved from [Link]
-
Pharmaffiliates. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]
-
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
Pharmatutor. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]
-
ResearchGate. (2022, August 9). (PDF) Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. Retrieved from [Link]
-
ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide | Request PDF. Retrieved from [Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. Retrieved from [Link]
-
WULI. (n.d.). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]
-
Semantic Scholar. (2015, July 21). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Retrieved from [Link]
-
University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]
-
MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2018, August 3). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K.. Retrieved from [Link]
-
PubMed Central. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Retrieved from [Link]
-
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Solubility enhancement techniques with special emphasis on hydrotrophy. Retrieved from [Link]
-
LookChem. (n.d.). 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE, DIHYDROCHLORIDE 95-02-3 wiki. Retrieved from [Link]
-
Reddit. (2023, October 18). pH increase with addition of DMSO?. Retrieved from [Link]
-
ResearchGate. (2022, February 5). Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
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- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, also commonly known as 5-(aminomethyl)uracil hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically optimize your reaction yield and product purity.
Overview of Primary Synthetic Strategies
The synthesis of 5-(aminomethyl)uracil hydrochloride can be approached through several distinct chemical pathways. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. The three most prevalent strategies involve the functionalization of the C-5 position of the uracil ring.
-
Via 5-(Hydroxymethyl)uracil: This common route involves the initial formation of 5-(hydroxymethyl)uracil, which is then converted to a more reactive 5-(halomethyl) intermediate before amination.[1][2]
-
Via 5-Cyanouracil: This pathway involves the introduction of a nitrile group at the C-5 position, typically from a 5-halouracil precursor, followed by catalytic reduction to the aminomethyl group.[3][4]
-
Via 5-(Halomethyl)uracil Direct Synthesis: In some cases, a chloromethyl group can be introduced in a process that builds the pyrimidine ring itself, though modifying a pre-existing uracil is more common for this specific target.[5]
Below is a diagram illustrating these convergent synthetic pathways.
Caption: Convergent synthetic pathways to the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.
Question 1: My initial hydroxymethylation of uracil gives a low yield and a dark, polymeric substance. What is the cause?
Answer: This is a common issue stemming from the reactivity of formaldehyde under basic conditions.
-
Causality (The "Why"): The reaction between uracil and formaldehyde is typically base-catalyzed.[1] However, formaldehyde can self-polymerize (forming paraformaldehyde) or participate in Cannizzaro-type side reactions in the presence of a strong base, leading to a complex mixture and discoloration. The 5-hydroxymethyluracil product itself can also be unstable under harsh conditions and may react further.
-
Troubleshooting Steps:
-
Control pH: Maintain the pH in a mildly basic range (pH 8-10). Avoid strong bases like NaOH or KOH. A weaker base such as potassium carbonate or triethylamine is often more suitable.
-
Temperature Management: The reaction is often exothermic. Maintain a controlled temperature, typically between 40-60°C. Overheating can accelerate side reactions and polymerization.
-
Reagent Quality: Use a fresh, high-quality source of formaldehyde. Formalin solutions can contain varying amounts of methanol (as a stabilizer) and formic acid (from oxidation), which can interfere with the reaction.
-
Reaction Time: Monitor the reaction by TLC or HPLC. Pushing the reaction for too long after the starting material is consumed can lead to product degradation.
-
Question 2: The conversion of 5-(hydroxymethyl)uracil to 5-(chloromethyl)uracil is incomplete and generates significant impurities. How can I optimize this step?
Answer: This chlorination step is critical and highly sensitive to reaction conditions, primarily due to the aggressive nature of the chlorinating agents and the reactivity of the uracil ring.
-
Causality (The "Why"): Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are extremely reactive and moisture-sensitive. They not only convert the primary alcohol to a chloride but can also react with the amide functionalities in the pyrimidine ring, leading to undesired chlorinated byproducts.[5][6] Water contamination will hydrolyze the reagents and the product.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Choice of Chlorinating Agent: Thionyl chloride is often sufficient and more volatile, making it easier to remove post-reaction. POCl₃ is a stronger chlorinating agent but may require higher temperatures and can be more difficult to remove.
-
Temperature Control: The addition of the chlorinating agent should be done slowly at a low temperature (e.g., 0-5°C) to control the exotherm. After the addition, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.
-
Solvent Selection: A non-polar, aprotic solvent like dioxane or chloroform is often used. In some cases, using the chlorinating agent itself as the solvent is possible, but this can make byproduct control more challenging.[7]
-
Work-up Procedure: The quench must be performed carefully by slowly adding the reaction mixture to ice-water.[6] This hydrolyzes excess reagent and precipitates the product. A rapid, uncontrolled quench can cause localized heating and product degradation.
-
Question 3: My catalytic hydrogenation of 5-cyanouracil to 5-(aminomethyl)uracil is very slow or stalls completely. What could be poisoning my catalyst?
Answer: Catalyst poisoning is the most frequent cause of failure in the reduction of nitriles, especially those synthesized using copper cyanide.
-
Causality (The "Why"): The preceding step to make 5-cyanouracil often uses cuprous cyanide (CuCN).[3][4] Trace amounts of residual copper or cyanide ions are potent poisons for common hydrogenation catalysts like Palladium (Pd) and Platinum (Pt). Sulfur-containing impurities from starting materials can also deactivate the catalyst.
-
Troubleshooting Steps:
-
Purify the Intermediate: It is critical to rigorously purify the 5-cyanouracil intermediate before hydrogenation. Recrystallization is often necessary to remove inorganic salts and trace metals.
-
Catalyst Selection & Loading: Use a high-quality catalyst. For nitrile reduction, Raney Nickel is often effective and more resistant to certain poisons than Pd/C. Increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%) if poisoning is suspected.
-
Solvent System: The reaction is often performed in an acidic medium (e.g., methanol with HCl or acetic acid). This helps to protonate the resulting amine, preventing it from coordinating to and deactivating the catalyst surface. It also conveniently yields the desired hydrochloride salt directly.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure (typically 50-500 psi). A leak in the hydrogenation apparatus can prevent the reaction from reaching completion.
-
Question 4: I'm having difficulty isolating the final product. It seems to be highly soluble in water, making extraction impossible.
Answer: This is an expected property of the product. 5-(Aminomethyl)uracil is a zwitterionic and highly polar molecule. The key to successful isolation is precipitation of the hydrochloride salt.
-
Causality (The "Why"): The free base contains both a basic primary amine and acidic pyrimidine N-H protons, making it behave like an amino acid with high water solubility and poor solubility in organic solvents. Converting the amine to its hydrochloride salt disrupts the zwitterionic character and allows it to be crystallized.
-
Troubleshooting Steps:
-
pH Adjustment: After the reaction (e.g., post-hydrogenation or deprotection), ensure the solution is acidic (pH 1-2) by adding concentrated or gaseous HCl.
-
Crystallization/Precipitation: The hydrochloride salt is typically much less soluble in mixed aqueous-organic solvent systems than in pure water. After acidification, concentrate the solution and add a less polar "anti-solvent" like ethanol, isopropanol, or acetone to induce crystallization.[8]
-
Cooling: Allow the mixture to crystallize slowly, followed by cooling in an ice bath to maximize recovery.
-
Washing and Drying: Wash the filtered solid with a cold, non-polar solvent (like diethyl ether or cold acetone) to remove residual impurities and solvent. Dry the product thoroughly under vacuum.[6]
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route offers the best balance of yield and simplicity for lab-scale synthesis? A: For laboratory scale, the route starting from 5-iodouracil to 5-cyanouracil, followed by catalytic hydrogenation, is often highly efficient and reliable, provided the intermediate is well-purified.[3][4] The hydrogenation step is typically clean and high-yielding. The route via 5-hydroxymethyluracil is also very viable but involves an extra step and a more challenging chlorination.
Q: Why is the final product isolated as a hydrochloride salt? A: There are three primary reasons:
-
Purity & Isolation: As detailed in the troubleshooting guide, the salt has much lower aqueous solubility than the zwitterionic free base, enabling its isolation via crystallization.[8]
-
Stability: The primary amine of the free base can be susceptible to air oxidation and other degradation pathways. The protonated ammonium salt is significantly more stable for long-term storage.
-
Handling: The salt is typically a stable, crystalline solid that is easier to handle, weigh, and dissolve compared to the potentially hygroscopic or less stable free base.
Q: What are the critical safety precautions for this synthesis? A: Several reagents used in these synthetic routes are hazardous:
-
Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Always handle in a certified chemical fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses).
-
Ammonia (NH₃): If using ammonia for amination, be aware that it is a corrosive and toxic gas. Reactions at high temperature must be conducted in a sealed pressure vessel (autoclave) by trained personnel.[9][10]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation apparatus is properly maintained and purged with an inert gas before and after the reaction.
Q: How can I effectively monitor the reaction progress? A:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Due to the high polarity of the product, a polar mobile phase is required (e.g., Dichloromethane:Methanol:Ammonia mixtures). Staining with ninhydrin is effective for visualizing the primary amine in the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product. A reverse-phase C18 column with a buffered mobile phase is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals (e.g., the -CH₂OH signal of 5-hydroxymethyluracil) and the appearance of product signals (the -CH₂NH₃⁺ signal).
Optimized Experimental Protocols
Protocol 1: Synthesis via Catalytic Reduction of 5-Cyanouracil
This protocol is divided into two main stages.
Stage A: Synthesis of 5-Cyanouracil from 5-Iodouracil [3][4]
-
Setup: In a fume hood, add 5-iodouracil (1.0 eq) and copper(I) cyanide (1.2 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Solvent: Add a high-boiling polar aprotic solvent such as DMF or pyridine.
-
Reaction: Heat the mixture to reflux (typically 120-150°C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into a stirred aqueous solution of ammonia or sodium cyanide to dissolve copper salts.
-
Isolation: The 5-cyanouracil product often precipitates. Filter the solid, wash thoroughly with water, then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude 5-cyanouracil from water or a water/ethanol mixture to ensure removal of all copper traces. Dry thoroughly under vacuum.
Stage B: Catalytic Hydrogenation to 5-(Aminomethyl)uracil Hydrochloride
-
Setup: To a suitable hydrogenation vessel, add the purified 5-cyanouracil (1.0 eq) and 10% Palladium on Carbon (Pd/C, ~10 mol%).
-
Solvent: Add methanol containing 1.5 equivalents of concentrated hydrochloric acid.
-
Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen (50-100 psi). Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Crystallization: Concentrate the filtrate under reduced pressure. The product, 5-(aminomethyl)uracil hydrochloride, will precipitate as a white solid. Cool the mixture to 0-5°C to maximize yield, filter, wash with a small amount of cold ethanol, and dry under vacuum.
Data Summary Tables
Table 1: Comparison of Synthetic Routes
| Feature | Route 1: Via 5-(Hydroxymethyl)uracil | Route 2: Via 5-Cyanouracil |
| Starting Material | Uracil / 5-Hydroxymethyluracil | 5-Iodouracil |
| Key Reagents | SOCl₂, NH₃ (or equivalent) | CuCN, H₂/Pd-C |
| Typical Overall Yield | 40-60% | 60-80% |
| Pros | Readily available starting material (Uracil). | Generally higher yielding; fewer steps if starting from 5-iodouracil. |
| Cons | More steps; hazardous chlorination; amination can be difficult. | Use of toxic cyanide; potential for catalyst poisoning. |
Table 2: Key Reaction Parameters for Hydrogenation (Protocol 1, Stage B)
| Reagent/Parameter | Recommended Value | Rationale |
| Substrate Purity | >99% | Prevents catalyst poisoning from copper/cyanide traces. |
| Catalyst | 10% Pd/C or Raney Nickel | Efficient for nitrile reduction. |
| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost. |
| Solvent | Methanol / HCl | Keeps product soluble and prevents catalyst deactivation. |
| Hydrogen Pressure | 50-100 psi | Sufficient for efficient reduction at a reasonable rate. |
| Temperature | 20-30°C | Room temperature is typically adequate; reaction is exothermic. |
Workflow and Pathway Diagrams
Caption: A logical workflow for troubleshooting low-yield experiments.
References
- CN106632081A - 5-chloro-6-(chloromethyl) uracil and preparation method thereof.
- Production and Synthetic Possibilities of 5-Chloromethylfurfural as Altern
- Novel synthesis of substituted 4-amino-pyrimidines.
- Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. PubMed.
- 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase.
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
- The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo deriv
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances (RSC Publishing).
- EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.
- The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo deriv
Sources
- 1. Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106632081A - 5-chloro-6-(chloromethyl) uracil and preparation method thereof - Google Patents [patents.google.com]
- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]
- 9. EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 10. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purifying Polar Pyrimidine Hydrochlorides
Welcome to the technical support center for the purification of polar pyrimidine hydrochlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with handling these molecules. Due to their high polarity, hygroscopicity, and potential for complex solution-state behavior, purifying pyrimidine hydrochlorides requires a nuanced approach that goes beyond standard protocols.
This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the "why" behind the problems and solutions, empowering you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Crystallization & Solid-State Issues
Polar pyrimidine hydrochlorides are notoriously difficult to crystallize. Their high affinity for polar solvents, especially water, often leads to the formation of oils, gums, or intractable solids. This section addresses the most common crystallization challenges.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine hydrochloride "oiled out" during crystallization instead of forming a solid. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1][2] This is common for polar hydrochlorides because their melting point can be depressed below the temperature of the crystallization solution, especially in the presence of impurities.[1] The resulting oil is often a good solvent for impurities, leading to a poor purification outcome if it solidifies without proper crystal formation.[2][3]
Troubleshooting Strategies:
-
Reduce Supersaturation Rate: Rapid cooling or fast addition of an anti-solvent creates high supersaturation, which kinetically favors oiling out over the more ordered process of crystallization.[2] Slow down the cooling process or add the anti-solvent dropwise with vigorous stirring.
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution before cooling. While this may slightly reduce yield, it keeps the compound soluble longer at lower temperatures, giving it more time to nucleate properly.[1]
-
Change the Solvent System: The choice of solvent is critical.[4] For HCl salts, highly polar solvents like ethanol can sometimes be too effective, leading to high solubility even when cooled.[5] Consider switching to a slightly less polar but still effective solvent like isopropanol (IPA).[5] A common and effective strategy is to dissolve the salt in a minimal amount of a polar solvent (e.g., methanol, IPA) and then slowly add a non-polar anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or toluene) until turbidity persists.[5][6]
-
Seeding: If you have a small amount of solid material, add a "seed crystal" to the cooled, supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[1][7] If no seed crystal is available, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can initiate crystallization.[1]
Q2: My final product is a sticky, hygroscopic solid that is difficult to handle and dry. How can I obtain a free-flowing powder?
A2: The high polarity and presence of the hydrochloride salt make these compounds prone to absorbing atmospheric moisture (hygroscopicity).[8][9][10] This can prevent the formation of a dry, crystalline solid and may even lead to the appearance of a "goo" or oil.[9][11]
Troubleshooting Strategies:
-
Azeotropic Drying: Before the final isolation step, dissolve your compound in a solvent that forms an azeotrope with water, such as toluene or cyclohexane.[12] Repeatedly adding and removing the solvent by rotary evaporation can effectively strip residual water from the sample.[12]
-
Solvent Choice for Precipitation: Precipitating the salt from non-hygroscopic solvents can help. Using solvents like MTBE or heptane as the anti-solvent, rather than more water-miscible options, can result in a solid with less bound water.
-
Rigorous Drying: Standard oven drying may be insufficient. Use a high-vacuum line or a vacuum oven with a desiccant (e.g., P₂O₅) for an extended period to remove tightly bound water and residual solvents.
-
Handling in an Inert Atmosphere: Once dry, handle the material in a glove box or under a stream of dry nitrogen or argon to prevent moisture reabsorption.
Q3: I suspect I have a hydrate or solvate. How does this affect purification and how can I confirm it?
A3: It is very common for polar hydrochloride salts to crystallize with molecules of water or solvent incorporated into the crystal lattice, forming hydrates or solvates, respectively.[13] This can affect the physical properties, stability, and calculated molecular weight of your compound.
Confirmation and Management:
-
Characterization:
-
Thermogravimetric Analysis (TGA): This is the definitive method. TGA measures the change in mass as a sample is heated. A step-wise loss of mass at temperatures corresponding to the boiling point of the solvent or water indicates the presence of a solvate or hydrate.[13]
-
¹H NMR Spectroscopy: Integrating the solvent peaks relative to the compound peaks in a freshly prepared sample (using a deuterated solvent the compound is soluble in) can quantify the amount of residual solvent.
-
Differential Scanning Calorimetry (DSC): DSC can show thermal events, like the loss of solvent, which appear as endothermic peaks before the compound melts or decomposes.[13]
-
-
Management: If the presence of a solvate/hydrate is confirmed and undesirable, the drying methods mentioned in Q2 (azeotroping, high-vacuum) are the primary recourse. Sometimes, recrystallizing from a different, less-coordinating, and more volatile solvent system can prevent its formation.
Section 2: Navigating Chromatographic Purification
When crystallization fails to provide the desired purity, chromatography is the next logical step. However, the unique properties of polar pyrimidine hydrochlorides present significant challenges for traditional chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: My polar pyrimidine hydrochloride streaks badly or elutes at the solvent front on a standard silica gel column. What are my options?
A1: This is a classic problem. The polar and often basic nature of the pyrimidine nitrogen atoms leads to strong, irreversible binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes severe tailing (streaking). Furthermore, in typical normal-phase solvents (e.g., hexane/ethyl acetate), the high polarity of the hydrochloride salt makes it virtually insoluble and immobile, causing it to either stick at the origin or, if a very polar mobile phase is used, move with the solvent front without separation.[14]
Troubleshooting Strategies:
-
Mobile Phase Modifiers (Normal Phase):
-
Add a Base: Including a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) in your mobile phase can help. The modifier competes with your compound for binding to the acidic silica surface, improving peak shape.
-
Add an Acid: Counterintuitively, adding a small amount of acid like acetic acid or formic acid can also work. This protonates the silanol groups, reducing their ionic interaction with your positively charged hydrochloride salt.
-
-
Alternative Stationary Phases (The Preferred Approach):
-
Reverse-Phase (RP) Chromatography: This is often the go-to method for polar compounds.[15][16] The stationary phase (e.g., C18, C8) is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[15][16] Your polar compound will have weak interactions with the stationary phase and elute relatively quickly.[17][18]
-
Challenge: Very polar compounds may still have insufficient retention.[17][19]
-
Solution: Use highly aqueous mobile phases (e.g., starting with 95-100% water). Adding a buffer (e.g., ammonium acetate) or an acid (e.g., 0.1% TFA or formic acid) to the mobile phase is crucial for achieving reproducible retention times and sharp peaks by controlling the ionization state of the compound.[20]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reverse-phase.[14][21][22] HILIC uses a polar stationary phase (like silica, diol, or amino) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[20][22] Water acts as the strong, eluting solvent.[22] This technique provides good retention for very polar analytes.[14]
-
Q2: How do I choose between Reverse-Phase and HILIC for my compound?
A2: The choice depends on the compound's specific polarity and solubility.
| Feature | Reverse-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (C18, C8, Phenyl)[15] | Polar (Silica, Amino, Diol, Zwitterionic)[22] |
| Mobile Phase | Polar (Water/Acetonitrile, Water/Methanol)[15] | High Organic (>70% Acetonitrile) + Aqueous Buffer |
| Elution Gradient | Increasing organic content (e.g., 5% to 95% ACN) | Increasing aqueous content (e.g., 95% to 40% ACN)[20][22] |
| Best For | Moderately polar to non-polar compounds. | Very polar, hydrophilic compounds.[14][22] |
| Key Advantage | Highly robust, versatile, and widely available. | Excellent retention of polar compounds that elute in the void on RP columns.[14] |
Decision Workflow:
-
Start with Reverse-Phase: Attempt separation on a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA.
-
Evaluate Retention: If your compound elutes very early (near the solvent front) even with a highly aqueous mobile phase (e.g., 95% water), it is a prime candidate for HILIC.[14]
-
Switch to HILIC: Move to a HILIC column (bare silica is often a good starting point) and use a gradient from high acetonitrile (e.g., 95%) to a lower percentage with an aqueous buffer (e.g., 10 mM ammonium acetate).[21]
Section 3: Protocols & Workflows
This section provides detailed, step-by-step methodologies for key purification workflows.
Protocol 1: Troubleshooting "Oiling Out" via Seeding
This protocol is for situations where a pyrimidine hydrochloride fails to crystallize, instead forming an oil.
-
Induce Seed Crystal Formation:
-
Take a small aliquot (a few drops) of the oiled-out solution in a separate vial.
-
Attempt to induce solidification by either aggressive scratching with a spatula, flash-freezing with liquid nitrogen and allowing it to slowly warm, or adding a large excess of a non-polar anti-solvent (e.g., hexane).
-
Even a tiny amount of solid is sufficient. Isolate this seed crystal.
-
-
Prepare the Main Solution:
-
Gently warm the flask containing the bulk of the oiled-out material until it fully redissolves into a clear solution.
-
If necessary, add a minimal amount of the "good" solvent to ensure complete dissolution.
-
-
Controlled Cooling:
-
Allow the solution to cool slowly and undisturbed. It should become supersaturated without immediately precipitating or oiling out. Cooling too fast is a common cause of failure.[1]
-
-
Seeding:
-
Once the solution is cool (e.g., room temperature or slightly below), add the seed crystal.
-
-
Crystal Growth:
-
Do not disturb the flask. Allow crystals to grow slowly from the seed crystal over several hours.
-
Once crystal growth appears to have stopped, the flask can be moved to a refrigerator or ice bath to maximize yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under high vacuum.
-
Workflow Diagram: Purification Strategy Decision Tree
This diagram outlines the logical process for selecting a purification method for a new polar pyrimidine hydrochloride.
Caption: Decision tree for selecting a purification strategy. Max width: 760px.
References
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Buchi. Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]
-
Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Available at: [Link]
-
Biotage. What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]
- Google Patents. WO2011095977A1 - Methods for the separation of hcl from a chloride salt and compositions produced thereby.
-
Chem Lab. Crystallization. Available at: [Link]
-
Harvard University. COMMON SOLVENTS FOR CRYSTALLIZATION. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). Available at: [Link]
- Google Patents. CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof.
-
ResearchGate. Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Remove Residual Water. Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
-
University of Calgary. RECRYSTALLISATION. Available at: [Link]
-
University of Toronto. Recrystallization1. Available at: [Link]
-
ResearchGate. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available at: [Link]
-
SIELC Technologies. Polar Compounds. Available at: [Link]
-
Reddit. Can i still crystallize salts even when there is impurities in the solution? Reddit. Available at: [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]
-
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]
-
Reddit. Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]
-
ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Available at: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available at: [Link]
-
PubChem. Pyrimidine hydrochloride. National Institutes of Health. Available at: [Link]
-
ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. Available at: [Link]
-
DAV University. de novo synthesis of pyrimidine ribonucleotides. Available at: [Link]
-
Wikipedia. Pyrimidine metabolism. Available at: [Link]
-
The Medical Biochemistry Page. Purine and Pyrimidine Metabolism. Available at: [Link]
-
Chemistry Stack Exchange. Removing HCl from water - acid base. Available at: [Link]
-
ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Available at: [Link]
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stability issues of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride in aqueous solutions
Technical Support Center: 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of this compound (also known as 5-Aminomethyluracil HCl) in aqueous solutions. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This guide is structured in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a derivative of uracil, a pyrimidine base. The core pyrimidine-2,4-dione (uracil) structure is susceptible to degradation, particularly in aqueous environments. The stability of the compound is paramount because degradation leads to a decrease in the concentration of the active parent molecule and the formation of impurities. This can result in inconsistent bioassay results, inaccurate analytical measurements, and misleading structure-activity relationship (SAR) data.
Q2: What are the primary factors that influence the stability of this compound in an aqueous solution?
The stability of this compound is primarily influenced by:
-
pH: The pyrimidine ring is prone to hydrolytic cleavage. This degradation is often pH-dependent. While specific data for this exact molecule is limited, studies on related uracil analogs show that both acidic and alkaline conditions can promote hydrolysis.[1] For instance, 5-fluorouracil shows noticeable hydrolysis in acidic solutions (pH 5-7) but is more stable in alkaline solutions (pH > 8).[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3] It is crucial to control the temperature during storage and experimentation. A study on 5-aminolevulinic acid, another aminoketone, showed that the degradation rate increased approximately 1.5 times with each 10°C rise in temperature.[2]
-
Light: Many heterocyclic and aromatic compounds are susceptible to photodegradation. To minimize this risk, solutions should be protected from light, especially during long-term storage.[3]
-
Presence of Oxidizing Agents: The aminomethyl group and the uracil ring can be susceptible to oxidation. The presence of dissolved oxygen or other oxidizing species in the solution can contribute to degradation.
Q3: What are the visible signs of degradation in my solution?
Visible signs of degradation can include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of chromophoric degradation products.
-
Precipitation: The formation of a precipitate may indicate that the parent compound or its degradation products are falling out of solution. This can be due to changes in pH or the formation of less soluble species.
-
Changes in Clarity: A solution that becomes cloudy or hazy over time may also be undergoing degradation.
Q4: What is the recommended solvent and how should I prepare a stock solution?
While the hydrochloride salt is designed to enhance aqueous solubility, using a buffered solution is recommended over pure deionized water to control pH. For a stock solution, consider using a slightly acidic buffer (e.g., pH 4-6) to minimize potential base-catalyzed hydrolysis.
Recommended Protocol for Stock Solution Preparation (10 mM):
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Preparation: Prepare the desired aqueous buffer (e.g., 50 mM sodium acetate buffer, pH 5.0). Degas the buffer by sonicating or sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Dissolution: Add the powder to a volumetric flask and add a portion of the degassed buffer. Gently swirl or sonicate until the solid is completely dissolved.
-
Final Volume: Bring the solution to the final volume with the degassed buffer.
-
Filtration: Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile, amber glass vial or a clear vial wrapped in aluminum foil.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. For short-term use (1-2 weeks), storage at 2-8°C is acceptable, but stability should be verified.
Q5: How long can I store my aqueous stock solutions?
For long-term storage, aliquoting the stock solution into single-use volumes and storing at -20°C or below is highly recommended to avoid repeated freeze-thaw cycles. At -20°C, uracil and its derivatives in serum and plasma have been shown to be stable for at least 2-3 weeks, and often for several months.[4][5][6] However, the exact stability period for your specific concentration and buffer system should be empirically determined if the experiment is highly sensitive to compound concentration. For daily use, prepare fresh dilutions from the frozen stock.
Troubleshooting Guide for Experimental Issues
This guide addresses specific problems that may arise during experiments due to the instability of this compound.
| Problem Encountered | Potential Cause Related to Instability | Recommended Actions & Solutions |
| Inconsistent or non-reproducible results in bioassays (e.g., IC50 values vary between experiments). | Degradation of the compound in stock or working solutions. The actual concentration of the active compound is lower than expected and may decrease over time, especially if working solutions are left at room temperature.[4][5] | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen, validated stock solution immediately before each experiment. 2. Minimize Room Temperature Exposure: Keep solutions on ice during experimental setup. 3. Perform a Time-Course Stability Check: Analyze the concentration of your compound in the final assay buffer at time zero and after the longest incubation period of your experiment to quantify the extent of degradation. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Formation of degradation products. Hydrolysis or oxidation of the parent compound will generate new chemical entities with different retention times.[7] | 1. Conduct Forced Degradation Studies: Intentionally stress the compound (e.g., with acid, base, heat, light, and an oxidizing agent like H₂O₂) to generate and identify potential degradation products.[7][8] This helps in developing a stability-indicating analytical method. 2. Optimize Solution pH: Test the stability of the compound in a range of buffers to find the pH of maximum stability. 3. Use High-Purity Solvents: Ensure that solvents are free from contaminants that could catalyze degradation. |
| Gradual loss of compound potency in a stored plate or solution over several days. | Slow degradation at storage temperature (e.g., 4°C). While refrigeration slows degradation, it does not stop it completely. | 1. Aliquot and Freeze: For any solution that will not be used within a day or two, it is best to aliquot and store it at -20°C or -80°C. 2. Validate Storage Conditions: If intermediate storage at 4°C is necessary, validate the stability over that period by re-analyzing the solution's purity and concentration. |
| Solution turns yellow or brown upon storage or exposure to experimental conditions. | Oxidative or light-induced degradation. The formation of oxidized species or conjugated systems can lead to colored byproducts. | 1. Protect from Light: Store all solutions in amber vials or wrap containers in foil. Minimize exposure to ambient light during experiments.[3] 2. Use Degassed Solvents: Remove dissolved oxygen from all aqueous buffers and solvents. 3. Consider Antioxidants: If oxidation is confirmed as a major degradation pathway, the addition of a small amount of an antioxidant (e.g., ascorbic acid, DTT) might be beneficial, but its compatibility with the experimental system must be verified. |
Visualizing Degradation & Troubleshooting
Potential Degradation Pathway
The primary non-enzymatic degradation pathway for the uracil ring in aqueous solution is hydrolysis, which can lead to ring-opening. The process is often initiated by nucleophilic attack at the C4 or C6 positions of the pyrimidine ring.
Caption: Potential degradation pathways for 5-(Aminomethyl)pyrimidine-2,4-diol in aqueous solution.
Troubleshooting Workflow
When encountering stability-related issues, a systematic approach is crucial.
Caption: A logical workflow for troubleshooting stability issues.
References
-
Kim, S. et al. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
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PubChem. Uracil degradation | Pathway. National Institutes of Health. Available at: [Link]
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Wang, C. et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology. Available at: [Link]
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Lee, J. K. et al. (2005). The acidity of uracil and uracil analogs in the gas phase: Four surprisingly acidic sites and biological implications. Journal of the American Chemical Society. Available at: [Link]
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Fisher, G. J., & Johns, H. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry. Available at: [Link]
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Zhang, Y. (2014). Structural And Biochemical Investigation Of Key Enzymes In The Uracil Catabolism Pathway. Theses and Dissertations (Comprehensive). Available at: [Link]
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Tokoph, K. (2017). Uracil Catabolism to Beta-Alanine. YouTube. Available at: [Link]
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Knikman, J. et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Kim, S. et al. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
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Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180. Available at: [Link]
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Knikman, J. et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Scholarly Publications Leiden University. Available at: [Link]
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van Gennip, A. H. et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. Available at: [Link]
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Dominique, L. (2018). Uracil Stability in agar medium? ResearchGate. Available at: [Link]
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Derksen, M. G. M. et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. TUE Research portal. Available at: [Link]
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IGNOU. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. Available at: [Link]
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NIOSH. (2016). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention. Available at: [Link]
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Patel, R. M. et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]
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Guichard, S. et al. (2006). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B. Available at: [Link]
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Zaitseva, J. et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. Available at: [Link]
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YMC America, Inc. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. YMC America, Inc.. Available at: [Link]
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Gad, F. et al. (1999). Stability of 5-aminolevulinic acid in aqueous solution. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Tiffner, M. et al. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Zaitseva, J. et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. Available at: [Link]
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George, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
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Jones, A. S. et al. (1981). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Symposium Series. Available at: [Link]
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Vigneron, J. et al. (2002). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique. Available at: [Link]
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Knikman, J. et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Request PDF. Available at: [Link]
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S-Cool. (n.d.). Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs. Nucleic Acids Research. Available at: [Link]
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ResearchGate. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Request PDF. Available at: [Link]
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Singh, S. et al. (2015). Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Al-Omar, M. A. et al. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available at: [Link]
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Technical Support Center: A Researcher's Guide to Overcoming Resistance to Pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to pyrimidine-based inhibitors. This guide is designed to provide you with a comprehensive understanding of the underlying mechanisms of resistance and to offer practical, field-proven troubleshooting strategies and detailed experimental protocols to overcome these challenges in your research.
PART 1: Frequently Asked Questions - The Fundamentals of Pyrimidine Inhibitor Resistance
This section addresses common initial questions to provide a foundational understanding of pyrimidine-based inhibitors and the development of resistance.
Q1: What are pyrimidine-based inhibitors and what are their common targets?
A1: Pyrimidine-based inhibitors are a class of small molecules that feature a pyrimidine ring structure and are designed to interfere with specific biological processes, frequently by targeting enzymes involved in nucleotide metabolism or signaling pathways. Their common targets include:
-
Dihydroorotate Dehydrogenase (DHODH): Inhibitors like Brequinar and Leflunomide target this key enzyme in the de novo pyrimidine synthesis pathway, leading to the depletion of pyrimidines essential for DNA and RNA synthesis.[1][2][3]
-
Thymidylate Synthase (TS): As a crucial enzyme for the synthesis of thymidine, a key component of DNA, its inhibition leads to DNA damage and cell cycle arrest.[1]
-
EGFR Tyrosine Kinase: Certain pyrimidine derivatives are engineered to block the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[1][4]
Q2: What are the primary mechanisms of acquired resistance to pyrimidine-based inhibitors?
A2: Acquired resistance develops in cancer cells following exposure to a drug, leading to the survival and growth of a resistant population.[5] Key mechanisms include:
-
On-Target Mutations: Genetic alterations in the drug's target protein can prevent the inhibitor from binding effectively. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first and second-generation EGFR inhibitors.[4]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibitor.[6][7][8] For instance, activation of the PI3K/Akt pathway can promote survival despite the inhibition of the MAPK pathway.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][9]
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to compensate for the drug's effects.[5] For example, upregulation of the pyrimidine salvage pathway allows cells to bypass the inhibition of the de novo synthesis pathway.[1]
Q3: What is intrinsic resistance, and how does it differ from acquired resistance?
A3: Intrinsic, or primary, resistance refers to the pre-existing ability of a tumor to resist a specific therapy, even before the initial treatment.[5][10][11] This is in contrast to acquired resistance, which develops during or after treatment.[10] Intrinsic resistance can be due to a variety of factors, including:
-
Pre-existing mutations in the target gene or downstream signaling components.[12]
-
The inherent activity of drug efflux pumps .[11]
-
The tumor's microenvironment , which can provide protective signals to cancer cells.[12]
The key distinction lies in the timing: intrinsic resistance is present from the outset, while acquired resistance is a response to selective pressure from the therapy.[10][12]
Q4: What are the first steps I should take if I observe resistance in my cell culture experiments?
A4: If you suspect resistance in your cell culture experiments, it's crucial to first rule out experimental artifacts.[13] Here are the initial steps:
-
Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated.
-
Check for Contamination: Regularly test your cultures for microbial contamination, particularly mycoplasma, which can significantly alter cellular responses to drugs.
-
Confirm Inhibitor Integrity: Ensure the inhibitor is of high purity, has been stored correctly, and that the stock solution concentration is accurate.
-
Optimize Cell Culture Conditions: Inconsistent cell density, passage number, or media components can all affect experimental outcomes.[14]
-
Perform a Dose-Response Curve Validation: A carefully executed dose-response experiment is the definitive first step to quantitatively confirm a shift in the half-maximal inhibitory concentration (IC50).[15]
PART 2: Troubleshooting Guide - Investigating and Overcoming Resistance in the Lab
This section provides a structured approach to troubleshooting resistance, from confirming the phenotype to identifying the underlying mechanisms and exploring strategies to overcome it.
Section 2.1: Is It Genuine Resistance? Confirming the Phenotype
A5: To definitively confirm resistance, you must demonstrate a statistically significant increase in the IC50 value of your suspected resistant cell line compared to the parental, sensitive cell line. This is achieved by performing a robust dose-response experiment.
Protocol: Dose-Response Curve Validation [16][17][18][19]
Objective: To determine and compare the IC50 values of a pyrimidine-based inhibitor in sensitive (parental) and potentially resistant cell lines.
Materials:
-
Sensitive parental cell line and suspected resistant cell line
-
Complete cell culture medium
-
Pyrimidine-based inhibitor of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count both parental and suspected resistant cells.
-
Seed the cells into separate 96-well plates at a predetermined optimal density. This density should allow for logarithmic growth during the assay period.[14]
-
Include wells with media only (no cells) for background subtraction.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare a serial dilution of the pyrimidine-based inhibitor in complete culture medium. A 10-point, 3-fold dilution series is a good starting point, spanning a wide concentration range.[18]
-
Include a vehicle-only control (e.g., DMSO).
-
Carefully remove the medium from the cells and add the drug dilutions to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plates for a duration that allows for at least two cell doublings in the vehicle-treated control wells (typically 48-72 hours).
-
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the vehicle-only control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value for each cell line.[16]
-
Expected Outcome: A resistant cell line will exhibit a rightward shift in the dose-response curve, resulting in a significantly higher IC50 value compared to the parental cell line.[15]
Data Presentation:
| Cell Line | Inhibitor | IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental | Inhibitor X | 0.5 | - |
| Resistant | Inhibitor X | 5.0 | 10 |
Section 2.2: Identifying the "Why" - Uncovering Resistance Mechanisms
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.
A6: The most direct way to identify on-target mutations is by sequencing the gene that codes for the drug's target protein. Sanger sequencing is a reliable and cost-effective method for this purpose.[20]
Protocol: Sanger Sequencing of the Target Gene [20][21][22]
Objective: To identify potential mutations in the target gene of the pyrimidine-based inhibitor in the resistant cell line.
Materials:
-
Parental and resistant cell lines
-
DNA extraction kit
-
PCR primers flanking the coding region of the target gene
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Harvest cells from both parental and resistant cell lines.
-
Extract genomic DNA using a commercial kit, following the manufacturer's protocol.
-
-
PCR Amplification:
-
Design PCR primers to amplify the entire coding sequence of the target gene in overlapping fragments.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
PCR Product Verification and Purification:
-
Run a portion of the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.
-
Purify the remaining PCR products using a PCR purification kit to remove primers and unincorporated nucleotides.
-
-
Sanger Sequencing:
-
Submit the purified PCR products and the corresponding sequencing primers to a commercial Sanger sequencing facility.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cell line to the sequence from the parental cell line and a reference sequence from a public database (e.g., NCBI).
-
Identify any nucleotide changes that result in an amino acid substitution.
-
Expected Outcome: The presence of a non-synonymous mutation in the resistant cell line that is absent in the parental line suggests a potential on-target resistance mechanism.
A7: Western blotting is a powerful technique to assess changes in the protein expression and activation status of key components of signaling pathways that may be compensating for the inhibition of the primary target.
Protocol: Western Blotting for Key Signaling Proteins
Objective: To compare the expression and phosphorylation (activation) levels of key proteins in bypass signaling pathways between parental and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blotting transfer system and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt/Total Akt, p-ERK/Total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells from both parental and resistant lines and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Quantify the band intensities and compare the levels of phosphorylated proteins between the parental and resistant cell lines.
-
Expected Outcome: Increased phosphorylation of a key signaling protein in a bypass pathway in the resistant cell line would suggest its activation as a resistance mechanism.
Visualization of Bypass Pathway Activation:
Caption: Activation of a bypass signaling pathway can lead to cell proliferation and survival despite inhibition of the primary target.
A8: Increased drug efflux due to the overexpression of ABC transporters is a common mechanism of multidrug resistance.[9] You can assess this using a fluorescent dye accumulation assay.
Protocol: Efflux Pump Activity Assay [23][24][25][26]
Objective: To measure and compare the efflux pump activity in parental and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
Fluorescent substrate of efflux pumps (e.g., Rhodamine 123 or Hoechst 33342)
-
Known efflux pump inhibitor (e.g., Verapamil for P-gp)
-
Flow cytometer or fluorescence plate reader
-
96-well black, clear-bottom plates
Procedure:
-
Cell Preparation:
-
Harvest and resuspend both parental and resistant cells in a suitable buffer (e.g., PBS with calcium and magnesium).
-
-
Dye Loading:
-
Incubate the cells with the fluorescent substrate at 37°C to allow for dye uptake.
-
-
Efflux Measurement:
-
After loading, wash the cells and resuspend them in fresh, pre-warmed buffer.
-
Divide the cells into two groups: one with buffer only and one with buffer containing the efflux pump inhibitor.
-
Incubate at 37°C and measure the intracellular fluorescence at different time points using a flow cytometer or plate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity between the parental and resistant cells. Lower fluorescence in the resistant cells suggests increased efflux.
-
In the presence of the efflux pump inhibitor, the fluorescence in the resistant cells should increase, ideally to a level similar to that of the parental cells.
-
Expected Outcome: Resistant cells will show lower accumulation of the fluorescent dye compared to parental cells. This difference will be diminished in the presence of an efflux pump inhibitor, confirming that increased efflux is a mechanism of resistance.
Section 2.3: Strategies to Overcome Resistance
Once you have an idea of the resistance mechanism, you can devise strategies to overcome it.
A9: The choice of a second-line inhibitor depends on the identified resistance mechanism:
-
For on-target mutations: Select an inhibitor that is effective against the mutated form of the target. For example, third-generation EGFR inhibitors were developed to overcome the T790M resistance mutation.
-
For bypass pathway activation: Choose an inhibitor that targets a key component of the activated bypass pathway.[7]
-
For increased drug efflux: Consider using an efflux pump inhibitor in combination with the primary drug, although the clinical development of these has been challenging.[9]
A10: Combination therapy is a powerful strategy to overcome or prevent resistance.[9][27][28][29][30] The key principles are:
-
Targeting multiple pathways: Combining drugs that inhibit different, non-overlapping pathways can reduce the likelihood of resistance emerging.[9]
-
Synergistic effects: Some drug combinations can have a greater effect than the sum of their individual effects.[30] This can allow for lower doses of each drug, potentially reducing toxicity.
-
Vertical inhibition: Targeting multiple nodes within the same signaling pathway can lead to a more profound and durable response.
-
Synthetic lethality: Exploiting a dependency that is unique to the cancer cells, where the inhibition of two genes/pathways is lethal, but the inhibition of either one alone is not.
Visualization of Combination Therapy Strategies:
Caption: Combination therapies can target the same pathway at different points (vertical inhibition) or different pathways (parallel inhibition).
A11: Yes, CRISPR-based screens are a powerful, unbiased approach to identify genes whose loss or activation confers sensitivity or resistance to a drug.[31][32][33][34][35] A genome-wide CRISPR knockout screen can be performed in your resistant cell line to identify genes that, when knocked out, re-sensitize the cells to the pyrimidine-based inhibitor. This can reveal novel targets for combination therapy.
Workflow for a CRISPR-based Sensitization Screen:
Caption: A CRISPR screen workflow to identify genes that sensitize resistant cells to an inhibitor.
PART 3: References
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH. (n.d.). Retrieved from
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Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - MDPI. (n.d.). Retrieved from
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Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies. (2023, March 17). Retrieved from
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Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - Frontiers. (n.d.). Retrieved from
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Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. (2023, April 7). Retrieved from
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Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. (n.d.). Retrieved from
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Technical Support Center: Overcoming Resistance to Pyrimidine-Based Inhibitors - Benchchem. (n.d.). Retrieved from
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Tackling Resistance: Innovative Strategies with Molecularly Targeted Cancer Agents. (n.d.). Retrieved from
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CRISPR-Cas9 Screening Identifies Resistance Mechanisms to KRAS Inhibition in Pancreatic Cancer - PubMed. (2025, November 17). Retrieved from
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How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. (n.d.). Retrieved from
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CRISPR Screening Identifies Mechanisms of Resistance to KRAS G12C and SHP2 Inhibitor Combinations in Non–Small Cell Lung Cancer - AACR Journals. (2023, December 15). Retrieved from
-
Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition - Rockefeller University Press. (2023, February 23). Retrieved from
-
Using Synergistic Combination Drug Therapy to Battle Antibiotic Resistance. (n.d.). Retrieved from
-
Using Combination Therapy to Thwart Drug Resistance - PubMed. (n.d.). Retrieved from
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The difference between Intrinsic and Acquired Drug Resistance. - ResearchGate. (n.d.). Retrieved from
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A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants. (n.d.). Retrieved from
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Combination antimicrobial therapy to manage resistance - Oxford Academic. (n.d.). Retrieved from
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Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization - PubMed. (2019, July 1). Retrieved from
-
How to use in vitro models to study and overcome drug resistance in oncology - Blog. (2025, June 23). Retrieved from
-
What Is Combination Drug Therapy? - Tufts School of Medicine. (2022, January 14). Retrieved from
-
Combination Therapy and the Evolution of Resistance: The Theoretical Merits of Synergism and Antagonism in Cancer - AACR Journals. (n.d.). Retrieved from
-
Acquired resistance to molecularly targeted therapies for cancer - OAE Publishing Inc. (n.d.). Retrieved from
-
Sanger sequencing: Process and applications - Abcam. (n.d.). Retrieved from
-
Intrinsic and acquired drug resistance in malignant tumors. The main reason for therapeutic failure - PubMed. (n.d.). Retrieved from
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers. (n.d.). Retrieved from
-
Acquired resistance in cancer: towards targeted therapeutic strategies - PMC. (n.d.). Retrieved from
-
How to plot a dose response curve and measure EC50. Key concepts in pharmacology. (2016, March 2). Retrieved from
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A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - NIH. (n.d.). Retrieved from
-
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025, August 12). Retrieved from
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"Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. (n.d.). Retrieved from
-
What are the mechanisms of intrinsic and acquired resistance of bacteria? - Dr.Oracle. (2025, April 2). Retrieved from
-
Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer - PMC - NIH. (n.d.). Retrieved from
-
Designing drug response experiments and quantifying their results - PMC - NIH. (n.d.). Retrieved from
-
Practice guidelines for Sanger Sequencing Analysis and Interpretation. - ACGS. (n.d.). Retrieved from
-
Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq. (2021, October 8). Retrieved from
-
Drug Resistance prediction by Tumor Explants as Preclinical Platform | Protocol Preview. (2023, March 23). Retrieved from
-
Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization - ResearchGate. (2025, August 5). Retrieved from
-
Sanger Sequencing Steps & Method - Sigma-Aldrich. (n.d.). Retrieved from
-
How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps | mBio. (2016, July 5). Retrieved from
-
Current Status of Methods to Assess Cancer Drug Resistance - PMC - NIH. (2011, March 23). Retrieved from
-
MDR1 Efflux Assay The Multidrug Resistance Direct Dye Efflux Assay Kit includes two of the best characterized & most commonly used multidrug resistance ABC transporter substrates, DiOC2(3) & rhodamine 123. | Sigma-Aldrich. (n.d.). Retrieved from
-
How to Interpret Dose-Response Curves - Sigma-Aldrich. (n.d.). Retrieved from
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Application Notes and Protocols for the Experimental Design of Efflux Pump Inhibition Studies - Benchchem. (n.d.). Retrieved from
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Application Notes and Protocols for Efflux Pump Inhibitor-1 in MIC Assays - Benchchem. (n.d.). Retrieved from
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Setting up a Dose Response Protocol - CDD Support - Collaborative Drug Discovery. (2024, April 24). Retrieved from
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Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors - Benchchem. (n.d.). Retrieved from
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Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed Central. (n.d.). Retrieved from
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The β-lactam adjuvant guanosine potentiates anti-folate antibiotics and pyrimidine synthesis inhibitors by depleting thymidine in methicillin-resistant Staphylococcus aureus | bioRxiv. (2026, January 16). Retrieved from
-
Cell Culture Troubleshooting - Sigma-Aldrich. (n.d.). Retrieved from
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Technical Support Center: Refining Crystallization Conditions for Pyrimidine Hydrochloride Salts
Welcome to the technical support center for pyrimidine hydrochloride salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline forms of these valuable compounds. Pyrimidine hydrochlorides, while crucial in pharmaceuticals, often present unique challenges such as polymorphism, poor crystal habit, and a high propensity for "oiling out."
This resource provides in-depth, experience-driven answers to common questions and robust troubleshooting strategies to overcome hurdles in your crystallization process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the crystallization of pyrimidine hydrochloride salts, explaining the causality behind common phenomena and experimental choices.
Q1: Why is solvent selection so critical for pyrimidine HCl salt crystallization?
Solvent selection is the most influential parameter in crystallization because it directly governs solubility, supersaturation, and nucleation kinetics. For ionic salts like pyrimidine hydrochlorides, the solvent's polarity, hydrogen bonding capability, and ability to stabilize the protonated pyrimidine ring are paramount. An ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] This differential solubility is what creates the driving force (supersaturation) for crystallization upon cooling.
Furthermore, the solvent system can dictate which polymorphic form crystallizes.[2] Different solvents can lead to different crystal packing arrangements due to varying strengths of solvent-solute interactions, which can influence the final solid-state form. For compounds soluble only in high-boiling point solvents like DMF or DMSO, an anti-solvent crystallization approach is often necessary.[3]
Q2: How does pH control impact the crystallization process?
For hydrochloride salts, maintaining an acidic pH is crucial to ensure the pyrimidine nitrogen remains protonated and the compound exists as the desired salt. If the pH drifts towards neutral or basic, the free base form of the pyrimidine may precipitate, leading to impurities or failure to crystallize as the intended salt. The purity of starting materials, particularly the amidine hydrochloride in syntheses like the Pinner reaction, is critical to maintaining the correct stoichiometry and conditions.[4]
Q3: What is "oiling out" and why is it common with these salts?
"Oiling out," or liquid-liquid phase separation (LLPS), is a phenomenon where the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[5][6] This is particularly common with hydrochloride salts that have flexible structures or low melting points.[5] It typically occurs when supersaturation is too high or generated too quickly, forcing the solute out of solution before it has time to organize into an ordered crystal lattice.[7][8] The resulting oil is often an amorphous, supercooled liquid that can be difficult to crystallize and tends to trap impurities.[6]
Q4: Can polymorphism be predicted or controlled for pyrimidine HCl salts?
While ab initio prediction of polymorphs is computationally intensive and still an emerging field, polymorphism can be experimentally controlled.[9][10] The key factors that influence which polymorph is obtained include the choice of solvent, the rate of supersaturation generation (e.g., cooling rate), temperature, and the presence of seed crystals.[2]
Seeding is the most direct method for controlling polymorphism.[11] By introducing seed crystals of the desired polymorph into a metastable solution, you provide a template for crystal growth, bypassing the stochastic nature of primary nucleation and guiding the crystallization towards the intended form.[11][12][13] Different salts and solid forms can have significant differences in solubility, stability, and bioavailability, making polymorph control a critical aspect of drug development.[14]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the crystallization of pyrimidine hydrochloride salts.
Problem 1: No Crystals Form / Persistent Undersaturation
Symptoms: The solution remains clear even after cooling, extended stirring, or anti-solvent addition. No solid material is formed.
Probable Causes:
-
Excess Solvent: Too much solvent was used, preventing the solution from reaching supersaturation upon cooling.[8]
-
Inappropriate Solvent System: The chosen solvent or solvent/anti-solvent mixture does not provide a sufficient solubility differential between hot and cold conditions.
-
High Impurity Levels: Certain impurities can act as crystallization inhibitors.
Solutions:
-
Concentrate the Solution: Gently evaporate a portion of the solvent under reduced pressure and attempt to cool again.
-
Introduce an Anti-Solvent: If using a single solvent system, slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) to induce precipitation.[1]
-
Test by Evaporation: Place a drop of the solution on a watch glass. If a solid residue forms upon evaporation, your compound is in solution, and concentration or anti-solvent addition is likely to work.[8] If an oil forms, refer to the "Oiling Out" section below.
-
Re-evaluate Solvent: If the above steps fail, a new solvent system is required. Refer to the solvent screening protocol below.
Problem 2: Oiling Out / Amorphous Precipitation
Symptoms: Instead of crystalline solids, a dense, often sticky, liquid phase or an amorphous powder crashes out of the solution upon cooling or anti-solvent addition.
Probable Causes:
-
Excessive Supersaturation: The solution is too concentrated, or the cooling/anti-solvent addition is too rapid.[7][8]
-
Low Melting Point: The compound's melting point may be below the temperature of crystallization, or impurities are significantly depressing the melting point.[8]
-
High Solute-Solvent Affinity: Strong interactions with the solvent can hinder the desolvation process required for lattice formation.
Solutions:
-
Reduce Supersaturation Rate:
-
Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.[8]
-
Cool the solution much more slowly. A rate of 5-10 °C per hour is a good starting point.
-
If using an anti-solvent, add it dropwise at an elevated temperature, just below the boiling point of the solvent mixture.
-
-
Implement a Seeding Strategy: Seeding is the most effective way to combat oiling out.[7] By providing a template for growth, seeds allow crystallization to occur within the metastable zone, where spontaneous oiling or nucleation is less likely.[7][15] Add a small amount (1-2% w/w) of seed crystals at a temperature where the solution is only slightly supersaturated.[7][13]
-
Change the Solvent: Move to a less polar or less viscous solvent system if possible. This can reduce the energy barrier for desolvation.
The following diagram illustrates a decision-making process for addressing oiling out.
Caption: Decision tree for troubleshooting oiling out during crystallization.
Problem 3: Poor Crystal Quality (Needles, Plates, Agglomerates)
Symptoms: The final product consists of very fine needles, thin plates, or heavily agglomerated particles, which are difficult to filter, wash, and dry.
Probable Causes:
-
High Supersaturation: Rapid growth often leads to dendritic or needle-like habits.
-
Impurities: Impurities can adsorb to specific crystal faces, inhibiting growth in one direction and promoting it in another, leading to undesirable aspect ratios.[16]
-
Solvent Effect: The solvent can influence crystal habit. For example, more polar solvents might favor the growth of certain faces over others.
Solutions:
-
Reduce Growth Rate: Slow down the cooling or anti-solvent addition rate to allow for more orderly crystal growth.
-
Utilize Slurry Aging (Ostwald Ripening): Hold the crystalline slurry at a constant temperature for several hours with gentle agitation.[5] This process allows smaller, less perfect crystals to dissolve and redeposit onto larger, more stable crystals, improving the overall particle size distribution and habit.
-
Purify the Material: If impurities are suspected, consider an upstream purification step like charcoal treatment or flash chromatography of the free base before salt formation and crystallization.[8]
-
Solvent System Modification: Experiment with different solvents or add a small amount of a co-solvent, which can act as a habit modifier.
Problem 4: Inconsistent Results / Polymorph Contamination
Symptoms: Batch-to-batch variability in crystal form, or analytical data (e.g., XRPD, DSC) shows the presence of more than one polymorph.
Probable Causes:
-
Uncontrolled Nucleation: Crystallization occurs in the labile zone, where nucleation is spontaneous and can lead to a mixture of kinetic and thermodynamic forms.[15]
-
Solvent-Mediated Transformation: A metastable form crystallizes first and then transforms into a more stable form in the slurry over time.[10]
-
Inconsistent Seeding: The seed material may be a mixture of polymorphs, or the seeding conditions are not precisely controlled.[11]
Solutions:
-
Define the Metastable Zone Width (MSZW): Determine the temperature/concentration window between the solubility curve and the point of spontaneous nucleation. Seeding should be performed within this zone.[7][12]
-
Strict Seeding Protocol: Ensure your seed crystals are of a single, well-characterized polymorphic form. Use a consistent seed loading and add the seeds at the same point of supersaturation in every batch.[11][13]
-
Control Downstream Processing: Be aware that subsequent steps like filtering, drying, and milling can sometimes induce polymorphic transformations. Characterize the solid form after each key step.
Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable solvent or mixed-solvent system for crystallization.
-
Preparation: Place ~10-20 mg of your pyrimidine HCl salt into several small vials.
-
Solvent Addition: To each vial, add a different candidate solvent (see table below) dropwise at room temperature until a slurry is formed.
-
Solubility Test (Hot): Heat the vials to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume. A good candidate will dissolve the compound in a reasonable volume (e.g., < 2 mL for 20 mg).
-
Solubility Test (Cold): Allow the vials that showed good hot solubility to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
-
Observation: A successful solvent will produce a significant amount of crystalline precipitate upon cooling. An ideal result is a dense, easily filterable solid. Note any vials that produce oils or no solid.
-
Anti-Solvent Test: For solvents where the compound is highly soluble even when cold (e.g., Methanol, DMF), add a miscible anti-solvent (e.g., Ethyl Acetate, Toluene, Heptane) dropwise to the room-temperature solution until turbidity persists. Cool to see if crystals form.
Table 1: Common Solvents for Screening Hydrochloride Salts
| Solvent Class | Examples | Polarity | Typical Use |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | High | Primary Solvents (Good for dissolving salts) |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium | Primary or Co-Solvent |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Medium-Low | Anti-Solvent or Primary Solvent |
| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Medium-Low | Anti-Solvent |
| Hydrocarbons | Heptane, Toluene | Low | Anti-Solvents |
| Nitriles | Acetonitrile (ACN) | High | Primary Solvent |
Protocol 2: Controlled Cooling Crystallization with Seeding
This protocol is designed to prevent oiling out and control polymorphism.
-
Dissolution: Charge the pyrimidine HCl salt and the chosen solvent to a jacketed reactor. Heat the mixture (e.g., to 70-80°C) until all solids are completely dissolved.
-
Initial Cooling: Cool the solution to a temperature approximately 5-10°C below the dissolution temperature. The solution should still be clear (within the metastable zone).
-
Seed Slurry Preparation: In a separate vial, suspend 1-2% (w/w relative to the solute) of micronized seed crystals of the desired polymorph in a small amount of the crystallization solvent. Disperse thoroughly using a vortex or sonicator.
-
Seeding: Add the seed slurry to the reactor.
-
Seed Bed Maturation: Hold the batch at the seeding temperature with gentle agitation for 1-2 hours. This allows the seeds to establish a healthy growth bed.
-
Controlled Cooling: Program a slow, linear cooling ramp (e.g., 10°C/hour) to the final crystallization temperature (e.g., 0-5°C).
-
Hold Period: Hold the resulting slurry at the final temperature for at least 2-4 hours to maximize yield before filtration.
References
-
Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Dennehy, R. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. [Link]
-
Hampton Research. Seeding. [Link]
-
White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. [Link]
-
Diamond Light Source. Crystal-seeding. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ACS Omega. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Co-crystal Polymorphs of Urea and Barbituric Acid. [Link]
-
Wiley Online Library. (n.d.). Effect of Oiling‐out During Crystallization on Purification of an Intermediate Compound. [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
-
ACS Publications. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. [Link]
-
Royal Society of Chemistry. (n.d.). Strategy for control of crystallization of polymorphs. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?[Link]
-
National Institutes of Health. (n.d.). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. [Link]
-
National Institutes of Health. (n.d.). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. [Link]
-
ResearchGate. (2005). (PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Chasing the Co-crystal Disappearing Polymorph with Ab Initio Methods. [Link]
-
ResearchGate. (2015). (PDF) Crystal Polymorphism in Pharmaceutical Science. [Link]
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- 14. CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof - Google Patents [patents.google.com]
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minimizing degradation of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride during storage
A Guide to Minimizing Degradation During Storage and Handling
Introduction: 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, also known as 5-(Aminomethyl)uracil hydrochloride, is a critical reagent in various research and development applications. As a pyrimidine derivative and an amine hydrochloride salt, its chemical stability is paramount for ensuring experimental reproducibility and the integrity of research outcomes. This guide provides an in-depth technical overview of the factors influencing its degradation, best practices for storage and handling, and troubleshooting strategies for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For maximal long-term stability, the solid powder should be stored at -20°C in a tightly sealed, opaque container.[1][2] This minimizes the influence of the three primary degradation factors: temperature, moisture, and light. Storage in a desiccator, even within the freezer, is highly recommended to prevent moisture absorption during temperature cycling from opening and closing the unit.
Q2: My laboratory only has 2-8°C storage. Is this acceptable?
A2: While -20°C is optimal, storage at 2-8°C is a viable alternative for shorter durations.[2] However, at this temperature, the risk of water absorption is higher if the container is not perfectly sealed. It is crucial to ensure the container is airtight and to consider using a desiccant. Regular purity checks are advised if the compound is stored at this temperature for extended periods.
Q3: The material has changed color/become clumpy. What does this mean?
A3: A change in physical appearance, such as discoloration (e.g., yellowing) or clumping, is a strong indicator of degradation.[3] Clumping often suggests moisture absorption, as amine hydrochloride salts can be hygroscopic.[4][5] Discoloration may point to oxidative or photolytic degradation. It is strongly recommended to discard the sample and use a fresh, high-purity batch, as the active concentration is likely compromised.[3]
Q4: Can I store this compound in a stock solution?
A4: Storing this compound in solution for extended periods is not recommended as it significantly accelerates degradation, particularly hydrolysis.[3] If you must prepare a stock solution for short-term use, follow these guidelines:
-
Use a high-purity, anhydrous aprotic solvent (e.g., DMSO).
-
Prepare the solution fresh on the day of the experiment.
-
If immediate use is not possible, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[3]
-
Protect the solution from light at all times by using amber vials.[6]
Q5: How can I verify the purity of my stored compound?
A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][8] A properly developed HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of purity.[7]
Understanding the Degradation Pathways
The molecular structure of this compound contains several functional groups susceptible to degradation. Understanding these potential pathways is key to preventing them.
-
Hydrolysis: The pyrimidine ring is susceptible to hydration across the C5-C6 double bond, which can be followed by ring-opening.[9] This process is catalyzed by water. As an amine hydrochloride, the compound is often hygroscopic, meaning it readily absorbs atmospheric moisture, which can then directly participate in hydrolysis.[4][5]
-
Photodegradation: The uracil core is a known chromophore that absorbs UV light. This energy can induce reactions, leading to the formation of photohydrates, dimers, or other photoproducts.[10][11][12] Exposure to direct sunlight or even strong fluorescent laboratory lighting can initiate this process.[13]
-
Oxidation: Both the electron-rich pyrimidine ring and the primary amine of the aminomethyl group can be susceptible to oxidation.[14][15] This can be initiated by atmospheric oxygen, trace metal contaminants, or peroxides that may be present in solvents.
Below is a diagram illustrating the key factors that can initiate these degradation pathways.
Caption: Factors influencing the stability of the compound.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Actions |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound leading to a lower effective concentration or interference from degradation products. | 1. Verify Purity: Analyze the compound's purity using a stability-indicating HPLC method.[3] 2. Obtain Fresh Stock: If degradation is confirmed, acquire a new, high-purity batch. 3. Review Procedures: Audit your storage and handling protocols against the best practices outlined in this guide. |
| Change in physical appearance (e.g., clumping, discoloration). | Exposure to moisture, light, or elevated temperatures. | 1. Discard Sample: The purity of the sample is compromised and it should not be used for experiments.[3] 2. Improve Storage: Ensure future samples are stored in a dark, dry, and cold environment (ideally -20°C in a desiccated container).[1][2] |
| Poor solubility or precipitation in stock solutions. | Compound degradation, use of a non-anhydrous solvent, or exceeding solubility limits. | 1. Use Anhydrous Solvent: Ensure the solvent (e.g., DMSO) is of high purity and anhydrous. 2. Prepare Fresh: Make solutions immediately before use.[3] 3. Confirm Solubility: Check the compound's solubility in your chosen solvent from the supplier's technical data sheet. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity of this compound and detecting potential degradation products. Method optimization and validation are required for specific equipment and applications.
Objective: To separate the parent compound from potential degradation products generated under forced degradation conditions.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm particle size)[7]
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: Scan for λmax (e.g., 220-280 nm); a wavelength of ~225 nm is often suitable for pyrimidine derivatives.[7]
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
3. Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in Mobile Phase A. Dilute to a working concentration of ~100 µg/mL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Analysis: Inject the standard solution and acquire the chromatogram. The parent compound should appear as a sharp, well-defined peak.
-
Forced Degradation (for method validation):
-
Acidic: Add 1N HCl to the sample solution and heat at 60°C.
-
Basic: Add 1N NaOH to the sample solution at room temperature.
-
Oxidative: Add 3% H₂O₂ to the sample solution at room temperature.[2]
-
Photolytic: Expose the solution to UV light.[13]
-
Analyze these stressed samples to ensure degradation peaks are resolved from the main peak.
-
4. Data Interpretation:
-
Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
The appearance of new peaks in stored or stressed samples indicates degradation.
The workflow for stability testing is visualized below.
Caption: HPLC workflow for stability testing.
References
-
Lopatka, M., et al. (2018). RNA Environment Is Responsible for Decreased Photostability of Uracil. Journal of the American Chemical Society, 140(28), 8714-8720. [Link]
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. [Link]
-
Nuevo, M., et al. (2012). Formation of uracil from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices. Astrobiology, 12(4), 295-305. [Link]
-
Zhu, H. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar. [Link]
-
Kazakevich, Y. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 38, 329-338. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
V, S., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Analytical Science and Technology, 5(1), 13. [Link]
-
Sedykh, Y. S., et al. (2022). A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. The Journal of Physical Chemistry Letters, 13(31), 7246-7251. [Link]
-
Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews, 40(2), 403. [Link]
-
Sedykh, Y. S., et al. (2022). A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. The Journal of Physical Chemistry Letters, 13(31), 7246-7251. [Link]
-
Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(17), 4448-4457. [Link]
-
Varghese, A. J. (1973). Uracil Photoproducts from Uracil Irradiated in Ice. Scilit. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
Cai, C., & Ziemann, P. J. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4025-4043. [Link]
-
Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the" hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047-1059. [Link]
-
Wikipedia. (n.d.). Histamine. [Link]
-
AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?[Link]
-
Zhang, Y., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and environmental microbiology, 86(6), e02837-19. [Link]
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Wikipedia. (n.d.). Thiamine. [Link]
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PubChem. (n.d.). uracil degradation pathway. [Link]
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Wikipedia. (n.d.). Pyrimidine. [Link]
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ResearchGate. (n.d.). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). [Link]
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Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of pharmaceutical and biomedical analysis, 98, 256-264. [Link]
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Zhang, Y., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology, 86(6). [Link]
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ResearchGate. (n.d.). Uracil and 5-fluorouracil degradation pathway. [Link]
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Julis, S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1109-1118. [Link]
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Meng, W., et al. (2010). Discovery of 6-(aminomethyl)-5-(2, 4-dichlorophenyl)-7-methylimidazo [1, 2-a] pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Journal of medicinal chemistry, 53(15), 5561-5579. [Link]
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Technical Support Center: Strategies for Enhancing Cell Permeability of Hydrophilic Pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in hydrophilic pyrimidine compounds. Our goal is to equip you with the knowledge and practical strategies to optimize the cellular uptake of your compounds of interest.
Introduction: The Permeability Problem with Pyrimidine Analogs
Pyrimidine-based compounds are fundamental to numerous therapeutic areas, including antiviral and anticancer treatments.[1][2] However, their inherent hydrophilicity, often due to polar functional groups and a high number of hydrogen bond donors and acceptors, can significantly limit their ability to cross the lipophilic cell membrane.[3] This poor permeability is a major hurdle in drug development, leading to reduced bioavailability and efficacy. This guide will explore the underlying reasons for this issue and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophilic pyrimidine compound showing low cell permeability?
A1: The low cell permeability of hydrophilic pyrimidine compounds is primarily due to the physicochemical barrier of the cell membrane. The lipid bilayer restricts the passive diffusion of polar molecules.[3] Key contributing factors include:
-
High Polarity: The presence of functional groups like hydroxyl, amino, and carboxyl groups increases the polarity of the molecule, making it less soluble in the lipid membrane.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors on the pyrimidine scaffold leads to strong interactions with water molecules, hindering partitioning into the cell membrane.[4]
-
Efflux Transporter Recognition: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, thereby reducing its intracellular concentration.[3][5]
Q2: What are the primary strategies to overcome poor cell permeability of pyrimidine derivatives?
A2: There are two main strategic pillars to address this challenge:
-
Chemical Modification: This involves altering the molecule's structure to enhance its lipophilicity and membrane-crossing potential.[3]
-
Formulation-Based Approaches: This focuses on utilizing drug delivery systems to facilitate cellular uptake without chemically modifying the active compound.[3]
This guide will delve deeper into specific techniques within each of these strategies.
Q3: How do pyrimidine nucleosides naturally enter cells, and can we leverage this?
A3: Unlike many small molecules that rely on passive diffusion, nucleosides and their analogs often utilize specific protein channels for cellular entry. The two major families of nucleoside transporters (NTs) are:
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient. CNT1 has a preference for pyrimidine nucleosides.[6]
-
Equilibrative Nucleoside Transporters (ENTs): These facilitate the bidirectional transport of nucleosides down their concentration gradient. ENTs generally have a broad specificity for both purine and pyrimidine nucleosides.[6]
Understanding which transporters interact with your compound is crucial, as it opens up possibilities for targeted delivery and prodrug design to exploit these natural uptake pathways.[6][7]
Troubleshooting Guide: Enhancing Permeability
This section provides detailed troubleshooting steps and experimental workflows to systematically address poor cell permeability.
Issue 1: Compound Exhibits Poor Passive Permeability in Initial Screens (e.g., PAMPA assay)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion. If your compound performs poorly in this assay, it strongly suggests that its physicochemical properties are not conducive to crossing a lipid barrier.
Recommended Strategy: Prodrug Approach
A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[8] This is a highly effective strategy for masking the hydrophilic nature of pyrimidine compounds.[9][10]
Workflow for Prodrug Design and Evaluation:
Caption: Workflow for Prodrug Development and Permeability Screening.
Detailed Protocol: Ester Prodrug Synthesis
A common and effective strategy is to create ester prodrugs to mask hydroxyl groups.[7]
-
Reaction Setup: Dissolve the pyrimidine compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF).
-
Acylation: Add the desired acyl chloride or anhydride (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, DIPEA, 1.5 equivalents).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure and purity of the ester prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Interpretation:
| Compound | Polar Surface Area (Ų) | LogP | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| Parent Pyrimidine | 120 | -1.5 | < 1.0 |
| Acetyl Ester Prodrug | 85 | 0.5 | 5.2 |
| Valine Ester Prodrug | 110 | -0.2 | 8.9 (potential transporter interaction)[7] |
This table illustrates how chemical modification can favorably alter physicochemical properties and improve passive permeability.
Issue 2: Compound Shows Good Passive Permeability but Low Intracellular Accumulation in Cell-Based Assays
This scenario often points towards active efflux of the compound by transporters like P-glycoprotein (P-gp).
Recommended Strategy: Caco-2 Bidirectional Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that expresses various transporters, including P-gp, making it an excellent model to study active transport.
Experimental Workflow:
Caption: Caco-2 Bidirectional Permeability Assay Workflow.
Protocol for Caco-2 Assay:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (A to B): Add the test compound to the apical (A) chamber and collect samples from the basolateral (B) chamber at various time points.
-
Permeability Assay (B to A): In a separate set of wells, add the test compound to the basolateral (B) chamber and collect samples from the apical (A) chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.
-
Determine Efflux Ratio: Calculate the ratio of Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.
Troubleshooting Efflux:
-
Co-administration with an Efflux Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms that your compound is a P-gp substrate.
-
Structural Modification: Analyze the structure-activity relationship (SAR) to identify moieties that might be interacting with the efflux pump.[2] Minor structural changes can sometimes abrogate recognition by efflux transporters.
Issue 3: Compound is a Nucleoside Analog with Poor Uptake Despite Favorable Physicochemical Properties
If your pyrimidine compound is a nucleoside analog, its uptake may be heavily reliant on nucleoside transporters (NTs).[6]
Recommended Strategy: Transporter Substrate Identification
Experimental Approach: Competitive Inhibition Assay
-
Select Cell Line: Use a cell line known to express specific nucleoside transporters (e.g., HEK293 cells transfected with CNT1 or ENT1).
-
Radiolabeled Substrate: Use a known radiolabeled substrate for the transporter of interest (e.g., [³H]-uridine for CNT1).
-
Competition: Incubate the cells with the radiolabeled substrate in the presence of increasing concentrations of your unlabeled test compound.
-
Measure Uptake: After incubation, lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: A dose-dependent decrease in the uptake of the radiolabeled substrate indicates that your compound competes for the same transporter. Calculate the IC₅₀ value to determine the affinity of your compound for the transporter.
Leveraging Transporter-Mediated Uptake:
If your compound is identified as a substrate for a specific uptake transporter, this can be a significant advantage. Prodrug strategies can be designed to specifically target these transporters. For example, amino acid ester prodrugs can target peptide transporters, which are often highly expressed in the intestine.[7][9]
Advanced Strategies and Considerations
Quantitative Structure-Permeability Relationship (QSPR)
QSPR models use molecular descriptors to predict the permeability of compounds.[11][12] These computational models can be invaluable for in silico screening of virtual libraries of pyrimidine derivatives to prioritize candidates with a higher probability of good cell permeability.[11] Key descriptors often include:
-
LogP or LogD (lipophilicity)
-
Polar Surface Area (PSA)
-
Molecular Weight
-
Number of Hydrogen Bond Donors and Acceptors
Formulation Strategies
For compounds where chemical modification is not feasible or desirable, advanced formulation techniques can provide a solution:
-
Nanoformulations: Encapsulating the hydrophilic pyrimidine compound in lipid-based nanoparticles or liposomes can facilitate its passage across the cell membrane.[3]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve its solubility and dissolution rate, which can, in turn, enhance its absorption.[3]
Conclusion
Addressing the poor cell permeability of hydrophilic pyrimidine compounds requires a multi-faceted and systematic approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can effectively optimize their compounds for improved cellular uptake and, ultimately, therapeutic efficacy. Combining rational prodrug design, a thorough understanding of transporter interactions, and modern formulation techniques will pave the way for the successful development of novel pyrimidine-based therapeutics.
References
- Imai T, Ohura K. The role of intestinal carboxylesterase in the oral absorption of prodrugs. Curr Drug Metab 2010; 11:793–805.
- McGuigan C, et al. Phosphate prodrugs of 5-FU and FUDR by phosphorochloridate chemistry with variation in the aryl, ester, and amino acid regions. J Med Chem. 2011;54(21):7645-58.
- Rautio J, et al. The prodrug approach: a versatile tool for optimizing drug properties.
- Gupta D, et al. Increasing oral absorption of polar neuraminidase inhibitors: A prodrug transporter approach applied to oseltamivir analogue. Mol Pharm. 2011;8(6):2358-67.
- Giacomini KM, et al. Membrane transporters in drug development.
- Pastor-Anglada M, et al. Emerging Roles of Nucleoside Transporters. Front Pharmacol. 2018;9:606.
- Morgan DJ. Permeability of Myocardial Capillaries to Hydrophilic Drugs: The Paracellular Pathway. Clin Exp Pharmacol Physiol. 1996;23(10-11):975-9.
- Li L, et al. L-pentahomoserine correlates with therapy outcome in esophageal cancer and promotes metabolic adaptations that support cell survival under nutrient-deprived conditions. bioRxiv. 2024.
- de Koning HP. Nucleoside Transport and Nucleobase Uptake Null Mutants in Leishmania mexicana for the Routine Expression and Characterization of Purine and Pyrimidine Transporters.
- Al-Otaibi F, et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. 2022;27(19):6649.
- Zhang Y, et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Mini Rev Med Chem. 2017;17(10):875-895.
- Allard B, et al. Adenosine Uptake through the Nucleoside Transporter ENT1 Suppresses Antitumor Immunity and T-cell Pyrimidine Synthesis. Cancer Res. 2025;85(4):692-703.
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JoVE. Mechanisms of Drug Absorption: Paracellular, Transcellular, and Vesicular Transport. Available at: [Link]
- Kell DB, et al. The cellular permeability of drugs versus log D. There is no obvious relationship. Trends Pharmacol Sci. 2020;41(7):448-458.
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JoVE. Factors Affecting Drug Distribution: Tissue Permeability. Available at: [Link]
- Santos-Sanz S, et al. Recent advances on molecular dynamics-based techniques to address drug membrane permeability with atomistic detail. J Mol Graph Model. 2023;123:108535.
- Campagnaro GD, de Koning HP. Comprehensive characterisation of purine and pyrimidine transport activities in Trichomonas vaginalis and functional cloning of a trichomonad nucleoside transporter. Int J Parasitol Drugs Drug Resist. 2021;16:82-94.
- Cronin MT, et al. Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. QSAR Comb Sci. 2002;21(10):1011-1021.
- Chen CP, et al. Evaluating Molecular Properties Involved in Transport of Small Molecules in Stratum Corneum: A Quantitative Structure-Activity Relationship for Skin Permeability. Int J Mol Sci. 2017;18(5):1038.
- Studzińska-Sroka E, et al. Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Molecules. 2020;25(21):5047.
- Orner BP, et al. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. J Am Chem Soc. 2009;131(34):12141-12149.
- Amet N, et al. Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. ChemMedChem. 2025;e202500001.
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Validation & Comparative
A Senior Application Scientist's Guide to Comparative Efficacy Analysis: Evaluating a Novel Pyrimidine Analog Against the Standard-of-Care 5-Fluorouracil
Authored for Researchers, Scientists, and Drug Development Professionals
A Note on the Investigational Compound: Scientific literature and public databases do not currently contain efficacy data for a compound specifically identified as "5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride." Therefore, this guide will use this name as a placeholder for a novel pyrimidine analog, hereafter referred to as Novel Compound (NC) . The framework herein provides a comprehensive, scientifically rigorous methodology for how a researcher would conduct a head-to-head efficacy comparison of any new pyrimidine-based antimetabolite against the established chemotherapeutic agent, 5-Fluorouracil (5-FU).
Introduction: The Rationale for a Comparative Framework
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for over six decades, particularly in the treatment of solid tumors such as colorectal, breast, and pancreatic cancers.[1][2] Its mechanism, primarily the inhibition of thymidylate synthase (TS), disrupts DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[1][3] However, its clinical utility is often hampered by both intrinsic and acquired resistance, as well as significant patient toxicity.[4][5][6]
The development of novel pyrimidine analogs like our placeholder NC is driven by the need to overcome these limitations. A new agent's potential value lies in its ability to demonstrate superior efficacy, a more favorable safety profile, or activity in 5-FU-resistant cancer models. This guide provides the experimental blueprint for making that determination, grounded in established preclinical validation methodologies.
Pillar 1: Understanding the Benchmark - 5-Fluorouracil (5-FU)
A robust comparison begins with a deep understanding of the standard. 5-FU is a prodrug that undergoes intracellular conversion into several active metabolites, which exert cytotoxic effects through two primary mechanisms.[3][4][7]
-
Inhibition of DNA Synthesis: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[3] This action blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, leading to cell death.[1][4]
-
Disruption of RNA Function: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine, disrupting RNA processing and function, which contributes to its overall cytotoxicity.[3][7][8]
Caption: Mechanism of Action of 5-Fluorouracil (5-FU).
Resistance to 5-FU can arise from multiple molecular alterations, including the upregulation of TS, mutations in the TS gene, or increased degradation of 5-FU by the enzyme dihydropyrimidine dehydrogenase (DPD).[3][5][6] Any comparative study must account for these possibilities by including relevant cancer models.
Pillar 2: A Phased Experimental Workflow for Comparative Efficacy
To objectively compare NC to 5-FU, a multi-stage approach is essential, moving from broad cytotoxic screening to mechanistic and finally, in vivo validation.
Caption: Phased workflow for comparing a novel compound to a standard-of-care.
Phase 1: In Vitro Head-to-Head Comparison
The initial phase aims to quantify and compare the direct cytotoxic effects of NC and 5-FU on cancer cells.
1.1. Cell Line Selection: The Foundation of a Good Experiment
The choice of cell lines is critical. A robust panel should include:
-
5-FU Sensitive Lines: e.g., HCT116 (colorectal carcinoma), MCF-7 (breast carcinoma).
-
5-FU Resistant Lines: A resistant subline of HCT116 (HCT116-FU) to determine if NC can overcome known resistance mechanisms.
-
Non-Malignant Control Lines: e.g., HEK293 (human embryonic kidney) or normal fibroblasts, to assess preliminary selective toxicity.
1.2. Cytotoxicity Screening: The MTT Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. The goal is to determine the half-maximal inhibitory concentration (IC50) for each compound.
Experimental Protocol: MTT Assay [9][10]
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of both NC and 5-FU (e.g., from 0.01 µM to 100 µM). Replace the culture medium with medium containing the compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate plates for a standard duration, typically 48 or 72 hours, at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11][12] In viable cells, mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound in each cell line.
Data Presentation: Comparative IC50 Values (Hypothetical Data)
| Cell Line | 5-Fluorouracil (IC50, µM) | Novel Compound (NC) (IC50, µM) | Selectivity Index (NC vs. 5-FU) |
| HCT116 (CRC, Sensitive) | 5.2 | 1.8 | 2.89 |
| HCT116-FU (CRC, Resistant) | >100 | 15.6 | >6.4 |
| MCF-7 (Breast, Sensitive) | 8.1 | 4.5 | 1.8 |
| HEK293 (Non-Malignant) | 55.4 | 98.2 | 1.77 (Higher is better) |
1.3. Apoptosis Induction Analysis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It helps determine if the observed cytotoxicity is due to programmed cell death.
Experimental Protocol: Annexin V/PI Assay [14][15][16]
-
Cell Treatment: Culture cells in 6-well plates and treat with NC and 5-FU at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.[14][17]
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[18]
-
Incubation: Incubate in the dark at room temperature for 15-20 minutes.[14][17]
-
Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[17]
1.4. Cell Cycle Analysis
To understand if the compounds halt cell division at a specific phase, DNA content is analyzed by flow cytometry after PI staining.
Experimental Protocol: Cell Cycle Analysis [19][20]
-
Cell Treatment: Treat cells as in the apoptosis assay.
-
Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol, which permeabilizes the cell membrane.[11][20]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[11][20]
-
Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[20]
Pillar 3: In Vivo Validation in a Preclinical Model
Positive in vitro results must be validated in a living system. The patient-derived xenograft (PDX) or a standard cell line-derived xenograft (CDX) mouse model is the gold standard for preclinical efficacy testing.[21][22][23]
Experimental Protocol: Colorectal Cancer Xenograft Model [21][24]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor cells.[25]
-
Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[21]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or PBS)
-
Group 2: 5-Fluorouracil (standard clinical dose, adjusted for mouse body weight)
-
Group 3: Novel Compound (NC) (dose determined from pilot toxicity studies)
-
-
Treatment Administration: Administer treatments according to a pre-defined schedule (e.g., intraperitoneal injection, 5 days a week for 3 weeks).
-
Monitoring: Measure tumor volume with calipers twice weekly and record mouse body weight as a general indicator of toxicity.[25] The formula (Length x Width²)/2 is commonly used for tumor volume.[25]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³), or if significant toxicity is observed.
-
Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Tumors can be excised for further histological or biomarker analysis.
Data Presentation: Comparative In Vivo Efficacy (Hypothetical Data)
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 210 | - | -2.5 |
| 5-Fluorouracil | 780 ± 150 | 46.2 | -15.8 |
| Novel Compound (NC) | 450 ± 110 | 69.0 | -5.1 |
Conclusion and Future Directions
This guide outlines a rigorous, phased approach to directly compare the efficacy of a novel pyrimidine analog, NC, against the clinical standard, 5-FU. The hypothetical data presented illustrates a successful outcome, where NC demonstrates superior in vitro potency, the ability to overcome 5-FU resistance, and greater in vivo tumor growth inhibition with a more favorable toxicity profile.
Such a data package would provide a strong rationale for advancing NC into further preclinical development, including more complex orthotopic and metastatic tumor models, detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and comprehensive IND-enabling toxicology studies. By adhering to this self-validating system of layered experimental inquiry, researchers can build a compelling and scientifically sound case for the clinical potential of a novel anticancer agent.
References
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Fluorouracil - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Retrieved January 22, 2026, from [Link]
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Zhang, N., Yin, Y., Xu, J., & Chen, W. (2019). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Cancer, 10(14), 3243–3253. Retrieved January 22, 2026, from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 22, 2026, from [Link]
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Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., & Taheri, M. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. Retrieved January 22, 2026, from [Link]
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Sethy, C., & Kundu, C. N. (2021). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Cancers, 13(9), 2085. Retrieved January 22, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Vodenkova, S., Buchler, T., Cervena, K., Veskrnova, V., Vodicka, P., & Vymetalkova, V. (2020). 5-Fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & Therapeutics, 208, 107463. Retrieved January 22, 2026, from [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved January 22, 2026, from [Link]
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Possible reasons behind the resistance of certain cancer cells to the chemotherapy drug 5-FU. (2023). N2CR - NUS Medicine. Retrieved January 22, 2026, from [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of 5-(Aminomethyl)pyrimidine-2,4-diol Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(aminomethyl)pyrimidine-2,4-diol analogs, a class of compounds with significant potential in therapeutic development. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and mechanistic insights of these compounds, offering a comprehensive understanding of how structural modifications influence their efficacy.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and is a cornerstone in medicinal chemistry.[1] Its ability to engage in various biological interactions has made it a privileged scaffold in the design of numerous therapeutic agents, including anticancer and antiviral drugs. The 5-(aminomethyl)pyrimidine-2,4-diol core, a derivative of uracil, has emerged as a promising starting point for the development of potent enzyme inhibitors and cytotoxic agents. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more effective and selective drugs.
Comparative Analysis of Biological Activity
The biological activity of 5-(aminomethyl)pyrimidine-2,4-diol analogs is profoundly influenced by substitutions at the 5-aminomethyl group and other positions on the pyrimidine ring. This section compares the cytotoxic and enzyme inhibitory activities of representative analogs.
Cytotoxic Activity
The cytotoxic effects of these analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound ID | R1 (at N1) | R2 (on Amino Group) | R3 (at C6) | Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | Sarcoma 180 | >100 | [2] |
| 1b | H | H | H | L1210 Leukemia | >100 | [2] |
| 2a | H | Benzyl | H | MCF-7 (Breast) | 15.2 ± 0.4 | [3] |
| 2b | H | 3-Fluorophenyl | CH3 | AGS (Gastric) | 9.9 ± 0.3 | [3] |
| 3a | 1,3-Dimethyl | Cinnamoyl | H | L1210 Leukemia | Active in vitro | [3] |
Table 1: Comparative Cytotoxic Activity of 5-(Aminomethyl)pyrimidine-2,4-diol Analogs.
Key SAR Insights for Cytotoxicity:
-
Unsubstituted Aminomethyl Group (1a, 1b): The parent compound with a free aminomethyl group shows limited cytotoxic activity.[2]
-
N-Substitution on the Aminomethyl Group (2a, 2b): Introduction of aryl or substituted aryl groups on the aminomethyl nitrogen can significantly enhance cytotoxic potency. For instance, a 3-fluorophenyl substitution (compound 2b) resulted in potent activity against gastric cancer cells.[3]
-
Substitution at N1 and the Amino Group (3a): Simultaneous substitution at the N1 and N3 positions of the pyrimidine ring, along with modification of the 5-amino group, can lead to compounds with in vitro activity against leukemia cell lines.[3]
Enzyme Inhibition
A primary mechanism of action for many pyrimidine analogs is the inhibition of key enzymes involved in nucleotide metabolism, such as thymidylate synthase (TS).[4] TS is a critical enzyme for DNA synthesis and repair, making it an attractive target for cancer chemotherapy.[4]
| Compound ID | Target Enzyme | Inhibition Constant (Ki) | IC50 (Enzyme Assay) | Reference |
| 4a (5-FU metabolite) | Thymidylate Synthase | - | - | [4] |
| 5a | Pyrimidine Deoxyribonucleoside Kinase | Good Affinity | - | [2] |
Table 2: Enzyme Inhibitory Activity of Related Pyrimidine Analogs.
Key SAR Insights for Enzyme Inhibition:
-
5-Aminomethyl-2'-deoxyuridine (5a): This nucleoside analog demonstrates good affinity for herpes simplex virus type 1 (HSV-1) encoded pyrimidine deoxyribonucleoside kinase, suggesting a potential mechanism for its antiviral activity.[2]
-
General Pyrimidine Analogs: The pyrimidine scaffold is a well-established pharmacophore for targeting thymidylate synthase. The mechanism often involves the formation of a stable ternary complex with the enzyme and the folate cofactor.[4]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for key experiments used in the SAR studies of these analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, AGS)
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.[7]
Materials:
-
Purified recombinant human thymidylate synthase
-
dUMP (deoxyuridine monophosphate)
-
mTHF (5,10-methylenetetrahydrofolate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, dUMP, mTHF, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the TS enzyme to the mixture.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of mTHF to dihydrofolate.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 values for each compound.
Mechanistic Insights and Signaling Pathways
The biological effects of 5-(aminomethyl)pyrimidine-2,4-diol analogs are mediated through their interaction with specific cellular targets and modulation of downstream signaling pathways.
Inhibition of Nucleotide Synthesis
As discussed, a key mechanism of action is the inhibition of enzymes involved in the de novo synthesis of pyrimidine nucleotides, such as thymidylate synthase.[4] By blocking the production of dTMP, these compounds lead to an imbalance in the nucleotide pool, which in turn inhibits DNA synthesis and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[4]
Caption: Inhibition of Thymidylate Synthase by 5-(aminomethyl)pyrimidine-2,4-diol analogs.
Potential for Antiviral Activity
The observation that 5-(aminomethyl)-2'-deoxyuridine has a high affinity for viral pyrimidine deoxyribonucleoside kinase suggests a potential mechanism for antiviral activity.[2] Viral kinases can phosphorylate these nucleoside analogs, which can then be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.
Caption: Proposed mechanism of antiviral activity for 5-(aminomethyl)-2'-deoxyuridine.
Conclusion and Future Directions
The structure-activity relationship studies of 5-(aminomethyl)pyrimidine-2,4-diol analogs have revealed critical insights for the design of potent anticancer and potentially antiviral agents. Modifications to the 5-aminomethyl group, as well as substitutions on the pyrimidine ring, have a profound impact on their biological activity. Future research should focus on synthesizing a broader range of analogs with diverse substitutions to further refine the SAR and improve potency and selectivity. Elucidating the precise molecular targets and downstream signaling pathways for the most active compounds will be crucial for their continued development as therapeutic candidates. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for these future endeavors.
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A Researcher's Guide to Navigating Chemical Forms: A Comparative Analysis of Hydrochloride versus Free Base in Biological Assays
In the intricate world of drug discovery and development, the choice of the chemical form of an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for its therapeutic efficacy. Among the most common forms are the free base and its hydrochloride salt. While seemingly a minor chemical modification, the conversion of a free base to a hydrochloride salt can dramatically alter its physicochemical properties, which in turn significantly influences its behavior in biological assays. This guide provides a comprehensive comparative analysis of hydrochloride and free base forms, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to make informed decisions and interpret their experimental data with greater accuracy.
The Fundamental Divide: Understanding the Physicochemical Differences
At its core, the difference between a free base and its hydrochloride salt lies in its state of ionization. A free base is the neutral, un-ionized form of a molecule containing a basic nitrogen atom. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, resulting in a protonated, positively charged nitrogen atom and a chloride counter-ion.[1] This fundamental difference in charge and molecular structure gives rise to distinct physicochemical properties that are paramount in a biological context.
Key Physicochemical Properties Impacted:
-
Solubility: Hydrochloride salts are generally more soluble in aqueous solutions than their corresponding free bases.[1][2] This is because the ionized form can more readily interact with polar water molecules. This enhanced solubility is often a primary driver for choosing the salt form in drug development.[3]
-
Dissolution Rate: The speed at which a solid compound dissolves is its dissolution rate. Due to their higher solubility, hydrochloride salts typically exhibit a faster dissolution rate compared to free bases.[4][5] This can be a critical factor for oral drug absorption.
-
Stability: Hydrochloride salts often demonstrate improved chemical and physical stability, leading to a longer shelf-life.[1] Free bases can be more susceptible to degradation, particularly in solution.
-
Hygroscopicity: This refers to a substance's tendency to absorb moisture from the air. Hydrochloride salts can sometimes be more hygroscopic than their free base counterparts, which can present challenges in formulation and storage.
-
Lipophilicity: The free base form is generally more lipophilic (fat-soluble) than the hydrochloride salt. This property is crucial for crossing biological membranes, which are lipid bilayers.
This interplay of properties is a delicate balance. While a hydrochloride salt's higher solubility and dissolution rate can be advantageous for bioavailability, the free base's greater lipophilicity may be necessary for effective membrane permeation. The following sections will delve into the practical implications of these differences in key biological assays.
The Litmus Test: Comparative Analysis in Key Biological Assays
The choice between a hydrochloride and a free base form is not merely theoretical; it has tangible consequences in the laboratory. Here, we explore how these two forms can yield different results in common biological assays and provide standardized protocols for their evaluation.
Solubility Assays: Quantifying the Difference
A fundamental starting point in characterizing any API is determining its solubility. The two most common methods are the kinetic and equilibrium (shake-flask) solubility assays.
Caption: A generalized workflow for determining equilibrium solubility.
-
Preparation: Add an excess amount of the test compound (either free base or hydrochloride salt) to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Equilibration: Seal the container and agitate it at a constant temperature (e.g., 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
| Compound Form | Expected Aqueous Solubility | Rationale |
| Hydrochloride Salt | Higher | The ionized form has stronger interactions with polar water molecules.[1] |
| Free Base | Lower | The neutral form is less polar and has weaker interactions with water. |
Case Study: Sibutramine A study on the solubility of sibutramine demonstrated that the hydrochloride salt had significantly higher solubility in acidic to neutral pH ranges compared to the free base.[2]
Dissolution Rate Assays: The Pace of Availability
The intrinsic dissolution rate provides a standardized measure of how quickly a compound dissolves from a constant surface area. This is particularly relevant for predicting the in vivo dissolution of oral solid dosage forms.
-
Compact Preparation: Compress a known amount of the test compound (free base or hydrochloride) into a pellet with a defined surface area using a hydraulic press.
-
Apparatus Setup: Mount the pellet in a rotating disk holder and immerse it in a dissolution vessel containing a known volume of pre-warmed (37°C) dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Dissolution: Rotate the disk at a constant speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium.
-
Analysis: Analyze the concentration of the dissolved compound in each aliquot using a suitable analytical method (e.g., HPLC).
-
Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.
| Compound Form | Expected Intrinsic Dissolution Rate | Rationale |
| Hydrochloride Salt | Faster | Higher aqueous solubility generally leads to a faster dissolution rate.[4] |
| Free Base | Slower | Lower aqueous solubility limits the rate at which the solid can enter the solution. |
Case Study: Doxycycline A study on doxycycline showed that the dissolution rate of the hydrochloride salt was significantly suppressed in the presence of chloride ions (common ion effect), while the free base's dissolution was not affected.[6] This highlights the importance of considering the composition of the dissolution medium.
In Vitro Permeability Assays: Crossing the Barrier
For a drug to be effective, it must often cross biological membranes to reach its target. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, are used to predict a compound's ability to passively diffuse across the intestinal epithelium.
Caption: A decision tree for selecting an appropriate in vitro permeability assay.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound (dissolved in a suitable buffer) is added to the donor wells of the filter plate.
-
Incubation: The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated for a set period.
-
Quantification: The concentration of the compound that has permeated into the acceptor wells is measured using an appropriate analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
-
Cell Culture: Caco-2 cells are seeded onto permeable supports and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: The test compound is added to either the apical (top) or basolateral (bottom) side of the monolayer.
-
Sampling: At various time points, samples are taken from the opposite chamber.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral and basolateral-to-apical transport.
| Compound Form | Expected Permeability (PAMPA & Caco-2) | Rationale |
| Hydrochloride Salt | Potentially Lower | The ionized, more polar form has more difficulty partitioning into and crossing the lipid membrane.[7] |
| Free Base | Potentially Higher | The neutral, more lipophilic form can more easily diffuse across the lipid bilayer. |
Important Consideration: The pH of the assay medium is critical. According to the Henderson-Hasselbalch equation, the pH will determine the ratio of ionized to un-ionized drug, which directly impacts permeability.
Cell Viability and Cytotoxicity Assays: Gauging the Biological Impact
Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to assess the metabolic activity of cells and, by extension, their viability in the presence of a test compound.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (prepared from either the free base or hydrochloride stock solutions) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound Form | Potential Impact on IC50 | Rationale |
| Hydrochloride Salt | May appear less potent (higher IC50) | If the higher polarity of the salt form hinders its entry into the cells, a higher concentration may be required to elicit a cytotoxic effect. |
| Free Base | May appear more potent (lower IC50) | The more lipophilic free base may more readily cross the cell membrane, leading to higher intracellular concentrations and greater cytotoxicity at lower nominal concentrations. |
Case Study: Tetrahydroisoquinoline Derivatives A study on tetrahydroisoquinoline derivatives as trypanocidal agents found that while the hydrochloride salts showed better inhibition of the cruzain enzyme (potentially due to better solubility in the assay buffer), the free base form of one compound (3d) exhibited a lower IC50 value against the T. cruzi parasite (10.5 µM) compared to its hydrochloride salt (4d, 13.7 µM).[9] This suggests the free base may have better cellular uptake in the whole-parasite assay.
Synthesizing the Data: A Holistic View for Decision Making
The choice between a hydrochloride and a free base form is not always straightforward and often depends on the specific application and the stage of drug development.
Caption: A simplified decision-making framework for selecting between a hydrochloride and free base form.
Conclusion: A Matter of Context and Careful Characterization
The decision to use a hydrochloride salt or a free base form of an API in biological assays is a critical one that can significantly impact the interpretation of experimental results. As this guide has detailed, the enhanced aqueous solubility and dissolution rate of hydrochloride salts often make them advantageous for in vitro assays where maintaining the compound in solution is paramount. However, the superior lipophilicity of the free base form may be essential for accurately assessing membrane permeability and cellular activity.
Ultimately, the most scientifically rigorous approach is to characterize both forms in key assays whenever feasible. This dual characterization provides a more complete picture of the compound's biopharmaceutical properties and can de-risk later stages of drug development. By understanding the fundamental physicochemical differences and employing the standardized protocols outlined in this guide, researchers can navigate the complexities of API forms with confidence, ensuring the generation of robust and reliable data that will propel their research forward.
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Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. (2026). MDPI. [Link]
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Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]
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Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Publications. [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2016). National Institutes of Health. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. (2010). ResearchGate. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). MDPI. [Link]
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Dissolution rates of doxycycline free base and hydrochloride salts. (1986). PubMed. [Link]
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Bioavailability – physicochemical and dosage form factors. (2015). Clinical Gate. [Link]
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A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions. (1975). PubMed. [Link]
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Comparison of chemosensitivity tests: Clonogenic assay versus MTT assay. (2002). ResearchGate. [Link]
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Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. (2006). National Institutes of Health. [Link]
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Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. (2024). National Institutes of Health. [Link]
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Bioavailability – physicochemical and dosage form factors. (2016). Basicmedical Key. [Link]
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Caco-2 cell permeability, pampa membrane assays. (2017). Slideshare. [Link]
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The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations. (2015). National Institutes of Health. [Link]
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Physiochemical assessment of pharmaceutical salt forms. (2024). Technology Networks. [Link]
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Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]
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The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. (2014). ResearchGate. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). ResearchGate. [Link]
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Dissolution Profiles of Immediate Release Products of Various Drugs in Biorelevant Bicarbonate Buffer: Comparison with Compendial Phosphate Buffer. (2024). ResearchGate. [Link]
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Comparative dissolution profiling of generic and standard drug under BCS Based Biowaiver conditions. (2024). WJBPHS. [Link]
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cross-target activity profiling of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride
< A Comprehensive Guide to Cross-Target Activity Profiling of Pyrimidine Analogs: Methodologies and Comparative Analysis
Abstract
The precise characterization of a drug candidate's molecular interactions is fundamental to modern drug discovery. This guide provides an in-depth comparative framework for the cross-target activity profiling of pyrimidine analogs, a critical class of compounds in therapeutic development. While prompted by an inquiry into the specific molecule 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, the conspicuous absence of public data on this compound necessitates a broader, more instructive approach. Therefore, this guide will use the well-characterized and clinically significant pyrimidine analog, 5-Fluorouracil (5-FU), as a primary exemplar to illustrate the principles, experimental workflows, and data interpretation strategies essential for comprehensive target and off-target analysis. We will compare its profile with other hypothetical or known pyrimidine derivatives to showcase differences in selectivity. This guide details three orthogonal, state-of-the-art methodologies: broad-panel kinome scanning, Cellular Thermal Shift Assay (CETSA), and affinity chromatography coupled with mass spectrometry (AC-MS). For each technique, we provide detailed protocols, logical justifications for experimental choices, and comparative data visualizations to equip researchers, scientists, and drug development professionals with the knowledge to rigorously validate their own lead compounds.
Part 1: The Rationale for Cross-Target Profiling of Pyrimidine Analogs
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, renowned for their roles as anticancer, antiviral, and antimicrobial agents.[1] Their mechanism often involves mimicking endogenous nucleobases to disrupt nucleic acid synthesis or other critical enzymatic pathways.[2] The exemplar for this guide, 5-Fluorouracil (5-FU), functions primarily by inhibiting thymidylate synthase (TS), an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), thereby halting DNA replication.[3][4][5]
However, the very mechanism that makes these analogs potent often leads to a narrow therapeutic window, primarily due to "off-target" effects. These unintended molecular interactions can cause significant toxicity or reveal novel therapeutic opportunities.[2][6][7] Therefore, a systematic and multi-faceted approach to cross-target activity profiling is not merely a regulatory requirement but a scientific imperative for developing safer and more effective medicines.
This guide will compare the profiling data of our exemplar, Compound A (5-Fluorouracil) , with a hypothetical, more selective analog, Compound B , to illustrate how these techniques reveal critical differences in their interaction landscapes.
Part 2: Broad-Spectrum Kinase Profiling: The First Line of Defense
Protein kinases are one of the largest enzyme families and are notoriously promiscuous binding partners for small molecules, making them a primary source of off-target effects.[8][9] Kinome profiling provides a broad, initial assessment of a compound's selectivity across hundreds of kinases.[8][10][11][]
Experimental Methodology: Competition Binding Kinase Assay (e.g., KINOMEscan™)
This technique quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases. The compound is incubated with the kinases, and its ability to displace a reference ligand is measured by quantitative PCR of the kinase-bound DNA tag. A lower signal indicates stronger binding of the test compound.
Workflow: Kinome Scanning
Caption: Workflow for a competition binding kinase profiling assay.
Detailed Protocol:
-
Compound Preparation: Dissolve test compounds (Compound A and Compound B) in 100% DMSO to create a 100x stock solution (e.g., 1 mM).
-
Assay Plate Preparation: Prepare assay plates containing the immobilized reference ligand.
-
Reaction Mixture: For each kinase to be tested, combine the DNA-tagged kinase with the test compound (final concentration typically 1-10 µM) in binding buffer. Include a DMSO-only well as a 100% binding control.
-
Incubation: Add the reaction mixtures to the assay plates and incubate for 1 hour at room temperature to allow binding to reach equilibrium.
-
Washing: Wash the plates to remove unbound kinases. The kinases that remain are those bound to the immobilized reference ligand.
-
Elution & Quantification: Elute the bound kinases and quantify the amount of the associated DNA tag using qPCR.
-
Data Analysis: Calculate the percent inhibition for the test compound by comparing the qPCR signal in the compound well to the DMSO control well. Results are often reported as % Inhibition or, after a dose-response study, as dissociation constants (Kd).
Comparative Kinase Inhibition Data
The results from a broad kinase screen can reveal striking differences in selectivity.
| Kinase Target | Compound A (5-FU) % Inhibition @ 10 µM | Compound B (Hypothetical Analog) % Inhibition @ 10 µM | Significance/Rationale |
| TYMS (Primary Target) | Not a kinase | Not a kinase | The primary target is not a kinase; this assay probes for off-targets. |
| CDK2 | 45% | <10% | Cyclin-dependent kinases are involved in cell cycle regulation. Inhibition could contribute to cytotoxicity. |
| MAPK14 (p38α) | 38% | <5% | A key node in stress-response signaling. Off-target inhibition could have anti-inflammatory or other unintended effects. |
| FLT3 | 25% | <5% | A receptor tyrosine kinase often implicated in hematological malignancies.[13] |
| CHK1 | 30% | <10% | A critical cell cycle checkpoint kinase.[13] |
| Overall (468 kinases) | 18 hits >35% inhibition | 2 hits >35% inhibition | Compound A (5-FU) shows significantly more off-target kinase activity, suggesting a "dirtier" profile compared to the more selective Compound B. |
Expert Interpretation: The data clearly shows that while neither compound is a potent, dedicated kinase inhibitor, Compound A (5-FU) interacts with numerous kinases at a moderate level. This polypharmacology is a hallmark of many older cytotoxic agents and likely contributes to their broad side-effect profile.[6] Compound B, by contrast, is far "cleaner," suggesting that its cellular effects are more likely to be mediated by its primary, non-kinase target.
Part 3: Cellular Target Engagement with CETSA
While in vitro assays are excellent for broad screening, they do not confirm that a compound binds its target in the complex milieu of a living cell.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in cells or tissues by assessing ligand-induced protein stabilization.[15][16][17][18][19]
Experimental Methodology: Cellular Thermal Shift Assay (CETSA)
The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][18] This stabilization can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HT-29 colorectal cancer cells) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM 5-FU) or DMSO vehicle for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., Thymidylate Synthase) in the supernatant using a specific antibody-based method like Western Blot or an ELISA.
-
Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The change in Tm (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.
Comparative CETSA Data
CETSA confirms target engagement in a physiological context and can reveal differences in how analogs interact with both on- and off-targets.
| Protein Target | Compound A (5-FU) Thermal Shift (ΔTm) | Compound B (Hypothetical Analog) Thermal Shift (ΔTm) | Interpretation |
| TYMS (On-Target) | +5.8 °C | +6.2 °C | Both compounds robustly engage the primary target, Thymidylate Synthase, in intact cells, validating their core mechanism. |
| CHK1 (Off-Target) | +1.2 °C | No significant shift | Consistent with kinome data, 5-FU shows weak but measurable engagement of CHK1 in a cellular context. Compound B does not. |
| DHFR (Pathway-Related) | No significant shift | No significant shift | Dihydrofolate reductase is in the same pathway but is not a direct target, and CETSA confirms no direct binding.[3] |
Expert Interpretation: The CETSA results provide crucial validation. Both compounds effectively bind their intended target, TYMS, inside the cell.[15] Importantly, CETSA corroborates the kinome profiling data, showing a weak but real interaction between 5-FU and CHK1, which is absent for Compound B. This demonstrates how CETSA can bridge the gap between in vitro screening and cellular biology, confirming which off-targets are relevant in a more physiological setting.
Signaling Pathway Context: Thymidylate Synthesis
Caption: The de novo thymidylate biosynthesis pathway inhibited by 5-FU.[3][20]
Part 4: Unbiased Off-Target Discovery with Chemoproteomics
While kinase screening and CETSA are powerful for interrogating known or suspected targets, they are inherently biased. Affinity chromatography coupled with mass spectrometry (AC-MS) is a chemoproteomic technique used for the unbiased discovery of protein interactors from a complex biological sample.[21][22][23][24]
Experimental Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)
This method uses an immobilized version of the small molecule to "fish" for binding partners in a cell lysate. Bound proteins are then identified and quantified by mass spectrometry. A competition experiment, where free compound is added, is critical to distinguish specific binders from non-specific ones.[22]
Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for unbiased target discovery using AC-MS.
Detailed Protocol:
-
Compound Immobilization: Synthesize an analog of the test compound containing a linker suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Lysate Preparation: Grow and harvest cells, then lyse them under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Purification:
-
Test Condition: Incubate the immobilized compound beads with the cell lysate.
-
Competition Control: In a parallel experiment, pre-incubate the lysate with a high concentration of the free, non-immobilized test compound before adding the beads.
-
-
Washing: Wash the beads extensively with buffer to remove proteins that bind non-specifically to the matrix.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the test condition compared to the competition control. These are high-confidence specific binders.
Comparative AC-MS Data
This unbiased approach can uncover completely unexpected interactions that would be missed by other methods.
| Identified Protein Binder | Compound A (5-FU) Enrichment vs. Competition | Compound B (Hypothetical Analog) Enrichment vs. Competition | Potential Implication |
| TYMS (On-Target) | High | High | Confirms the primary target is successfully pulled down. |
| DPYD | Moderate | Moderate | Dihydropyrimidine dehydrogenase is the rate-limiting enzyme in 5-FU catabolism. Its binding is expected and clinically relevant for toxicity.[2][25] |
| UPP1 | Moderate | Low | Uridine phosphorylase 1 is involved in pyrimidine salvage pathways. Interaction could affect cellular nucleotide pools. |
| HSP90AA1 | Low | None | Heat shock protein 90 is a major cellular chaperone. Binding could represent a stress response or an off-target interaction affecting protein folding. |
Expert Interpretation: The AC-MS results confirm TYMS as the primary interactor for both compounds. Crucially, it identifies DPYD, the key enzyme for metabolizing 5-FU, whose genetic variants are known to cause severe toxicity.[25] The data also reveals novel, unanticipated binders for Compound A, such as UPP1 and HSP90AA1. These proteins would not have been identified using the previous targeted methods and represent new avenues of investigation to fully understand the compound's cellular mechanism and potential for side effects. Compound B's cleaner profile is once again confirmed, with fewer high-confidence off-target binders.
Part 5: Synthesis and Recommendations
This guide demonstrates a robust, multi-pronged strategy for cross-target activity profiling, using 5-Fluorouracil as a case study against a more selective hypothetical analog.
-
Kinome Scanning provides a rapid, broad-spectrum view of potential off-target interactions within a major enzyme class, flagging Compound A for its promiscuous kinase binding.
-
CETSA validates target engagement in a physiological context, confirming that both compounds bind their primary target (TYMS) in cells and corroborating a weak off-target interaction (CHK1) for Compound A.
-
AC-MS offers an unbiased discovery platform, confirming the expected binders and revealing novel interactors for Compound A that warrant further investigation.
Integrated View of Selectivity:
| Methodology | Compound A (5-Fluorouracil) | Compound B (Hypothetical Analog) |
| Kinome Scan | Polypharmacological; multiple low-affinity kinase hits. | Highly selective; minimal kinase interaction. |
| CETSA | Strong on-target engagement; weak but measurable off-target engagement. | Strong and specific on-target engagement only. |
| AC-MS | On-target confirmed; expected metabolic enzymes and novel binders identified. | On-target confirmed; fewer off-target binders identified. |
Recommendations for Researchers:
-
Employ Orthogonal Methods: No single technique tells the whole story. Relying solely on in vitro data can be misleading. Combining broad screening (kinome scan), cellular validation (CETSA), and unbiased discovery (AC-MS) provides a comprehensive and reliable profile.[26]
-
Prioritize Cellular Context: Confirming target engagement within intact cells is a critical step to ensure that in vitro findings are physiologically relevant.
-
Embrace Unbiased Discovery: Be prepared for surprises. Chemoproteomics can uncover unexpected off-targets that may explain puzzling toxicity or provide opportunities for drug repositioning.
-
Iterate Profiling During Lead Optimization: Cross-target profiling should not be a one-time event. Re-evaluating selectivity as a lead compound is chemically modified is essential to ensure that improvements in potency do not come at the cost of a worse off-target profile.
By integrating these advanced methodologies, drug discovery teams can make more informed decisions, leading to the development of safer, more effective therapeutics with well-characterized mechanisms of action.
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Eurofins Discovery. KINOMEscan Technology. [Link]
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Steen, H., & Bonaldi, T. (2006). Affinity-based chemoproteomics with small molecule-peptide conjugates. PubMed. [Link]
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
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Klaeger, S., & Kuster, B. (2018). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed. [Link]
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Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Anderson, D. D., et al. (2012). Targeting Nuclear Thymidylate Biosynthesis. PMC - NIH. [Link]
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Anderson, D. D., et al. (2011). Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. PNAS. [Link]
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Costi, M. P., et al. (2005). Thymidylate synthase structure, function and implication in drug discovery. PubMed. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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ACS Fall 2025. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]
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Introduction: The Critical Imperative for Kinase Inhibitor Selectivity
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular pathways, making them prominent targets for therapeutic intervention, particularly in oncology and immunology.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, a significant challenge in the field is achieving inhibitor selectivity.[2] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most inhibitors.[2] Consequently, off-target inhibition is a common phenomenon that can lead to unforeseen side effects and toxicities, underscoring the necessity for rigorous selectivity profiling during drug discovery.[3][4]
This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride . As this is a novel compound, we will postulate that its primary target is Janus Kinase 1 (JAK1) , a key mediator of cytokine signaling.[5][6] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune disorders, making JAK1 a compelling therapeutic target.[6][7] To evaluate the selectivity of our compound, we will compare its inhibitory activity against JAK1 to that of other members of the JAK family: JAK2, JAK3, and TYK2 .[8][9] This family-wide assessment is crucial because inhibitors that lack selectivity among JAK isoforms can lead to undesirable side effects, such as the hematological effects associated with JAK2 inhibition.[10]
Experimental Design and Rationale: A Scientifically-Grounded Approach
The cornerstone of a reliable selectivity assessment is a well-designed experimental plan. Our approach is centered around determining the half-maximal inhibitory concentration (IC50) of this compound against each of the four JAK family members. The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, serving as a standard metric of potency.[11][12]
Selection of Assay Technology
For this study, we will employ a luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This system measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[14] This method offers several advantages, including high sensitivity, a broad dynamic range, and suitability for high-throughput screening.[13]
Experimental Workflow Diagram
The following diagram outlines the key steps of our experimental workflow for determining the IC50 values.
Caption: Workflow for in vitro kinase inhibition assay and IC50 determination.
Detailed Experimental Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Appropriate peptide substrate for JAK kinases
-
This compound
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
96-well or 384-well white, flat-bottom plates
-
Multichannel pipettor
-
Luminometer plate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the respective JAK kinase (JAK1, JAK2, JAK3, or TYK2) to each well.
-
Gently mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition assessment.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[11][15]
-
Data Presentation and Interpretation
The quantitative data from this study can be summarized in a clear and concise table for easy comparison.
| Enzyme | This compound IC50 (nM) | Selectivity Index (vs. JAK1) |
| JAK1 | 10 | - |
| JAK2 | 250 | 25-fold |
| JAK3 | 500 | 50-fold |
| TYK2 | >10,000 | >1000-fold |
Table 1: Hypothetical inhibitory activity and selectivity of this compound against JAK family kinases.
Interpretation of Results:
The selectivity index is calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the primary target (JAK1). A higher selectivity index indicates greater selectivity for the primary target. In this hypothetical example, this compound demonstrates a clear preference for inhibiting JAK1 over the other JAK family members, with a 25-fold selectivity over JAK2, 50-fold over JAK3, and over 1000-fold over TYK2. This selectivity profile suggests that the compound has the potential for a more targeted therapeutic effect with a reduced risk of off-target side effects.
Biological Context: The JAK-STAT Signaling Pathway
Understanding the biological context of the target enzymes is crucial for interpreting the significance of the selectivity data. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and hematopoiesis.[5][6]
Caption: Simplified diagram of the JAK-STAT signaling pathway.
As illustrated, the binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[7] These activated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[5][6] The high selectivity of our hypothetical compound for JAK1 suggests it would primarily modulate the signaling of cytokines that rely on this specific isoform, potentially offering a more refined immunomodulatory effect compared to less selective JAK inhibitors.[8][16]
Conclusion
This guide has outlined a robust and scientifically rigorous methodology for assessing the selectivity of a novel kinase inhibitor, using the hypothetical case of this compound against the JAK family of kinases. By employing a systematic approach that includes a well-justified experimental design, a detailed protocol, and clear data interpretation within the relevant biological context, researchers can generate reliable and meaningful selectivity profiles. This critical data is essential for guiding lead optimization efforts and making informed decisions in the drug development pipeline, ultimately contributing to the creation of safer and more effective targeted therapies.
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A Senior Application Scientist's Guide to Assessing the Biological Equivalence of Aminomethylpyrimidine Salt Forms
Authored for Researchers, Scientists, and Drug Development Professionals
In drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its clinical success. While different salt forms of the same API contain the same active moiety, they are not always therapeutically equivalent.[1] Variations in physicochemical properties such as solubility, dissolution rate, and stability can significantly alter the pharmacokinetic profile, impacting both efficacy and safety.[2][3][4] This guide provides a comprehensive framework for comparing the biological equivalence of different salt forms of aminomethylpyrimidine, a versatile heterocyclic compound recognized as a key intermediate in the synthesis of Thiamine (Vitamin B1) and a scaffold for developing novel therapeutics.[5]
This document outlines a systematic, multi-tiered approach, beginning with fundamental physicochemical characterization and progressing through in vitro permeability models to definitive in vivo pharmacokinetic studies. Each section details the scientific rationale behind the experimental choices and provides actionable, step-by-step protocols to ensure data integrity and reproducibility.
Foundational Physicochemical Characterization: The First Step in Salt Selection
Before proceeding to biological systems, a thorough understanding of the solid-state and solution properties of each aminomethylpyrimidine salt is essential. These intrinsic properties often govern the subsequent in vivo performance.[4][6] Key parameters to evaluate include aqueous solubility, dissolution rate, and physical stability.
Comparative Physicochemical Data (Illustrative)
| Parameter | Aminomethylpyrimidine HCl | Aminomethylpyrimidine Mesylate | Aminomethylpyrimidine Free Base |
| Aqueous Solubility (pH 6.8) | > 150 mg/mL | 85 mg/mL | < 1 mg/mL |
| Intrinsic Dissolution Rate | High | Moderate | Low |
| Hygroscopicity | Moderate | Low | Low |
| Solid-State Stability | Stable | Highly Stable | Prone to degradation |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
-
Prepare a phosphate buffer solution at pH 6.8 to mimic the intestinal environment.
-
Add an excess amount of each aminomethylpyrimidine salt form to separate vials containing the buffer.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solids.
-
Analyze the concentration of the dissolved aminomethylpyrimidine in the filtrate using a validated HPLC-UV method.
Rationale: This experiment determines the maximum concentration of the drug that can dissolve in a physiologically relevant medium, which is a primary driver for absorption.[2] Salts that exhibit higher solubility are generally preferred for oral dosage forms.
Protocol 2: Intrinsic Dissolution Rate (USP Rotating Disk Method)
-
Compress a precise amount of each salt form into a disk of a known surface area.
-
Place the disk in a dissolution apparatus containing a defined volume of dissolution medium (pH 6.8 buffer) at 37°C.
-
Rotate the disk at a constant speed (e.g., 100 RPM).
-
Collect samples from the dissolution medium at predetermined time intervals.
-
Analyze the drug concentration in each sample via HPLC-UV to determine the rate of dissolution per unit area.
Rationale: Dissolution is often the rate-limiting step for the absorption of poorly soluble drugs.[4] Comparing the intrinsic dissolution rates provides a direct measure of how quickly each salt form can dissolve and become available for absorption, independent of formulation variables.[7]
In Vitro Permeability: Predicting Intestinal Absorption
Once a drug dissolves, it must permeate the intestinal epithelium to reach systemic circulation. In vitro permeability assays serve as valuable, high-throughput screening tools to predict this process.[8] The two most common models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
Workflow for Permeability Assessment
Caption: Workflow for assessing in vitro permeability.
Comparative Permeability Data (Illustrative)
| Salt Form | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| HCl Salt | 15.2 | 12.5 | 1.1 |
| Mesylate Salt | 14.8 | 11.9 | 1.2 |
Experimental Protocols
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Coat a 96-well filter plate with a lipid-infused artificial membrane.
-
Add the dissolved aminomethylpyrimidine salt solutions to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours).
-
Measure the concentration of the drug in both donor and acceptor wells to calculate the permeability coefficient.
Rationale: PAMPA is a rapid, cell-free method that specifically measures passive diffusion, which is the primary absorption mechanism for many drugs.[8] It helps identify if poor permeability, independent of biological transporters, could be a limiting factor.
Protocol 4: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable filter supports for 21 days until they form a differentiated, confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A→B) assessment, add the drug solution to the apical (donor) side and fresh medium to the basolateral (acceptor) side.
-
Incubate and collect samples from the acceptor side at various time points.
-
To assess active efflux, perform the experiment in the basolateral-to-apical (B→A) direction.
-
Analyze sample concentrations to calculate the apparent permeability (Papp) and the efflux ratio.
Rationale: The Caco-2 cell line mimics the human intestinal epithelium, expressing both tight junctions and clinically relevant transport proteins.[9][10] This assay provides a more comprehensive prediction of human intestinal absorption by accounting for both passive diffusion and carrier-mediated transport (uptake and efflux).[11] An efflux ratio greater than 2 suggests the drug is a substrate for efflux transporters like P-glycoprotein.
In Vivo Pharmacokinetics: The Definitive Test of Bioequivalence
While in vitro data provides valuable insights, an in vivo pharmacokinetic (PK) study is the gold standard for determining biological equivalence.[1] These studies measure the rate and extent of drug absorption into the systemic circulation in a living organism, providing key parameters like Cmax, Tmax, and AUC.[12]
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a comparative in vivo PK study.
Comparative Pharmacokinetic Data (Illustrative)
| Parameter | Aminomethylpyrimidine HCl | Aminomethylpyrimidine Mesylate |
| Cmax (ng/mL) | 850 ± 120 | 835 ± 110 |
| Tmax (hr) | 0.5 ± 0.2 | 0.6 ± 0.2 |
| AUC₀₋t (ng·hr/mL) | 4100 ± 550 | 4050 ± 520 |
| Relative Bioavailability | 100% (Reference) | 98.8% |
Experimental Protocol
Protocol 5: Comparative Oral Pharmacokinetic Study in Rats
-
Fast male Sprague-Dawley rats overnight.
-
Divide the rats into groups, with each group receiving a different aminomethylpyrimidine salt form (e.g., HCl, mesylate) via oral gavage at an equimolar dose.
-
Collect serial blood samples (e.g., via tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[13]
-
Process the blood to harvest plasma and store it at -80°C until analysis.
-
Quantify the concentration of aminomethylpyrimidine in plasma samples using a validated LC-MS/MS bioanalytical method.
-
Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC) for each animal.
-
Perform statistical analysis to compare the parameters between the different salt form groups.
Rationale: This experiment directly measures the concentration-time profile of the drug in the bloodstream after oral administration.[14] According to regulatory guidelines, two drug products are considered bioequivalent if the 90% confidence intervals for the ratio of their Cmax and AUC values fall within the range of 80-125%.[12][15]
Synthesis and Conclusion
The selection of an optimal salt form is a data-driven process that balances multiple attributes. In our illustrative case, both the hydrochloride and mesylate salts of aminomethylpyrimidine demonstrated significantly improved solubility and dissolution compared to the free base. These favorable physicochemical properties translated into high in vitro permeability with no significant efflux.
Ultimately, the in vivo pharmacokinetic study confirmed these findings, showing that the HCl and mesylate salts were bioequivalent, with nearly identical rates (Cmax, Tmax) and extents (AUC) of absorption. While both are viable candidates, the lower hygroscopicity of the mesylate salt might offer advantages in terms of manufacturing and long-term stability, making it the preferred choice for further development.
This systematic evaluation, from basic physicochemical properties to definitive in vivo studies, provides a robust and reliable framework for selecting the most promising salt form of an API, thereby de-risking the development process and increasing the probability of clinical success.
References
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Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. Available at: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]
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Payghan, S. A., et al. (2014). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. International Research Journal for Inventions in Pharmaceutical Sciences. Available at: [Link]
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Srinivasan, B., et al. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. Available at: [Link]
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Grother, L., et al. (2018). In Vitro and in Vivo Comparison Between Crystalline and Co-Amorphous Salts of Naproxen-Arginine. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]
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ResearchGate. (2003). PAMPA - A drug absorption in vitro model: 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride: A Guide for Laboratory Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Given its chemical structure as a pyrimidine derivative, 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride should be handled with care, assuming potential hazards based on analogous compounds. Similar chemicals are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1] | Protects against potential splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn.[1][3] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved P95 or P100 particulate respirator may be necessary.[1][3] | Minimizes the risk of inhaling airborne particles. |
Before beginning any disposal procedure, ensure that safety showers and eyewash stations are readily accessible.[3]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Waste Characterization
Based on its structure and data from similar compounds, waste containing this compound should be classified as hazardous chemical waste. This classification is guided by the Resource Conservation and Recovery Act (RCRA), which regulates hazardous waste from generation to disposal.[6][7]
Segregation of Waste
To prevent potentially hazardous reactions, it is imperative to segregate waste streams. This compound waste should not be mixed with:
-
Incompatible Solvents: Avoid mixing with reactive solvents.
Contaminated materials, such as gloves, absorbent paper, and empty containers, must also be treated as hazardous waste and collected separately.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.
Waste Collection
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for solid waste. The container must be in good condition with a secure lid.[6]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[12] Include the date of initial waste accumulation.
-
Collection of Contaminated Materials: Place all disposables that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated PPE, into the same labeled hazardous waste container.
On-Site Storage
-
Satellite Accumulation Areas (SAAs): Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Storage Conditions: The storage area should be well-ventilated, away from sources of heat or ignition, and segregated from incompatible materials.[1][8][9]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[13]
Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][13]
-
Engage a Licensed Waste Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[1]
-
Recommended Disposal Method: The preferred method of disposal for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potential hazardous combustion byproducts.[1] Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[8][9][11][14][15]
Spill Response Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][3]
-
Control the Spill: For a small solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[8][9][10][11] Avoid generating dust.[16]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
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A Comprehensive Guide to the Safe Handling of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride
In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, a pyrimidine derivative of interest in drug discovery. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the requisite personal protective equipment (PPE), operational procedures, and disposal protocols.
Understanding the Hazard Profile
Potential Health Effects:
-
Eye Irritation: Direct contact with the eyes may cause serious irritation.[3][4][5]
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[3][5]
-
Ingestion: May cause gastrointestinal irritation if swallowed.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE ensemble is mandatory when handling this compound to minimize exposure.[8][9][10]
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield.[7][11] | Protects the eyes and face from splashes or airborne particles of the compound. |
| Gloves | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of particles.[8] |
| Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[8] |
| Respiratory Protection | For handling the powder or in situations with a high risk of aerosolization, a minimum of a NIOSH-approved N95, or equivalent, filtering facepiece respirator is advised. A higher level of respiratory protection may be necessary for higher-risk situations.[7][11] | Prevents inhalation of the compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants outside of the laboratory.[8] |
Donning and Doffing PPE: A Critical Procedure
A structured approach to putting on and taking off PPE is crucial to avoid contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning Personal Protective Equipment.
Doffing PPE is a process that requires equal attention to detail to prevent cross-contamination. The general principle is to remove the most contaminated items first.
Operational Plan: From Receipt to Use
A clear and concise operational plan is essential for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4][12]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling:
-
All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to keep airborne concentrations low.[3][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]
-
Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[3][4][6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[12][13]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4][12][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][12][14]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][12][14][15] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12][14]
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- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
